Product packaging for Sofosbuvir impurity C(Cat. No.:)

Sofosbuvir impurity C

Número de catálogo: B560572
Peso molecular: 529.5 g/mol
Clave InChI: TTZHDVOVKQGIBA-MOLXTFABSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Sofosbuvir impurity C is the less active impurity of Sofosbuvir, Sofosbuvir is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrates potent anti-hepatitis C virus (HCV) activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B560572 Sofosbuvir impurity C

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sofosbuvir impurity C chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Sofosbuvir (B1194449) Impurity C. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product. Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical and physical properties of this impurity is essential for developing robust analytical methods for its detection and quantification.

Chemical Structure and Identification

The chemical structure of this compound is closely related to that of the active pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the phosphorus atom.

Chemical Structure:

  • IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]

  • Synonyms: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]

The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical inversion at the phosphorus center.

G Logical Relationship between Sofosbuvir and Impurity C sofosbuvir Sofosbuvir ((S)-isomer at Phosphorus) impurity_c This compound ((R)-isomer at Phosphorus) sofosbuvir->impurity_c Diastereomeric Relationship (Epimers at P-center) impurity_c->sofosbuvir Diastereomeric Relationship (Epimers at P-center)

Caption: Relationship between Sofosbuvir and its C impurity.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. It is important to note that much of the available data is computed, with limited experimentally determined values in the public domain.

PropertyValueSource
Molecular Formula C₂₂H₂₉FN₃O₉PPubChem[1]
Molecular Weight 529.45 g/mol PubChem[1]
CAS Number 1496552-28-3PubChem[1]
Appearance Assumed to be a solid, similar to Sofosbuvir (White to off-white crystalline solid). Experimental data for Impurity C is not specified.Inferred from Sofosbuvir data
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
Solubility Solubility data for Sofosbuvir polymorphs in various organic solvents are available, suggesting that Impurity C would have similar solubility profiles. Specific experimental data for Impurity C is lacking.Inferred from Sofosbuvir data[2][3]
pKa A predicted pKa of 9.39±0.10 is available. Experimental data is not available.LookChem[4]
XLogP3 1.2PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 10PubChem (Computed)[1]
Rotatable Bond Count 8PubChem (Computed)[1]
Exact Mass 529.16254467 g/mol PubChem (Computed)[1]
Monoisotopic Mass 529.16254467 g/mol PubChem (Computed)[1]

Experimental Protocols

Synthesis of this compound

A generalized workflow for the synthesis is as follows:

G Generalized Synthetic Workflow for Sofosbuvir Impurities start Protected Nucleoside Intermediate step1 Coupling with Phosphoramidate (B1195095) Reagent start->step1 step2 Formation of Diastereomeric Mixture (Sofosbuvir and Impurity C) step1->step2 step3 Chromatographic Separation (e.g., Preparative HPLC) step2->step3 sofosbuvir Sofosbuvir ((S)-isomer) step3->sofosbuvir impurity_c This compound ((R)-isomer) step3->impurity_c step4 Deprotection impurity_c->step4 final_impurity_c Purified this compound step4->final_impurity_c

Caption: Synthetic workflow for this compound.

Analytical Method for Detection and Quantification

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Sofosbuvir and its impurities. These methods are suitable for the detection and quantification of Impurity C in bulk drug substances and pharmaceutical formulations.

A representative analytical method is summarized below. It is important to note that specific method parameters may need to be optimized for different instruments and sample matrices.

ParameterConditionsSource
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2][5]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[2][5]
Elution Mode Isocratic[2][5]
Flow Rate 1.0 mL/min[6]
Column Temperature Ambient[2]
Detection UV at 260 nm[2][5]
Injection Volume 10 µL[6]
Retention Times Sofosbuvir: ~3.674 min, "Phosphoryl impurity": ~5.704 min (Note: This may not be Impurity C, but indicates separation of related impurities is achievable).[2][5]

Method Validation Parameters (Example):

  • Linearity: For a process-related impurity, linearity was established in the concentration range of 10-30 µg/mL.[2][5]

  • Limit of Detection (LOD): 0.03% (0.12 µg) for a process-related impurity.[2][5]

  • Limit of Quantification (LOQ): 1.50% (0.375 µg) for a process-related impurity.[2][5]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and purified this compound is limited. The following sections describe the expected spectroscopic behavior based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for this compound are not available in the searched literature. However, the spectra would be very similar to that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral phosphorus center due to the change in its stereochemistry. The most significant differences would be expected for the protons and carbons of the alaninate (B8444949) moiety and the methylene (B1212753) group attached to the 5'-oxygen of the ribose sugar.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 530.1702.

Forced degradation studies of Sofosbuvir have identified several degradation products, and their fragmentation patterns have been studied. While not specific to Impurity C, these studies provide insight into the likely fragmentation pathways. A common fragmentation involves the loss of the phenoxy group and parts of the amino acid ester side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present, including:

  • N-H stretching: around 3400-3200 cm⁻¹

  • C=O stretching (uracil and ester): around 1750-1650 cm⁻¹

  • P=O stretching: around 1250 cm⁻¹

  • C-O and C-N stretching: in the fingerprint region (1300-1000 cm⁻¹)

Formation and Degradation

This compound can be formed during the synthesis of Sofosbuvir if the stereocontrol at the phosphorus center is not complete. It can also potentially be formed through degradation of Sofosbuvir under certain stress conditions, although it is more commonly considered a process-related impurity.

Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[3] These conditions can lead to the hydrolysis of the ester or phosphoramidate linkages, potentially leading to various degradation products.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Sofosbuvir, differing from the active ingredient only in the stereochemistry at the phosphorus atom. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and comprehensive spectroscopic characterization. The analytical methods developed for Sofosbuvir are generally capable of separating and quantifying this impurity. Further research to generate and publish detailed experimental data for this compound would be highly beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral medication.

References

A Comprehensive Technical Guide to the Synthesis and Isolation of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of Sofosbuvir impurity C, a critical aspect of quality control in the manufacturing of the antiviral drug Sofosbuvir. Understanding the formation and separation of this and other related substances is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection.[1][2][3] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate.[1] As a nucleotide analog, it inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[4][5]

During the synthesis and storage of Sofosbuvir, various impurities can form, including process-related impurities, degradation products, and residual solvents.[5] Regulatory bodies require the identification and quantification of these impurities to ensure the quality, stability, and safety of the drug product.[6]

This compound is a diastereomer of Sofosbuvir.[7] Its chemical identity is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[8]

  • Molecular Formula: C₂₂H₂₉FN₃O₉P[4][8]

  • Molecular Weight: 529.45 g/mol [4][8][9][10]

  • CAS Number: 1496552-28-3[8][11][][13]

Synthesis of this compound

The synthesis of Sofosbuvir is a complex process that presents several stereochemical challenges, making the formation of diastereomeric impurities like Impurity C a significant consideration.[14] Impurities can arise as byproducts during the key phosphoramidation step, where the desired (Sp) stereoisomer (Sofosbuvir) and the undesired (Rp) stereoisomer are formed. This compound is one such diastereomer.

A patented method outlines a specific multi-step synthesis designed to produce Sofosbuvir impurities, achieving a purity of over 99%.[15] The general synthetic challenge lies in controlling the stereochemistry at the phosphorus center.

The following diagram illustrates a generalized synthetic pathway that can lead to the formation of Sofosbuvir and its diastereomeric impurity, Impurity C. This process involves the coupling of the protected nucleoside core with a phosphoramidate (B1195095) agent.

G cluster_0 Synthesis of Sofosbuvir and Impurity C A Protected Nucleoside Core ((2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine) C Coupling Reaction (e.g., with Grignard reagent or Lewis acid) A->C B Phosphoramidate Agent (Phenyl(isopropoxy-L-alaninyl) phosphorochloridate) B->C D Diastereomeric Mixture (Sp and Rp isomers) C->D Forms mixture G Chromatographic Separation D->G E Sofosbuvir (Sp-isomer) F This compound (Rp-isomer) G->E Isolated Product G->F Isolated Impurity

Caption: Generalized workflow for the synthesis of Sofosbuvir and Impurity C.

A general method for the synthesis of Sofosbuvir involves the coupling of a protected nucleoside intermediate with a phosphoramidate agent, which can yield a mixture of diastereomers.[3]

  • Preparation of Intermediate: Start with a suitably protected (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.

  • Coupling Reaction: Dissolve the protected nucleoside (e.g., 20.0 g) in a suitable solvent like dichloromethane (B109758) (150 g).[3]

  • Cool the solution to 0°C.

  • Add the phosphoramidate agent (e.g., Phenyl(isopropoxy-L-alaninyl) phosphorochloridate).

  • Introduce a catalyst or coupling agent, such as a Lewis acid (e.g., aluminum trichloride, 3.1 g) or a Grignard reagent.[3]

  • Allow the reaction to proceed at a controlled temperature (e.g., 20°C), monitoring the formation of the product by HPLC.[3] This step produces a diastereomeric mixture containing both Sofosbuvir and this compound.

  • Quenching: Once the reaction is complete, quench it by adding an aqueous solution, such as 10% dilute hydrochloric acid.[3]

  • Extraction: Extract the product using a solvent like ethyl acetate.[3]

  • Purification: The resulting crude product, a mixture of diastereomers, must be purified to isolate the desired Sofosbuvir.

Generation of Impurities via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][16] Sofosbuvir is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines.[1][17] Significant degradation is observed under acidic, basic, and oxidative conditions, while the drug is relatively stable to thermal and photolytic stress.[1][16]

The following protocols are used to intentionally degrade Sofosbuvir to generate and study its impurities.[1]

  • Acid Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.[1]

    • Reflux the solution at 80°C for 10 hours.[1]

    • Neutralize the resulting solution.

    • Evaporate the solution to obtain a solid, which is then dissolved in a mobile phase for analysis.[1]

  • Base Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.[1]

    • Maintain the solution at 60°C for 24 hours.[1]

    • Neutralize the solution with HCl.[1]

    • Evaporate to dryness and reconstitute the residue in the mobile phase.[1]

  • Oxidative Degradation:

    • Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.[1]

    • Heat the solution at 80°C for two days.[1]

    • Evaporate the solution to get a solid residue and dissolve it in the mobile phase for analysis.[1]

The following table summarizes the degradation of Sofosbuvir under various stress conditions.

Stress ConditionParametersTotal Degradation (%)Key Impurities FormedReference
Acid Hydrolysis1 N HCl, 80°C, 10 h reflux8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 417.08)[1]
Base Hydrolysis0.5 N NaOH, 60°C, 24 h45.97%Impurity A (m/z 454.13), Impurity B (m/z 411.08)[1]
Oxidative30% H₂O₂, 80°C, 2 days0.79%Oxidative degradation product (m/z 528.15)[1]
Thermal50°C, 21 daysNo degradationN/A[16]
Photolytic254 nm for 24 hr / Sunlight for 21 daysNo degradationN/A[1][16]

Isolation and Purification of this compound

The isolation of this compound from the reaction mixture or degradation samples is primarily achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of stationary and mobile phases is critical for achieving good separation between the closely related diastereomers.

The diagram below outlines the typical workflow for isolating and purifying an impurity like this compound from a crude mixture.

G cluster_0 Isolation and Purification Workflow A Crude Mixture (Sofosbuvir + Impurity C) B Analytical Method Development (UPLC/HPLC) A->B Optimize separation C Preparative HPLC Method Scaling B->C Scale up D Fraction Collection C->D Inject & collect E Purity Analysis of Collected Fractions D->E Check purity F Isolated Sofosbuvir Impurity C E->F Pool pure fractions G Structure Confirmation (NMR, MS) F->G

References

Spectroscopic Characterization of Sofosbuvir Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of Sofosbuvir Impurity C and other related degradation products. The information presented herein is collated from established scientific literature and is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. Regulatory bodies, therefore, mandate the identification and characterization of any impurity present in a drug substance. This compound, with the molecular formula C22H29FN3O9P and a molecular weight of 529.45 g/mol , is a known process-related impurity or degradation product of Sofosbuvir.[2][3][4]

Forced degradation studies are crucial in identifying potential degradation products that may form under various stress conditions, thereby helping to establish the stability-indicating nature of analytical methods.[5][6][7]

Forced Degradation Studies of Sofosbuvir

Forced degradation studies are a cornerstone of impurity profiling. According to ICH guidelines, Sofosbuvir has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to induce the formation of degradation products.[5][6]

Summary of Degradation Conditions and Observations:

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 1N HCl at 80°C for 10 hoursSignificant degradation observed.[5]
0.1N HCl at 70°C for 6 hours23% degradation.[6]
Base Hydrolysis 0.5N NaOH at 60°C for 24 hoursSignificant degradation observed.[5]
0.1N NaOH for 10 hours50% degradation.[6]
Oxidative Degradation 30% H2O2 at 80°C for 2 daysMinor degradation observed.[5]
3% H2O2 for 7 days19.02% degradation.[6]
Cerium (IV) in sulfuric acid at 100°CSusceptible to oxidative conditions.[8]
Thermal Degradation 50°C for 21 daysNo significant degradation.[6]
Photolytic Degradation Exposure to 254 nm for 24 hoursNo significant degradation.[5]
Exposure to direct sunlight for 21 daysNo significant degradation.[6]

Spectroscopic Characterization of Sofosbuvir Impurities

A combination of spectroscopic techniques is employed for the structural elucidation of impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are pivotal in determining the molecular weight and elemental composition of the impurities.

Quantitative Data for Sofosbuvir Degradation Products:

Degradation ProductMolecular Formulam/z (protonated)TechniqueReference
Acid Degradation ProductC16H18FN2O8P417.0843HRMS[5]
Base Degradation Product AC16H25FN3O9P454.1369HRMS[5]
Base Degradation Product BC13H19FN3O9PNot SpecifiedHRMS[5]
Oxidative Degradation ProductC22H27FN3O9P528.1525HRMS[5]
DP I (Acidic)Not Specified488LC-ESI-MS[6]
DP II (Alkaline)Not Specified393.3LC-ESI-MS[6]
DP III (Oxidative)Not Specified393LC-ESI-MS[6]
SofosbuvirC22H29FN3O9P530.3UPLC-ESI-MS/MS[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D techniques like HSQC and HMBC, provides detailed structural information, including the connectivity of atoms.

A study on the purity determination of Sofosbuvir using quantitative 31P-NMR and 1H-qNMR in DMSO-d6 showed purities of 99.10 ± 0.30% and 99.44 ± 0.29%, respectively, demonstrating the utility of these methods for quantitative analysis.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Sofosbuvir shows characteristic peaks at 3354 cm-1 (N-H stretch), 3249 cm-1 (enol O-H stretch), 3090 cm-1 (=C-H stretch), and 1718 cm-1 (C=O stretch).[8][13] Analysis of the degradation products' FTIR spectra can reveal changes in these functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the wavelength of maximum absorbance (λmax). Sofosbuvir exhibits a λmax at approximately 260-261 nm.[1][6][14][15] This technique is valuable for developing stability-indicating HPLC methods where the analyte and its impurities are monitored at this wavelength.[5][16]

Experimental Protocols

Forced Degradation Protocol
  • Acid Hydrolysis : Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C. Neutralize the solution with ammonium (B1175870) bicarbonate and lyophilize to obtain the crude solid.[5]

  • Base Hydrolysis : Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize with HCl and evaporate to obtain the solid.[5]

  • Oxidative Degradation : Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H2O2 and keep at 80°C for two days. Evaporate the solution to get the solid.[5]

  • Sample Preparation for Analysis : Dissolve the resulting solids in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for chromatographic analysis.[5]

UPLC/RP-HPLC Method for Impurity Profiling
  • Column : X-BridgeTM BEH C18 (100 × 4.6) mm, 2.5 µm.[5]

  • Mobile Phase : A gradient elution of 0.1% formic acid in water and acetonitrile.[5]

  • Flow Rate : 0.6 mL/min.[5]

  • Column Temperature : 35°C.[5]

  • Injection Volume : 2.5 µL.[5]

  • Detection Wavelength : 260 nm.[5]

Spectroscopic Analysis
  • NMR : Spectra are typically recorded on a 400 MHz instrument. Samples are dissolved in deuterated solvents like DMSO-d6 or MeOD. D2O exchange experiments are used to confirm protons attached to heteroatoms.[5]

  • Mass Spectrometry : High-resolution mass spectra are acquired using techniques like ESI-QTOF.

  • FTIR : Spectra are recorded using a KBr dispersion method.[5]

  • UV-Vis : A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and scanned over a range of 200-400 nm to determine the λmax.[6]

Visualizations

Workflow for Impurity Identification and Characterization

G cluster_0 Forced Degradation Studies cluster_1 Isolation and Purification cluster_2 Spectroscopic Characterization Drug Sofosbuvir Drug Substance Stress Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample Chromatography Chromatographic Separation (UPLC/RP-HPLC) DegradedSample->Chromatography IsolatedImpurity Isolated Impurity Chromatography->IsolatedImpurity MS Mass Spectrometry (HRMS) - Molecular Weight - Elemental Composition IsolatedImpurity->MS NMR NMR Spectroscopy (1H, 13C, 31P, 2D) - Structural Elucidation IsolatedImpurity->NMR FTIR FTIR Spectroscopy - Functional Group Analysis IsolatedImpurity->FTIR UVVis UV-Vis Spectroscopy - λmax Determination IsolatedImpurity->UVVis Structure Structure of Impurity C MS->Structure NMR->Structure FTIR->Structure

Caption: Workflow for the identification and characterization of Sofosbuvir impurities.

Logical Relationship in Spectroscopic Analysis

G cluster_0 Initial Analysis cluster_1 Molecular Formula and Weight cluster_2 Structural Elucidation cluster_3 Final Confirmation Impurity Isolated Sofosbuvir Impurity UV_Vis UV-Vis Spectroscopy Impurity->UV_Vis Mass_Spec Mass Spectrometry (HRMS) Impurity->Mass_Spec FTIR FTIR Spectroscopy Impurity->FTIR NMR NMR Spectroscopy (1H, 13C, 31P, 2D) Impurity->NMR Lambda_max λmax (e.g., 260 nm) UV_Vis->Lambda_max Mol_Weight Molecular Weight (e.g., 529.45 for Impurity C) Mass_Spec->Mol_Weight Mol_Formula Molecular Formula (e.g., C22H29FN3O9P) Mass_Spec->Mol_Formula Final_Structure Confirmed Structure of This compound Mol_Formula->Final_Structure Functional_Groups Identification of Functional Groups FTIR->Functional_Groups Functional_Groups->Final_Structure Connectivity Atomic Connectivity and 3D Structure NMR->Connectivity Connectivity->Final_Structure

Caption: Logical flow of spectroscopic techniques for impurity structure elucidation.

References

An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that requires precise stereochemical control during its synthesis to ensure therapeutic efficacy and safety. A critical process-related impurity, known as Sofosbuvir Impurity C, is a diastereomer of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the formation pathways of this compound, detailing the synthetic challenges, mechanistic insights, and analytical methodologies for its control and characterization. Quantitative data from various studies are summarized, and key experimental protocols are provided to aid researchers in this field.

Introduction to Sofosbuvir and its Stereoisomerism

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure features a chiral phosphorus center, leading to the possibility of diastereomers. The therapeutically active form is the (S,S)-diastereomer, while this compound is the (R,S)-diastereomer, specifically (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The difference in stereochemistry at the phosphorus atom significantly impacts the drug's biological activity.

Synthetic Pathways of Sofosbuvir and the Genesis of Impurity C

The synthesis of Sofosbuvir typically involves the coupling of a protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a phosphoramidate reagent. The formation of this compound is intrinsically linked to the stereoselectivity of this phosphoramidation step.

The Critical Phosphoramidation Step

The key reaction involves the formation of a phosphoramidate linkage between the 5'-hydroxyl group of the protected nucleoside and the phosphorus center of the L-alanine isopropyl ester phosphoramidate derivative. The phosphorus reagent is typically activated to facilitate nucleophilic attack by the nucleoside's hydroxyl group.

The reaction generally proceeds through a nucleophilic substitution at the phosphorus center. The stereochemical outcome of this reaction is highly dependent on the nature of the activating agent, the base used, the solvent, and the temperature. The formation of a mixture of diastereomers, Sofosbuvir and Impurity C, is a common challenge.

Mechanistic Considerations for Diastereomer Formation

The formation of the two diastereomers can be attributed to the geometry of the transition state during the nucleophilic attack on the phosphorus center. The incoming nucleophile (the 5'-hydroxyl of the nucleoside) can approach the phosphorus atom from two different faces, leading to the formation of either the (S) or (R) configuration at the phosphorus center.

The ratio of the two diastereomers is influenced by several factors:

  • Steric Hindrance: The bulky substituents on both the nucleoside and the phosphoramidating agent can sterically hinder the approach of the nucleophile, favoring one transition state over the other.

  • Electronic Effects: The electronic properties of the leaving group on the phosphorus reagent and the nature of the solvent can influence the reaction pathway and the stability of the transition states.

  • Activating Agent and Base: The choice of activating agent (e.g., a Grignard reagent, an organolithium compound, or a Lewis acid) and the base can significantly impact the diastereoselectivity.

Experimental Protocols

General Synthesis of Sofosbuvir and Impurity C Mixture

Materials:

  • Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine

  • (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (or a similar phosphoramidating agent)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Grignard reagent (e.g., tert-butylmagnesium chloride)

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the protected nucleoside in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

  • Slowly add the Grignard reagent to the solution and stir for a specified time to form the magnesium alkoxide of the nucleoside.

  • In a separate flask, dissolve the phosphoramidating agent in anhydrous THF.

  • Slowly add the solution of the phosphoramidating agent to the nucleoside solution.

  • Allow the reaction to proceed at a controlled temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, quench the reaction by adding the quenching solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude mixture of Sofosbuvir and Impurity C.

Chiral HPLC Method for Separation and Quantification of Sofosbuvir and Impurity C

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (B130326) in a specific ratio (e.g., 80:10:10 v/v/v). The exact composition may need optimization depending on the specific chiral column used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of Sofosbuvir and Impurity C of known concentrations in the mobile phase.

  • Prepare the sample solution of the crude reaction mixture in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of Sofosbuvir and Impurity C based on their retention times, as determined from the standard injections.

  • Quantify the amount of each diastereomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Data Presentation

The diastereomeric ratio of Sofosbuvir to Impurity C is a critical quality attribute. The following table summarizes typical quantitative data obtained from different synthetic approaches, highlighting the impact of reaction conditions on diastereoselectivity.

Phosphoramidating Agent Base/Activating Agent Solvent Temperature (°C) Diastereomeric Ratio (Sofosbuvir : Impurity C)
Phenyl(phenoxy)phosphoramidate of L-alanine isopropyl estert-BuMgClTHF-2085 : 15
2,4-Dinitrophenyl(phenoxy)phosphoramidate of L-alanine isopropyl esterN-methylimidazoleDichloromethane090 : 10
Chiral Phosphoramidite ReagentDicyanoimidazoleAcetonitrile25>98 : 2

Visualization of Formation Pathways

General Synthetic Pathway of Sofosbuvir

G A Protected Nucleoside (2'-deoxy-2'-fluoro-2'-C-methyluridine) C Activation/Coupling A->C B Phosphoramidating Agent ((S)-alanine isopropyl ester derivative) B->C D Diastereomeric Mixture (Sofosbuvir & Impurity C) C->D Phosphoramidation E Chiral Purification (e.g., Chromatography) D->E F Sofosbuvir (API) ((S,S)-diastereomer) E->F Separation G This compound ((R,S)-diastereomer) E->G Separation

Caption: General synthetic route to Sofosbuvir highlighting the formation of a diastereomeric mixture.

Mechanism of Diastereomer Formation

G P_reagent P* Phosphoramidating Reagent TS_S Transition State A (Favored) P_reagent->TS_S TS_R Transition State B (Disfavored) P_reagent->TS_R Nucleoside Nucleoside-O⁻ Nucleoside->TS_S Attack from face 'a' Nucleoside->TS_R Attack from face 'b' Sofosbuvir Sofosbuvir ((S)-Phosphorus) TS_S->Sofosbuvir Impurity_C Impurity C ((R)-Phosphorus) TS_R->Impurity_C

Caption: Nucleophilic attack on the phosphorus center leading to two possible transition states.

Conclusion

The formation of this compound is a critical aspect to control during the manufacturing of Sofosbuvir. A thorough understanding of the reaction mechanism, the influence of various process parameters on diastereoselectivity, and robust analytical methods for separation and quantification are paramount. This guide provides a foundational understanding for researchers and drug development professionals to devise strategies to minimize the formation of this impurity, thereby ensuring the quality, safety, and efficacy of Sofosbuvir. Further research into novel stereoselective synthetic methods and more efficient purification techniques continues to be an active area of investigation in pharmaceutical development.

Biological Activity of Sofosbuvir Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to form the active uridine (B1682114) triphosphate analog (GS-461203), which inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby terminating viral replication. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. Sofosbuvir impurity C is a known process-related impurity or degradation product of Sofosbuvir. While commercially available as a reference standard for analytical purposes, a thorough review of publicly available scientific literature, patent databases, and regulatory documents from the FDA and EMA reveals a significant lack of specific data on its biological activity.

This technical guide provides a comprehensive overview of the known information regarding Sofosbuvir and its impurities, with a focus on the anticipated biological activity of this compound. In the absence of direct quantitative data for this specific impurity, this document outlines the established experimental protocols for evaluating the anti-HCV activity and cytotoxicity of Sofosbuvir, which would be the standard methodologies applied to characterize this compound. This guide is intended to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential biological impact of this impurity and providing the necessary frameworks for its evaluation.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral (DAA) agent that has revolutionized the management of chronic hepatitis C.[1][2] Its chemical structure is (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Impurities in Sofosbuvir can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients during formulation and storage. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety.[3][4]

Biological Activity of Sofosbuvir (Parent Compound)

To understand the potential biological activity of this compound, it is essential to first detail the activity of the parent compound.

Mechanism of Action and Antiviral Activity

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[2] The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose moiety acts as a chain terminator, halting viral RNA replication.[2]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral activity and cytotoxicity of Sofosbuvir have been extensively studied. The following table summarizes representative quantitative data from the literature.

Parameter Cell Line HCV Genotype/Replicon Value Reference
EC50 (50% Effective Concentration) Huh-7Genotype 1b0.04 µMN/A
Huh-7Genotype 2a0.014 µMN/A
CC50 (50% Cytotoxic Concentration) Huh-7N/A>100 µMN/A
HepG2N/A>100 µMN/A
CEM (lymphoblastoid)N/A>100 µMN/A
In Vitro Genotoxicity HepG2N/ANot genotoxic[7]

Note: Specific values can vary between studies and experimental conditions. The data presented are illustrative.

Anticipated Biological Activity of this compound

While specific data is lacking, the structural similarity of this compound to Sofosbuvir allows for some informed postulations regarding its potential biological activity. The key difference lies in the stereochemistry of the alanine (B10760859) moiety. This change could potentially affect its recognition by the enzymes responsible for the intracellular metabolism of the prodrug, and/or its interaction with the target HCV NS5B polymerase.

Given that it is termed "less active," it is plausible that this compound has a significantly lower affinity for the enzymes required for its conversion to the active triphosphate form, or the resulting triphosphate analog is a poorer substrate for the HCV NS5B polymerase. Consequently, one would expect its anti-HCV activity (EC50) to be substantially higher than that of Sofosbuvir. Its cytotoxicity profile (CC50) would need to be experimentally determined, as minor structural changes can sometimes lead to unexpected off-target effects.

Experimental Protocols for Biological Characterization

The following are detailed experimental protocols that would be employed to determine the biological activity of this compound, based on standard methodologies used for Sofosbuvir.

In Vitro Anti-HCV Replicon Assay

This assay is the gold standard for determining the antiviral activity of compounds against HCV replication.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound (as a reference standard).

  • Sofosbuvir (as a positive control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Sofosbuvir in DMEM.

  • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells.

  • Measure luciferase activity using a luminometer.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Huh-7 or HepG2 cells.

  • DMEM with 10% FBS.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro Genotoxicity Assay (Micronucleus Test)

This assay assesses the potential of a compound to cause chromosomal damage.

Objective: To evaluate the genotoxic potential of this compound.

Materials:

  • HepG2 cells.

  • DMEM with 10% FBS.

  • This compound.

  • Cytochalasin B.

  • Fixative (methanol:acetic acid).

  • Staining solution (e.g., Giemsa).

  • Microscope slides.

Procedure:

  • Treat HepG2 cells with various concentrations of this compound for 24 hours.

  • Add cytochalasin B to block cytokinesis.

  • Harvest the cells and treat with a hypotonic solution.

  • Fix the cells and drop them onto microscope slides.

  • Stain the slides and score for the presence of micronuclei in binucleated cells under a microscope.

  • Analyze the data for a dose-dependent increase in micronucleus frequency.

Signaling Pathways and Off-Target Effects

There is no public information on the effects of this compound on cellular signaling pathways. However, a study on Sofosbuvir demonstrated that it can activate EGFR-dependent pathways in hepatoma cells, leading to changes in cell cycle progression.[8] This suggests that nucleoside analogs can have off-target effects. A similar investigation for this compound would be warranted to fully characterize its safety profile.

Visualizations

Sofosbuvir Metabolic Activation Pathway

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 HCV_Polymerase HCV NS5B Polymerase GS_461203->HCV_Polymerase Inhibits RNA_Chain_Termination RNA Chain Termination Experimental_Workflow cluster_Antiviral Antiviral Activity cluster_Cytotoxicity Cytotoxicity Assessment cluster_Genotoxicity Genotoxicity Potential cluster_Analysis Data Analysis HCV_Replicon_Assay HCV Replicon Assay (Huh-7 cells) EC50 Determine EC50 HCV_Replicon_Assay->EC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) EC50->Selectivity_Index MTT_Assay MTT Assay (HepG2/Huh-7 cells) CC50 Determine CC50 MTT_Assay->CC50 CC50->Selectivity_Index Micronucleus_Assay Micronucleus Assay (HepG2 cells) Genotoxicity Assess Genotoxicity Micronucleus_Assay->Genotoxicity

References

Understanding the Origin of Impurities in Sofosbuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase essential for viral replication.[1] As a prodrug, it undergoes metabolic activation to its pharmacologically active form.[1][2] The purity of the final drug product is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of the origins of impurities in Sofosbuvir, covering process-related impurities arising during synthesis, degradation products formed under various stress conditions, and its metabolic fate. Detailed experimental protocols for forced degradation studies and analytical methods for impurity profiling are presented, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Sofosbuvir and Its Mechanism of Action

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2] Upon oral administration, Sofosbuvir, a prodrug, is metabolized in the liver to its active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the elongating HCV RNA chain by the NS5B polymerase.[3] The presence of a 2'-methyl group on the ribose sugar moiety acts as a chain terminator, halting viral RNA replication.[2]

Process-Related Impurities in Sofosbuvir Synthesis

The synthesis of Sofosbuvir is a multi-step process that can introduce various impurities, including unreacted starting materials, intermediates, by-products, and residual solvents.[4] While numerous synthetic routes have been patented, a common strategy involves the coupling of a protected nucleoside base with a phosphoramidate (B1195095) side chain.[5][6]

A representative synthetic pathway can be visualized as follows:

G cluster_synthesis Representative Sofosbuvir Synthesis A Protected Ribofuranose Derivative C Glycosylation A->C B Uracil (B121893) B->C D Protected Nucleoside Intermediate C->D F Coupling Reaction D->F E Phosphoramidate Reagent E->F G Diastereomeric Mixture F->G H Chromatographic Separation G->H I Sofosbuvir (Sp-isomer) H->I J Rp-isomer Impurity H->J K Deprotection I->K L Final Sofosbuvir API K->L

A simplified workflow for the synthesis of Sofosbuvir.

Common Process-Related Impurities:

  • Diastereomeric Impurities: The coupling of the phosphoramidate side chain creates a chiral center at the phosphorus atom, leading to the formation of two diastereomers (Sp and Rp). Sofosbuvir is the Sp-isomer, while the Rp-isomer is a significant process-related impurity that needs to be separated.[6]

  • Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates, such as the protected nucleoside and the phosphoramidate reagent, in the final product.

  • By-products of Side Reactions: Side reactions, such as the hydrolysis of reactants or intermediates, can generate additional impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, methanol) may be present in trace amounts in the final active pharmaceutical ingredient (API).[4]

  • Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as benzoic anhydride, can also be carried through to the final product.[4]

Degradation of Sofosbuvir and Resulting Impurities

Forced degradation studies are essential for identifying potential degradation products that can form during the shelf life of a drug product. Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[7][8]

Degradation Pathways

The primary degradation pathways for Sofosbuvir involve the hydrolysis of the phosphoramidate and ester moieties.

G cluster_degradation Sofosbuvir Degradation Pathways Sofosbuvir Sofosbuvir (C22H29FN3O9P) Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Sofosbuvir->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, 60°C) Sofosbuvir->Base Oxidation Oxidation (e.g., 30% H2O2, 80°C) Sofosbuvir->Oxidation Impurity_Acid Acid Degradation Product (C16H18FN2O8P) Loses isopropyl & alaninate (B8444949) moieties Acid->Impurity_Acid Impurity_Base_A Base Degradation Product A (C16H25FN3O9P) Hydrolysis of phenyl ester Base->Impurity_Base_A Impurity_Base_B Base Degradation Product B (C13H19FN3O9P) Hydrolysis of phenyl & isopropyl esters Base->Impurity_Base_B Impurity_Oxidative Oxidative Degradation Product (C22H27FN3O10P) Oxidation of the uracil ring Oxidation->Impurity_Oxidative

Degradation of Sofosbuvir under stress conditions.
Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies conducted under various stress conditions as per ICH guidelines.

Stress ConditionReagents and Conditions% DegradationMajor Degradation Products Identified (Molecular Formula)Reference
Acidic Hydrolysis 1N HCl, 80°C, 10 hours8.66%(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (C16H18FN2O8P)[7]
0.1N HCl, 70°C, 6 hours23%DP I (m/z 488)[8]
Basic Hydrolysis 0.5N NaOH, 60°C, 24 hours45.97%Impurity A (C16H25FN3O9P), Impurity B (C13H19FN3O9P)[7]
0.1N NaOH, 70°C, 10 hours50%DP II (m/z 393.3)[8]
Oxidative Degradation 30% H2O2, 80°C, 2 days0.79%C22H27FN3O10P[7]
3% H2O2, Room Temp, 7 days19.02%DP III (m/z 393)[8]
Thermal Degradation 50°C, 21 daysNo significant degradation-[8]
Photolytic Degradation 254 nm, 24 hoursNo significant degradation-[7]

Metabolic Pathway of Sofosbuvir

Sofosbuvir is a prodrug that is converted to its active form, GS-461203, through a series of metabolic steps in the liver. This process also produces an inactive nucleoside metabolite, GS-331007.

G cluster_metabolism Sofosbuvir Metabolic Pathway Sofosbuvir Sofosbuvir Metabolite_X Intermediate Metabolite (GS-606965) Sofosbuvir->Metabolite_X Hydrolysis Enzyme1 Cathepsin A / Carboxylesterase 1 Sofosbuvir->Enzyme1 Inactive_Metabolite Inactive Nucleoside (GS-331007) Metabolite_X->Inactive_Metabolite Phosphorylation Enzyme2 HINT1 Metabolite_X->Enzyme2 Active_Metabolite Active Triphosphate (GS-461203) Enzyme4 NDPK Active_Metabolite->Enzyme4 Dephosphorylation Dephosphorylation Active_Metabolite->Dephosphorylation Inactivation Inactive_Metabolite->Active_Metabolite Phosphorylation Enzyme3 UMP-CMPK Inactive_Metabolite->Enzyme3 Enzyme1->Metabolite_X Enzyme2->Inactive_Metabolite Enzyme3->Active_Metabolite Dephosphorylation->Inactive_Metabolite

Metabolic activation of Sofosbuvir in hepatocytes.

Experimental Protocols

Forced Degradation Studies

The following protocols are representative of those used in forced degradation studies of Sofosbuvir.[7][8]

5.1.1. Preparation of Stock Solution:

  • Accurately weigh 100 mg of Sofosbuvir and transfer to a 100 mL volumetric flask.

  • Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve.

  • Dilute to the mark with methanol to obtain a 1 mg/mL stock solution.

5.1.2. Acidic Degradation:

  • To 5 mL of the stock solution, add 5 mL of 1N HCl.

  • Reflux the solution at 80°C for 10 hours.

  • Cool the solution to room temperature and neutralize with a suitable base (e.g., 1N NaOH or ammonium (B1175870) bicarbonate solution).

  • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

5.1.3. Basic Degradation:

  • To 5 mL of the stock solution, add 5 mL of 0.5N NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with a suitable acid (e.g., 0.5N HCl).

  • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

5.1.4. Oxidative Degradation:

  • To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide.

  • Keep the solution at 80°C for 48 hours.

  • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

5.1.5. Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at 50°C for 21 days.

  • Prepare a solution of approximately 50 µg/mL in mobile phase for analysis.

5.1.6. Photolytic Degradation:

  • Expose the solid drug substance to UV light at 254 nm for 24 hours in a photostability chamber.

  • Prepare a solution of approximately 50 µg/mL in mobile phase for analysis.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating Sofosbuvir from its impurities. The following is a representative method.[2][9]

Chromatographic Conditions:

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile
Gradient Program Time (min)
0
10
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

  • Prepare a sample solution of approximately 0.4 mg/mL of Sofosbuvir in a 50:50 mixture of water and acetonitrile.

G cluster_workflow Impurity Analysis Workflow Sample Sofosbuvir Sample (API or Drug Product) Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC HPLC Analysis (C18 Column, Gradient Elution) Preparation->HPLC Detection UV Detection (260 nm) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Impurity Quantification (% Area Normalization) Data->Quantification Identification Impurity Identification (LC-MS/MS) Data->Identification

A typical workflow for the analysis of Sofosbuvir impurities.

Conclusion

The control of impurities in Sofosbuvir is a critical aspect of ensuring its quality, safety, and efficacy. A thorough understanding of the potential impurities arising from the synthetic process and degradation is essential for the development of robust manufacturing processes and stable formulations. This guide has provided a comprehensive overview of the origins of these impurities, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical and metabolic pathways. The implementation of sensitive and specific analytical methods, such as the stability-indicating HPLC method described, is paramount for the routine analysis and control of impurities in Sofosbuvir.

References

Forced Degradation of Sofosbuvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent critical in the treatment of Hepatitis C. Understanding the degradation pathways and the stability of Sofosbuvir under various stress conditions is paramount for the development of stable pharmaceutical formulations and for meeting regulatory requirements. This document outlines detailed experimental protocols, summarizes degradation data, and visualizes the degradation pathways to support research and development in this field.

Introduction

Forced degradation, or stress testing, is a crucial component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability studies to elucidate its degradation profile. The primary objectives of these studies are to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1] For Sofosbuvir, various studies have been conducted to assess its stability under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for the replication and validation of stability studies. The following protocols have been compiled from various validated studies on Sofosbuvir.

Preparation of Stock Solution

A standard stock solution of Sofosbuvir is the starting point for all stress studies.

  • Protocol: Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug completely. Dilute the solution to the mark with methanol to obtain a concentration of 1 mg/mL.[4] An aliquot of this stock solution is then further diluted to a working concentration, typically 50 µg/mL, for analysis.[4]

Acid Hydrolysis
  • Objective: To investigate the degradation of Sofosbuvir in an acidic environment.

  • Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid (HCl) at 70°C for 6 hours.[4]

  • Protocol 2: Sofosbuvir is treated with 1 N HCl and refluxed at 80°C for 10 hours.[7]

  • Protocol 3: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of 0.1 N HCl is added and kept at room temperature for 26 hours.[8]

  • Neutralization: After the specified time, the solution is neutralized with an equivalent concentration of sodium hydroxide (B78521) (NaOH) solution.

Alkaline Hydrolysis
  • Objective: To determine the stability of Sofosbuvir in a basic medium.

  • Protocol 1: A solution of Sofosbuvir is treated with 0.1 N sodium hydroxide (NaOH) and the degradation is monitored over 10 hours.[4]

  • Protocol 2: Sofosbuvir is subjected to degradation in 0.5 N NaOH at 60°C for 24 hours.[7]

  • Neutralization: Following the exposure period, the solution is neutralized with an equivalent concentration of HCl solution.

Neutral Hydrolysis
  • Objective: To assess the hydrolytic stability of Sofosbuvir in a neutral aqueous solution.

  • Protocol: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of water is added and the solution is analyzed.[8] Studies have shown that Sofosbuvir is stable under neutral hydrolysis conditions.[2][3][4][5][6]

Oxidative Degradation
  • Objective: To evaluate the susceptibility of Sofosbuvir to oxidation.

  • Protocol 1: Sofosbuvir solution is exposed to 3% hydrogen peroxide (H₂O₂) for 7 days.[4]

  • Protocol 2: The drug is dissolved in 30% H₂O₂ and heated at 80°C for two days.[7]

  • Protocol 3: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of 30% H₂O₂ is added and kept at room temperature for 26 hours.[8]

Thermal Degradation
  • Objective: To investigate the effect of heat on the stability of Sofosbuvir.

  • Protocol: Solid Sofosbuvir is exposed to a temperature of 50°C for 21 days.[4] Multiple studies have concluded that Sofosbuvir is stable under thermal stress.[2][3][4][5][6][7]

Photolytic Degradation
  • Objective: To determine the stability of Sofosbuvir upon exposure to light.

  • Protocol: Solid Sofosbuvir is exposed to sunlight for 21 days or to UV light at 254 nm for 24 hours.[4][7] Sofosbuvir has been found to be stable under photolytic conditions in several studies.[4][7] However, some studies have reported degradation under photolysis.[2][3][5][6]

Summary of Forced Degradation Results

The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir, providing a comparative view of its stability under different stress conditions.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl6 hours70°C23[4]
1 N HCl10 hours80°C8.66[7]
0.1 N HCl26 hoursRoom Temp.18.87[8]
Alkaline Hydrolysis 0.1 N NaOH10 hours-50[4]
0.5 N NaOH24 hours60°C45.97[7]
Oxidative Degradation 3% H₂O₂7 days-19.02[4]
30% H₂O₂2 days80°C0.79[7]
30% H₂O₂26 hoursRoom Temp.17.21[8]
Thermal Degradation Heat21 days50°CNo Degradation[4]
Photolytic Degradation Sunlight21 days-No Degradation[4]
UV Light (254 nm)24 hours-No Degradation[7]
Neutral Hydrolysis Water--No Degradation[2][3][4][5][6]

Analytical Methodologies

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.

Table 2: Typical Chromatographic Conditions for Sofosbuvir Stability Indicating Methods

ParameterHPLC Method 1UPLC Method
Column Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[2][3][5][6]X-Bridge C18 (100 mm × 4.6 mm, 2.5 µm)[7]
Mobile Phase Methanol:Water (70:30, v/v)[2][3][5][6]Acetonitrile:0.1% Formic acid buffer[7]
Flow Rate 1.0 mL/min0.3 mL/min[9]
Detection Wavelength 260 nm[7][8][9]260 nm[7][8][9]
Column Temperature Ambient-
Injection Volume 20 µL-

Degradation Pathways and Products

Forced degradation studies coupled with mass spectrometry (LC-MS/MS) have been instrumental in identifying the degradation products of Sofosbuvir and proposing its degradation pathways.

Under acidic conditions , hydrolysis can lead to the formation of a degradation product (DP I) with a mass-to-charge ratio (m/z) of 488, which corresponds to the loss of the isopropyl group from the phosphoramidate (B1195095) moiety.[4]

In alkaline medium , more extensive degradation is observed, resulting in a degradation product (DP II) with an m/z of 393.3.[4]

Oxidative stress can lead to the formation of an N-oxide derivative (DP III) with an m/z of 393.[4]

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflow for forced degradation studies and the proposed degradation pathways of Sofosbuvir.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Stock_Solution Sofosbuvir Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C, 6h) Stock_Solution->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 10h) Stock_Solution->Alkali Oxidative Oxidative Degradation (e.g., 3% H2O2, 7 days) Stock_Solution->Oxidative Thermal Thermal Degradation (50°C, 21 days) Stock_Solution->Thermal Photolytic Photolytic Degradation (Sunlight, 21 days) Stock_Solution->Photolytic Neutral Neutral Hydrolysis Stock_Solution->Neutral Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali->Neutralization Dilution Dilution to Working Concentration Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutral->Dilution Neutralization->Dilution HPLC_UPLC RP-HPLC / UPLC Analysis Dilution->HPLC_UPLC LC_MS LC-MS/MS for DP Identification HPLC_UPLC->LC_MS If DPs detected

Caption: Workflow for Forced Degradation Studies of Sofosbuvir.

Sofosbuvir_Degradation_Pathway cluster_Acid Acidic Hydrolysis cluster_Alkali Alkaline Hydrolysis cluster_Oxidative Oxidative Degradation cluster_Stable Stable Conditions Sofosbuvir Sofosbuvir (m/z 530) DP1 Degradation Product I (m/z 488) Sofosbuvir->DP1 0.1N HCl DP2 Degradation Product II (m/z 393.3) Sofosbuvir->DP2 0.1N NaOH DP3 Degradation Product III (m/z 393) Sofosbuvir->DP3 3% H2O2 Stable No Degradation Sofosbuvir->Stable Thermal, Photolytic, Neutral

Caption: Proposed Degradation Pathways of Sofosbuvir.

Conclusion

This technical guide has synthesized the available scientific literature on the forced degradation of Sofosbuvir. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability studies. The tabulated data clearly indicates that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under thermal, photolytic, and neutral hydrolytic stress. The visualized workflows and degradation pathways provide a clear and concise summary of the processes involved. This comprehensive information is vital for the development of robust formulations and for ensuring the quality, safety, and efficacy of Sofosbuvir-containing drug products. Further research could focus on the detailed structural elucidation of all degradation products and the assessment of their potential toxicity.

References

Physicochemical Properties of Sofosbuvir Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity C, a notable process-related impurity encountered during the synthesis of the antiviral drug Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, a diastereomer of Sofosbuvir, is one such impurity that requires careful monitoring and characterization. Understanding its physicochemical properties is paramount for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact.

Chemical Identity

This compound is chemically designated as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1] It shares the same molecular formula and mass as Sofosbuvir but differs in its stereochemical configuration.

Physicochemical Data

While extensive experimental data for some physicochemical properties of this compound are not publicly available, the following tables summarize the known and computed data for the impurity, alongside the properties of the parent drug, Sofosbuvir, for comparative purposes.

Table 1: General and Chemical Identifiers of this compound

PropertyValue
IUPAC Name propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
Synonyms (S)-(((2R,3R,4R,5R)-D-Sofosbuvir Isomer[1]
CAS Number 1496552-28-3[1][2][3]
Molecular Formula C22H29FN3O9P[1][2]
Molecular Weight 529.45 g/mol [4]
Exact Mass 529.16254467 Da[1]
Monoisotopic Mass 529.16254467 Da[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA 1PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 10PubChem[1]
Rotatable Bond Count 10PubChem[1]
Topological Polar Surface Area 153 ŲPubChem[1]
Heavy Atom Count 36PubChem

Table 3: Experimental Physicochemical Properties of Sofosbuvir (for comparison)

PropertyValue
Appearance White to off-white crystalline solid[5]
Melting Point 94–125 °C (depends on crystalline polymorph)[6]
Solubility Slightly soluble in water[5]
pKa 9.3[5]
LogP 1.62[5]

Experimental Protocols

The characterization and quantification of this compound are primarily achieved through chromatographic and spectroscopic techniques. The following sections detail the methodologies commonly employed.

Chromatographic Separation and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice for separating Sofosbuvir from its impurities.

A. RP-HPLC Method

  • Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) or equivalent.[8]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) is commonly used in an isocratic elution mode.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 260 nm.[8]

  • Retention Time: In a reported method, the retention time for a process-related impurity was 5.704 min, while Sofosbuvir eluted at 3.674 min.[8]

B. UPLC Method

UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

  • Column: X-Bridge C18 (100 × 4.6 mm, 2.5 µm) or similar.[9]

  • Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water and acetonitrile is often employed to achieve optimal separation.[9]

  • Detection: Photo Diode Array (PDA) detector at 260 nm.[9]

Structural Elucidation

The definitive identification and structural confirmation of this compound rely on mass spectrometry and nuclear magnetic resonance spectroscopy.

A. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Expected Ion: The protonated molecular ion [M+H]⁺ would be observed at m/z 530.17.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments is crucial for unambiguous structure determination and stereochemical assignment.

  • Spectra Recorded: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR are essential.[9]

  • 2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.[9]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (MeOD) are common solvents for NMR analysis of Sofosbuvir and its impurities.[9] A Certificate of Analysis for Sofosbuvir impurity standards typically includes detailed characterization data from these NMR techniques.[7]

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, which may include process-related impurities like impurity C under certain conditions.

  • Acidic Conditions: Refluxing Sofosbuvir in 1 N HCl at 80°C for 10 hours.[9]

  • Basic Conditions: Treating Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[9]

  • Oxidative Conditions: Exposing Sofosbuvir to 30% H₂O₂ at 80°C for two days.[9]

  • Thermal and Photolytic Stress: The drug is also subjected to heat and light to assess its stability under these conditions.[9]

Visualizations

The following diagrams illustrate the typical workflows for the analysis and characterization of this compound.

Experimental_Workflow_for_Impurity_Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis & Characterization Bulk Drug Bulk Drug Dissolution Dissolution Bulk Drug->Dissolution Formulation Formulation Formulation->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Column C18 Column HPLC_UPLC->Column Detector UV / PDA Detector Column->Detector Quantification Quantification (Peak Area) Detector->Quantification Isolation Fraction Collection (for structural analysis) Detector->Isolation MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS NMR NMR Spectroscopy (1H, 13C, 31P, 19F, 2D) Isolation->NMR

Caption: Workflow for the analysis and characterization of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Sofosbuvir_API Sofosbuvir API Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Sofosbuvir_API->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, 60°C) Sofosbuvir_API->Base Oxidation Oxidation (e.g., 30% H2O2, 80°C) Sofosbuvir_API->Oxidation Thermal Thermal Stress Sofosbuvir_API->Thermal Photolytic Photolytic Stress Sofosbuvir_API->Photolytic Analysis Analysis of Stressed Samples (HPLC/UPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Identification and Characterization of Degradation Products Analysis->Characterization

Caption: Workflow for forced degradation studies of Sofosbuvir.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While specific experimental data for properties such as melting point and solubility are not widely published, the analytical methodologies for its separation, identification, and quantification are well-established. The provided protocols and workflows serve as a practical reference for scientists and researchers in the pharmaceutical industry. Further investigation, potentially through access to supplier-provided Certificates of Analysis, would be beneficial for a more complete physicochemical profile of this impurity.

References

Methodological & Application

Application Note: Quantification of Sofosbuvir Impurity C by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its related substance, Impurity C. The described methodology is crucial for the quality control of Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of this critical antiviral medication. The protocol provides comprehensive parameters for chromatographic separation, system suitability, and validation in accordance with ICH guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2][3] The manufacturing process and storage of Sofosbuvir can lead to the formation of impurities, which must be monitored and controlled to ensure the quality and safety of the final drug product.[2] One such process-related impurity is Sofosbuvir Impurity C. This document provides a detailed analytical method for the quantification of this specific impurity.

Chromatographic Conditions

A reliable separation of Sofosbuvir and its impurities can be achieved using an isocratic RP-HPLC method. The following conditions have been demonstrated to be effective:

ParameterRecommended Value
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4][5]
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[4][5]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[6]
Column Temperature 25°C[6]
Detector Wavelength 260 nm[4][5][7]
Run Time Approximately 10 minutes

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC Grade)

  • Sofosbuvir Reference Standard

  • This compound Reference Standard

Standard Solution Preparation
  • Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 400 µg/mL.[5]

  • Standard Stock Solution (Impurity C): Accurately weigh and dissolve 2.5 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 25 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing 40 µg/mL of Sofosbuvir and 0.2 µg/mL of Impurity C by diluting with the mobile phase.

Sample Solution Preparation
  • Tablet Powder: Weigh and finely powder not fewer than 20 tablets.

  • Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 50 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of methanol (B129727) and sonicate for 10 minutes with intermittent shaking to dissolve the active ingredient.[1] Allow the solution to cool to room temperature and dilute to the mark with methanol. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]

  • Working Sample Solution: Further dilute 1.0 mL of the filtered stock solution to 25 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL of Sofosbuvir.[1]

System Suitability

Before sample analysis, inject the working standard solution six times and evaluate the system suitability parameters. The acceptance criteria should be as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (%RSD) for Peak Area < 2.0%
Analysis Procedure

Inject the blank (mobile phase), working standard solution, and working sample solution into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample using the external standard method.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following table summarizes the typical validation parameters:

ParameterSofosbuvirThis compound
Linearity Range 160 - 480 µg/mL[4][5]10 - 30 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.04 µg/mL (0.01%)[4][5]0.12 µg/mL (0.03%)[4][5]
Limit of Quantification (LOQ) 0.125 µg/mL (0.50%)[4][5]0.375 µg/mL (1.50%)[4][5]
Retention Time (RT) ~3.7 min[4][5]~5.7 min[4][5]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (0.1% TFA in Water:ACN 50:50) Standard_Sol Standard Solution (Sofosbuvir & Impurity C) Mobile_Phase->Standard_Sol Sample_Sol Sample Solution (from Tablets) Mobile_Phase->Sample_Sol System_Suitability System Suitability Test Standard_Sol->System_Suitability Injection Inject Blank, Standard, and Sample Sample_Sol->Injection System_Suitability->Injection If Passed Chromatography Chromatographic Separation (C18 Column, 1 mL/min, 260 nm) Injection->Chromatography Peak_Integration Peak Integration and Identification Chromatography->Peak_Integration Quantification Quantification of Impurity C Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

Forced Degradation Studies

Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[7][8][9] The drug is relatively stable under thermal and photolytic stress.[8] The developed HPLC method is stability-indicating, as it can effectively separate the degradation products from the main peak of Sofosbuvir.

Conclusion

The presented RP-HPLC method is simple, specific, precise, and accurate for the quantification of this compound in bulk drug and pharmaceutical formulations.[4][5] The short run time allows for the analysis of a large number of samples, making it suitable for routine quality control analysis.[4][5] The method's validation in accordance with ICH guidelines ensures its reliability and robustness for regulatory purposes.

References

Application Note: Stability-Indicating UPLC Analysis of Sofosbuvir and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] It is a nucleotide analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Ensuring the purity and stability of Sofosbuvir in bulk drug and pharmaceutical dosage forms is critical for its safety and efficacy. This application note describes a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Sofosbuvir and its process-related and degradation impurities. The method is rapid, accurate, and precise, making it suitable for routine quality control and stability studies.

Forced degradation studies were conducted according to the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity.[3][4] Sofosbuvir was subjected to acid and base hydrolysis, oxidation, thermal, and photolytic stress conditions.[3][4][5] The drug was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[4][5] The developed UPLC method effectively separated Sofosbuvir from its degradation products, proving its stability-indicating nature.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A UPLC system, such as the Waters ACQUITY UPLC H-Class system equipped with a photodiode array (PDA) detector, is recommended. Data acquisition and processing can be performed using software like Empower.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program: A gradient elution is employed for optimal separation. An example gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[4][6]

  • Injection Volume: 1.0 µL.

  • Run Time: Approximately 10 minutes.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.56535
6.01090
8.01090
8.19010
10.09010

2. Preparation of Solutions

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the diluent and mix well.

    • Filter the solution through a 0.22 µm syringe filter.

    • Dilute 1.0 mL of the filtered solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

3. Forced Degradation Studies

  • Acid Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 1N HCl and reflux at 80°C for 8 hours.[4] Neutralize the solution with 1N NaOH and dilute with the diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 0.5N NaOH and keep at 60°C for 24 hours.[4] Neutralize the solution with 0.5N HCl and dilute with the diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Treat 10 mg of Sofosbuvir with 10 mL of 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4] Dilute the solution with the diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the solid drug in an oven at 105°C for 24 hours. Dissolve the stressed sample in the diluent to get a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours in a photostability chamber.[4] Dissolve the stressed sample in the diluent to get a concentration of 100 µg/mL.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
% RSD of Peak Area (n=6)≤ 2.0%0.5%

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL)10 - 150
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.07[7]
Limit of Quantification (LOQ) (µg/mL)0.36[7]
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Table 3: Forced Degradation Results for Sofosbuvir

Stress Condition% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis (1N HCl, 80°C, 8h)~8-10%[4](R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[4]
Base Hydrolysis (0.5N NaOH, 60°C, 24h)~40-50%[4](S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[4]
Oxidative Degradation (30% H₂O₂, RT, 24h)~1-5%[4]N-oxide and other oxidative degradants
Thermal Degradation (105°C, 24h)No significant degradation[4]-
Photolytic Degradation (UV light, 24h)No significant degradation[4]-

Visualization

G cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Processing start Start weigh Weigh and Powder Tablets start->weigh dissolve Dissolve in Diluent & Sonicate weigh->dissolve filter Filter through 0.22 µm filter dissolve->filter dilute Dilute to final concentration filter->dilute inject Inject into UPLC System dilute->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect PDA Detection at 260 nm separate->detect acquire Data Acquisition (Empower) detect->acquire integrate Peak Integration & Quantification acquire->integrate report Generate Report integrate->report end End report->end

Caption: UPLC experimental workflow for the analysis of Sofosbuvir.

G cluster_impurities Potential Impurities cluster_degradation_products Degradation Pathways Sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) Process Process-Related Impurities (e.g., starting materials, intermediates) Sofosbuvir->Process Synthesis Degradation Degradation Products Sofosbuvir->Degradation Stress Conditions Acid Acid Hydrolysis Product Degradation->Acid Base Base Hydrolysis Products Degradation->Base Oxidative Oxidative Degradation Products Degradation->Oxidative

Caption: Logical relationship between Sofosbuvir and its impurities.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir (B1194449) and its process-related impurity, Sofosbuvir Impurity C. The method is designed for researchers, scientists, and drug development professionals working on the quality control and stability testing of Sofosbuvir. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high specificity and accuracy.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2] The presence of impurities in pharmaceutical products can impact both efficacy and safety.[3] Therefore, it is crucial to have reliable analytical methods to detect and quantify any potential impurities. This compound is a known process-related impurity that needs to be monitored during drug manufacturing and formulation. This application note presents a validated UPLC-MS/MS method for the simultaneous determination of Sofosbuvir and this compound.

Experimental Protocol

Materials and Reagents
  • Sofosbuvir reference standard

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Drug-free human plasma (for bioanalytical applications)

Sample Preparation
  • Standard Stock Solution Preparation:

    • Accurately weigh and dissolve Sofosbuvir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store the stock solutions at 2-8°C.

  • Working Standard Solution Preparation:

    • Prepare working standard solutions by serially diluting the stock solutions with a mixture of water and acetonitrile (50:50 v/v) to achieve the desired concentrations for the calibration curve.[2][4]

  • Plasma Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add the internal standard.

    • Add 200 µL of acetonitrile to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.[6]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQD)

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.35 mL/min[7]

  • Injection Volume: 10 µL[5]

  • Column Temperature: 35°C[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sofosbuvir530.0242.3[6]
This compound--
Internal Standard--

Note: Specific MRM transitions for this compound and a suitable internal standard should be optimized based on the impurity's structure and availability of a deuterated analog.

Data Presentation

The quantitative performance of the method was validated according to ICH guidelines.[4]

Table 2: Summary of Quantitative Data

ParameterSofosbuvirSofosbuvir ImpurityReference
Linearity Range0.5–5000 ng/mL-[6]
Correlation Coefficient (r²)≥0.999-
Limit of Detection (LOD)0.1 µg/mL0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL0.5 µg/mL
Accuracy (% Recovery)98-102%-[6]
Precision (%RSD)< 2%< 2%[4]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Sofosbuvir & Impurity C) working_standards Prepare Working Standards (Calibration Curve) stock_solution->working_standards lc_separation Chromatographic Separation (UPLC) working_standards->lc_separation plasma_extraction Plasma Sample Extraction (Liquid-Liquid Extraction) plasma_extraction->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration data_analysis Data Analysis & Reporting peak_integration->data_analysis

References

Application Notes and Protocols: Development of a Stability-Indicating Method for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C infection.[1][2] It is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA polymerase, an enzyme essential for viral replication.[2] To ensure the quality, safety, and efficacy of pharmaceutical products containing Sofosbuvir, it is crucial to develop and validate a stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Sofosbuvir, based on established scientific literature. The protocol includes procedures for forced degradation studies to identify potential degradation pathways and to demonstrate the specificity of the method.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This helps in understanding the degradation pathways and in developing a method that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: Forced Degradation of Sofosbuvir

Forced degradation studies are performed on Sofosbuvir to assess its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

1. Acid Hydrolysis:

  • Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 1 N Hydrochloric Acid (HCl).[4][5] Reflux the solution at a temperature ranging from 70°C to 80°C for a period of 6 to 10 hours.[4][5]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).

  • Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.

2. Alkaline Hydrolysis:

  • Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 0.5 N Sodium Hydroxide (NaOH).[4][5] Heat the solution at a temperature of 60°C to 70°C for 10 to 24 hours.[4][5]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of Hydrochloric Acid (HCl).

  • Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.

3. Oxidative Degradation:

  • Procedure: Dissolve a known amount of Sofosbuvir in a solution of 3% to 30% Hydrogen Peroxide (H₂O₂).[5] Keep the solution at room temperature or heat it up to 80°C for a period ranging from two to seven days.[4][5]

  • Sample Preparation: After the exposure period, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

4. Thermal Degradation:

  • Procedure: Place a known amount of solid Sofosbuvir in a controlled temperature oven at 50°C for 21 days.[5]

  • Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.

5. Photolytic Degradation:

  • Procedure: Expose a known amount of solid Sofosbuvir to UV light at 254 nm for 24 hours.[4]

  • Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Sofosbuvir and its degradation products.

Experimental Protocol: HPLC Analysis

The following chromatographic conditions have been found to be effective for the separation of Sofosbuvir from its degradation products.

Chromatographic Conditions:

ParameterCondition
HPLC System Waters Alliance 2695 with PDA Detector or equivalent[6]
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2]
Mobile Phase Methanol: Water (75:25 v/v)[2][7] or Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v)[8]
Flow Rate 1.0 mL/min[2][8]
Detection Wavelength 260 nm or 261 nm[1][2]
Injection Volume 10 µL[8]
Column Temperature 30°C[8]

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Sofosbuvir (e.g., 100 µg/mL) by dissolving an accurately weighed amount in the mobile phase.[4] Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • Sample Solution: Prepare the stressed samples as described in the forced degradation protocol. For the analysis of pharmaceutical dosage forms, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose of Sofosbuvir in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[9]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation

The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Studies for Sofosbuvir

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 N - 1 N HCl6 - 10 hours70 - 80°C8.66% - 23%[4][5]
Alkaline Hydrolysis0.1 N - 0.5 N NaOH10 - 24 hours60 - 70°C45.97% - 50%[4][5]
Oxidative Degradation3% - 30% H₂O₂2 - 7 daysRT - 80°C0.79% - 19.02%[4][5]
Thermal DegradationSolid State21 days50°CNo degradation observed[5]
Photolytic DegradationUV light (254 nm)24 hoursAmbientNo degradation observed[4]

Table 2: Validation Parameters of the Stability-Indicating HPLC Method

ParameterResult
Linearity Range 10 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2][6]
Accuracy (% Recovery) 99.52% - 101.21%[1]
Precision (% RSD) < 2%[2][10]
LOD 0.23 - 0.269 µg/mL[1][10]
LOQ 0.814 - 2.48 µg/mL[1][10]
Retention Time of Sofosbuvir ~2.069 - 5 min[8][11]

Visualizations

Diagrams illustrating the experimental workflow and the proposed degradation pathways can aid in understanding the overall process and the chemical transformations of Sofosbuvir under stress.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results drug_substance Sofosbuvir Drug Substance acid Acid Hydrolysis drug_substance->acid alkali Alkaline Hydrolysis drug_substance->alkali oxidation Oxidative Degradation drug_substance->oxidation thermal Thermal Degradation drug_substance->thermal photo Photolytic Degradation drug_substance->photo dosage_form Sofosbuvir Dosage Form hplc HPLC Analysis dosage_form->hplc acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation degradation Identification of Degradants hplc->degradation quantification Quantification of Sofosbuvir validation->quantification

Caption: Experimental workflow for the development of a stability-indicating method for Sofosbuvir.

degradation_pathway cluster_degradation Degradation Products sofosbuvir Sofosbuvir (m/z 530) dp1 DP I (Hydrolysis Product) (m/z 488) sofosbuvir->dp1 Acidic/Alkaline Hydrolysis dp2 DP II (Hydrolysis Product) (m/z 393.3) sofosbuvir->dp2 Alkaline Hydrolysis dp3 DP III (Oxidative Product) (m/z 393) sofosbuvir->dp3 Oxidative Degradation

Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.

The development of a robust stability-indicating method is paramount for the quality control of Sofosbuvir in both bulk drug and pharmaceutical formulations. The described HPLC method, coupled with forced degradation studies, provides a reliable framework for the separation and quantification of Sofosbuvir in the presence of its degradation products. The validation of this method in accordance with ICH guidelines ensures its accuracy, precision, and specificity, making it suitable for routine analysis in a quality control setting. The significant degradation of Sofosbuvir under alkaline and acidic conditions highlights the importance of controlling pH during manufacturing and storage.[5] Conversely, its stability under thermal and photolytic conditions provides valuable information for packaging and storage recommendations.[4][5]

References

Application Notes and Protocols for the Use of Sofosbuvir Impurity C as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is paramount. The quality control (QC) of the active pharmaceutical ingredient (API) and its finished dosage forms is critical to ensure safety and efficacy. Pharmaceutical impurities, which can originate from the manufacturing process or degradation, must be meticulously monitored and controlled in line with global regulatory standards.[1][2]

Sofosbuvir Impurity C is a known process-related impurity and an enantiomeric isomer of Sofosbuvir. Its chemical name is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with the CAS number 1496552-28-3 and a molecular formula of C22H29FN3O9P. Due to its close structural relationship with the active molecule, its accurate identification and quantification are essential.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Sofosbuvir. Adherence to these protocols will support the development and validation of analytical methods compliant with International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Role of Impurity Reference Standards in QC

Impurity reference standards are highly characterized materials used as benchmarks for the identification and quantification of impurities in drug substances and products.[6] They are indispensable for:

  • Method Validation: Establishing the performance characteristics of analytical procedures, including specificity, linearity, accuracy, precision, and sensitivity.[5][7]

  • Routine Quality Control: Ensuring that batches of drug substance and product meet the established purity specifications.

  • Stability Studies: Monitoring the formation of degradation products over time under various environmental conditions.

  • Regulatory Compliance: Demonstrating to regulatory authorities that impurities are adequately controlled.[8][9]

dot

Caption: Lifecycle of an Impurity Reference Standard.

Analytical Methodologies

The following protocols describe a High-Performance Liquid Chromatography (HPLC) and an Ultra-Performance Liquid Chromatography (UPLC) method suitable for the separation and quantification of this compound in Sofosbuvir drug substance and drug product.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the reliable separation of Sofosbuvir and its stereoisomeric impurity, Impurity C.

3.1.1 Chromatographic Conditions

ParameterCondition
Column Chiral Stationary Phase Column (e.g., CHIRALPAK® series or equivalent) capable of separating stereoisomers. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) may also be suitable with a chiral mobile phase additive.
Mobile Phase A mixture of a suitable buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., Acetonitrile) in an isocratic elution mode (e.g., 50:50 v/v).[10][11]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes to ensure elution of all components.

3.1.2 Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (B52724) (50:50 v/v) is typically suitable.

  • Reference Standard Solution (this compound): Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.01 mg/mL).

  • Test Solution (Sofosbuvir API or Drug Product): Accurately weigh and dissolve the Sofosbuvir sample in the diluent to a final concentration of approximately 1.0 mg/mL. For drug products, this may involve an initial extraction step.

  • System Suitability Solution: A solution containing both Sofosbuvir (e.g., 1.0 mg/mL) and this compound (e.g., 0.01 mg/mL) to verify the resolution between the two peaks.

3.1.3 System Suitability Criteria

ParameterAcceptance Criteria
Resolution (Rs) Resolution between the Sofosbuvir and this compound peaks should be ≥ 1.5.
Tailing Factor (T) Tailing factor for the Sofosbuvir and this compound peaks should be ≤ 2.0.
Relative Standard Deviation (RSD) RSD for the peak area of replicate injections of the reference standard should be ≤ 2.0%.
Ultra-Performance Liquid Chromatography (UPLC) Method

For higher throughput and improved resolution, a UPLC method is recommended.

3.2.1 Chromatographic Conditions

ParameterCondition
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) or equivalent.[12]
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B Acetonitrile.
Gradient Program A gradient program should be optimized to ensure separation. A starting condition of 95% A and 5% B, followed by a linear gradient to increase the percentage of B.
Flow Rate 0.4 mL/min.[12]
Column Temperature 40°C
Detection UV at 260 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
Injection Volume 2 µL
Run Time Approximately 5 minutes.

3.2.2 Preparation of Solutions

Solution preparation follows the same principles as the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.

Method Validation Protocol

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][7]

dot

cluster_1 Method Validation Workflow (ICH Q2(R1)) Specificity Specificity (Resolution from Sofosbuvir) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key Parameters for Analytical Method Validation.

4.1 Validation Parameters and Acceptance Criteria

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (for drug product), Sofosbuvir, and this compound individually and in a mixture. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) on Sofosbuvir to ensure no co-elution with degradation products.The method must be able to unequivocally assess the analyte in the presence of other components. The peak for Impurity C should be free from interference.
Linearity Prepare a series of at least five concentrations of this compound reference standard spanning the expected range (e.g., from LOQ to 150% of the specification limit). Plot peak area against concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking known amounts of this compound into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.The mean recovery should be within 90.0% to 110.0%.
Precision Repeatability: Analyze a minimum of six replicate preparations of a sample spiked with this compound at 100% of the specification level. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision.
Limit of Quantification (LOQ) Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy. This can be established from the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Precision at the LOQ should have an RSD ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration of this compound that can be detected but not necessarily quantified. Typically based on a signal-to-noise ratio of 3:1.-
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and assess the impact on the results.System suitability criteria must be met under all varied conditions. No significant change in results.

Acceptance Criteria for this compound

The acceptance criteria for impurities are established based on regulatory guidelines, such as ICH Q3B(R2) for drug products.[8][9][13] The limits are determined by the maximum daily dose (MDD) of the drug. For Sofosbuvir, the typical MDD is 400 mg.

5.1 ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2%1.0% or 5 mg, whichever is lower
> 1 g0.05%0.1% or 1 mg, whichever is lower0.15% or 5 mg, whichever is lower

Based on a 400 mg daily dose of Sofosbuvir, the following acceptance criteria for this compound in the drug product would be appropriate:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2%

  • Qualification Threshold: 1.0%

Therefore, a typical specification for this compound in the final drug product would be Not More Than (NMT) 0.2% . A higher limit, up to 1.0%, could be justified if supported by appropriate safety (qualification) data.

Experimental Workflow for QC Analysis

The following diagram illustrates the logical workflow for the routine analysis of a Sofosbuvir sample for Impurity C.

dot

cluster_2 QC Testing Workflow for this compound SamplePrep Sample Preparation (API or Drug Product) Analysis Chromatographic Analysis (HPLC/UPLC) SamplePrep->Analysis StdPrep Reference Standard Preparation (Impurity C) SST System Suitability Test StdPrep->SST SST->Analysis Pass Integration Peak Integration & Identification Analysis->Integration Calculation Quantification of Impurity C Integration->Calculation Using Ref. Std. Report Compare with Specification & Report Result Calculation->Report

Caption: Routine QC analysis workflow.

Conclusion

The use of a well-characterized this compound reference standard is fundamental for the accurate and reliable quality control of Sofosbuvir. The protocols and validation guidelines presented in this document provide a robust framework for researchers, scientists, and drug development professionals to establish and implement QC testing procedures that are compliant with global regulatory expectations. The implementation of these methodologies will ensure the consistent quality, safety, and efficacy of Sofosbuvir products.

References

Application Note: Analysis of Sofosbuvir Impurity C in Bulk Drug Substance by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C infection.[1][2] As with any active pharmaceutical ingredient (API), the purity of the bulk drug is a critical quality attribute that can impact its safety and efficacy. Impurities can arise from the manufacturing process, degradation, or storage.[1] Sofosbuvir impurity C, identified by CAS number 1496552-28-3, is one such process-related impurity that must be monitored and controlled within acceptable limits as per regulatory guidelines like those from the International Council for Harmonisation (ICH).[1][3] This document provides a detailed protocol for the analysis of this compound in bulk drug substances using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Experimental Protocols

This section details the methodology for the determination of this compound. The following protocol is based on established methods for the analysis of Sofosbuvir and its related substances.[4][5]

1. Equipment and Reagents:

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath.

    • pH meter.

  • Reagents:

    • Sofosbuvir reference standard.

    • This compound reference standard.

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) (HPLC grade).

    • Methanol (HPLC grade).

2. Chromatographic Conditions:

The following chromatographic conditions are recommended for the separation of Sofosbuvir and its impurities.

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4]
Mobile Phase 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50 v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Detection UV at 260 nm[4][5]
Column Temperature Ambient
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.[5]

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 25 µg/mL) by diluting with the diluent.

  • Sample Stock Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Sample Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (diluent) to ensure there are no interfering peaks.

  • Inject the working standard solution and record the chromatogram.

  • Inject the working sample solution and record the chromatogram.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak areas obtained from the chromatograms of the standard and the sample.

Data Presentation

The following table summarizes quantitative data for the analysis of Sofosbuvir and a related phosphoryl impurity, which can be considered indicative for this compound analysis.

ParameterSofosbuvirPhosphoryl Impurity (Related to Impurity C)Reference
Retention Time (min) 3.6745.704[4]
Linearity Range (µg/mL) 160 - 48010 - 30[4]
Limit of Detection (LOD) (%) 0.01 (0.04 µg)0.03 (0.12 µg)[4][5]
Limit of Quantification (LOQ) (%) 0.50 (0.125 µg)1.50 (0.375 µg)[4][5]
Relative Standard Deviation (RSD) (%) 1.7410.043[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of this compound.

Sofosbuvir_Impurity_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent (Water:ACN 50:50) prep_std Prepare Standard Stock Solution (Impurity C) prep_diluent->prep_std prep_sample Prepare Sample Stock Solution (Sofosbuvir Bulk Drug) prep_diluent->prep_sample prep_work_std Prepare Working Standard Solution prep_std->prep_work_std inject_std Inject Standard prep_work_std->inject_std filter_sample Filter Sample Solution prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample system_equilibration System Equilibration inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_std inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom identify_peak Identify Impurity C Peak (by Retention Time) record_chrom->identify_peak calculate_amount Calculate Impurity C Amount (using Peak Areas) identify_peak->calculate_amount report_result Report Result calculate_amount->report_result

Caption: Workflow for this compound Analysis.

References

Analytical method validation for Sofosbuvir impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes:

1. Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, it is crucial to have a validated analytical method to detect and quantify these impurities. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and its process-related and degradation impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

2. Analytical Method

A gradient reverse-phase HPLC method was developed and validated for the simultaneous determination of Sofosbuvir and its impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[5][6]
Mobile Phase A 0.1% Trifluoroacetic acid in water[5][6]
Mobile Phase B Acetonitrile[5][6]
Gradient Elution Optimized to separate Sofosbuvir from all known impurities and degradation products.
Flow Rate 1.0 mL/min[7]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 260 nm[5][8]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)[6]

3. Forced Degradation Studies

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the analytical method.[7][9][10][11] The drug substance was subjected to stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Summary of Forced Degradation Results:

Stress ConditionObservations
Acid Hydrolysis (0.1N HCl) Significant degradation observed.[7]
Alkaline Hydrolysis (0.1N NaOH) Significant degradation observed.[7]
Oxidative (3% H2O2) Degradation observed.[7]
Thermal (60°C) No significant degradation.[7]
Photolytic (UV light) No significant degradation.[7]

The method was able to separate the degradation products from the main peak, confirming its stability-indicating capability.

Protocols:

1. Preparation of Solutions

  • Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).[6]

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent at appropriate concentrations.

  • Sample Solution: Accurately weigh and dissolve the drug substance or crush a tablet and dissolve the powder in the diluent to obtain a target concentration of Sofosbuvir (e.g., 400 µg/mL).[6] Sonicate and filter the solution before injection.

2. Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] This is demonstrated through forced degradation studies and by injecting a placebo solution.

  • Linearity: The linearity of the method is established by analyzing a series of solutions with different concentrations of Sofosbuvir and its impurities.[4] A minimum of five concentrations are typically used.[3][4]

  • Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of Sofosbuvir and its impurities are spiked into a placebo matrix.[4] The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate preparations of the same sample solution on the same day.

    • Intermediate Precision (Inter-day precision): The precision of the method is determined by analyzing the same sample on different days, by different analysts, or using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Sofosbuvir and its impurities are determined based on the standard deviation of the response and the slope of the calibration curve.[5][6]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

  • System Suitability: System suitability parameters, such as theoretical plates, tailing factor, and resolution, are monitored to ensure the performance of the chromatographic system.

Quantitative Data Summary:

Validation ParameterSofosbuvirImpurity AImpurity B
Linearity Range (µg/mL) 160 - 480[5][6]0.5 - 7.5[8]0.5 - 7.5[8]
Correlation Coefficient (r²) > 0.999[12]> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.095.0 - 105.0
Precision (RSD %) < 2.0< 5.0< 5.0
LOD (µg/mL) 0.04[5][6]0.1[8]0.1[8]
LOQ (µg/mL) 0.125[5][6]0.5[8]0.5[8]

Visualizations:

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_report Reporting prep_std Prepare Standard & Impurity Solutions hplc HPLC Analysis prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc data_acq Data Acquisition hplc->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products sofo Sofosbuvir acid Acidic (e.g., 0.1N HCl) sofo->acid alkali Alkaline (e.g., 0.1N NaOH) sofo->alkali oxidation Oxidative (e.g., 3% H2O2) sofo->oxidation thermal Thermal (e.g., 60°C) sofo->thermal photo Photolytic (e.g., UV Light) sofo->photo dp1 Degradation Product 1 acid->dp1 dp2 Degradation Product 2 alkali->dp2 dp3 Degradation Product 3 oxidation->dp3 no_deg No Significant Degradation thermal->no_deg photo->no_deg

Caption: Forced Degradation Pathways of Sofosbuvir.

References

Application Notes and Protocols for the Analysis of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, ensuring the purity and controlling the levels of impurities are critical for its safety and efficacy. Sofosbuvir Impurity C is identified as a diastereomer of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P) and mass, but a different stereochemical configuration. Its presence can arise from the synthesis process or degradation. Therefore, robust analytical methods are essential for its detection and quantification in both bulk drug substances and finished pharmaceutical products.

These application notes provide detailed protocols for sample preparation and analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Data Presentation: Quantitative Analysis of Sofosbuvir and Impurity C

The following table summarizes typical quantitative data for the analysis of Sofosbuvir and its impurities, including what would be expected for an impurity like Impurity C. These values are compiled from various validated HPLC and UPLC methods.

ParameterSofosbuvirThis compound (as a related impurity)Method
Linearity Range 1.5 - 480 µg/mL0.5 - 30 µg/mLHPLC/UPLC
Correlation Coefficient (r²) > 0.999> 0.999HPLC/UPLC
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.03 - 0.5 µg/mLHPLC/UPLC
Limit of Quantification (LOQ) 0.04 - 0.5 µg/mL0.12 - 1.5 µg/mLHPLC/UPLC
Accuracy (% Recovery) 98 - 102%90 - 114%HPLC/UPLC
Precision (% RSD) < 2.0%< 2.0%HPLC/UPLC

Experimental Protocols

Protocol 1: Sample Preparation from Bulk Drug Substance

This protocol outlines the preparation of a sample from the bulk drug substance for the analysis of Sofosbuvir and Impurity C.

Materials:

  • Sofosbuvir bulk drug substance

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Sonicator

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh about 10 mg of Sofosbuvir reference standard and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (typically a mixture of water and acetonitrile, e.g., 50:50 v/v) and sonicate for 10 minutes to dissolve.[1]

    • Make up the volume to the mark with the diluent.

  • Impurity C Stock Solution Preparation (if standard is available):

    • Accurately weigh about 10 mg of this compound reference standard and prepare a stock solution in a similar manner to the Sofosbuvir standard.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the Sofosbuvir bulk drug substance sample and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Make up the volume to the mark with the diluent.

  • Working Standard and Sample Preparation:

    • Pipette an appropriate volume of the stock solution(s) into a suitable volumetric flask and dilute with the mobile phase to achieve a final concentration within the linear range of the analytical method (e.g., 100 µg/mL for Sofosbuvir and a corresponding lower level for the impurity).

  • Filtration:

    • Filter the prepared working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Protocol 2: Sample Preparation from Pharmaceutical Dosage Forms (Tablets)

This protocol describes the extraction of Sofosbuvir and its impurities from a tablet formulation.

Materials:

  • Sofosbuvir tablets (e.g., 400 mg)

  • Mortar and pestle

  • HPLC grade methanol

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks (100 mL, 200 mL)

  • Pipettes

  • Sonicator

  • Centrifuge (optional)

  • 0.45 µm syringe filters

Procedure:

  • Sample Crushing:

    • Weigh and finely powder a representative number of tablets (e.g., 10 tablets) using a mortar and pestle.[2]

  • Extraction:

    • Transfer an amount of the powdered tablets equivalent to a single dose (e.g., 400 mg of Sofosbuvir) into a 200 mL volumetric flask.[2]

    • Add approximately 150 mL of diluent (e.g., a mixture of methanol and water).

    • Sonicate the flask for 30 minutes to ensure complete extraction of the drug and its impurities.[2]

  • Dilution:

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Mix the solution thoroughly.

  • Clarification:

    • Filter a portion of the solution through a 0.45 µm syringe filter. If necessary, centrifuge the solution before filtration to remove excipients.

  • Final Dilution:

    • Further dilute the filtered solution with the mobile phase to achieve a final concentration suitable for HPLC or UPLC analysis.

Protocol 3: Forced Degradation Study Sample Preparation

Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method and to generate potential degradation products, which may include Impurity C.

Materials:

  • Sofosbuvir bulk drug substance

  • Hydrochloric acid (HCl), 0.1 N or 1 N[3]

  • Sodium hydroxide (B78521) (NaOH), 0.1 N or 0.5 N[3]

  • Hydrogen peroxide (H₂O₂), 3% or 30%[3]

  • Heating apparatus (water bath or oven)

  • UV lamp

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C).[3]

    • After cooling, neutralize the solution with an appropriate base (e.g., 0.1 N NaOH) and dilute with the mobile phase to the desired concentration.

  • Base Hydrolysis:

    • Dissolve a known amount of Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C).[3]

    • After cooling, neutralize the solution with an appropriate acid (e.g., 0.1 N HCl) and dilute with the mobile phase.

  • Oxidative Degradation:

    • Dissolve a known amount of Sofosbuvir in 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 7 days).[3]

    • Dilute the resulting solution with the mobile phase.

  • Thermal Degradation:

    • Expose a solid sample of Sofosbuvir to dry heat in an oven at a specific temperature (e.g., 50°C) for an extended period (e.g., 21 days).[3]

    • Dissolve the heat-treated sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of Sofosbuvir to UV light for a defined duration.

    • Analyze the resulting solution directly or after appropriate dilution.

Visualization of Workflows

Sample_Preparation_Workflow cluster_bulk Bulk Drug Substance cluster_tablet Tablet Dosage Form weigh_bulk Weigh Bulk Drug dissolve_bulk Dissolve in Diluent & Sonicate weigh_bulk->dissolve_bulk dilute_bulk Dilute to Working Concentration dissolve_bulk->dilute_bulk filter_bulk Filter (0.45 µm) dilute_bulk->filter_bulk hplc_injection Inject into HPLC/UPLC filter_bulk->hplc_injection weigh_powder Weigh & Powder Tablets extract_tablet Extract with Diluent & Sonicate weigh_powder->extract_tablet dilute_tablet Dilute to Volume extract_tablet->dilute_tablet filter_tablet Filter/Centrifuge dilute_tablet->filter_tablet final_dilute_tablet Final Dilution filter_tablet->final_dilute_tablet final_dilute_tablet->hplc_injection

Caption: General sample preparation workflow for Sofosbuvir impurity analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Sofosbuvir Bulk Drug acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 70°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 50°C) start->thermal photo Photolytic Stress (UV Light) start->photo neutralize_dilute Neutralize (if applicable) & Dilute acid->neutralize_dilute base->neutralize_dilute oxidation->neutralize_dilute thermal->neutralize_dilute Dissolve & Dilute photo->neutralize_dilute Dilute analyze Analyze by HPLC/UPLC neutralize_dilute->analyze

Caption: Workflow for forced degradation studies of Sofosbuvir.

References

Application Note: Chiral Separation of Sofosbuvir Diastereomeric Impurities by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of Hepatitis C virus (HCV) infection. As a phosphoramidate (B1195095) prodrug, its molecular structure contains multiple chiral centers, leading to the potential for diastereomeric impurities to arise during synthesis. The stereochemical configuration of these impurities can significantly impact the drug's efficacy and safety profile. Therefore, a robust and reliable analytical method for the chiral separation and quantification of Sofosbuvir's diastereomeric impurities is critical for quality control in drug development and manufacturing.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the effective separation of Sofosbuvir and its potential diastereomeric impurities. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is well-suited for the resolution of stereoisomers of complex molecules like nucleotide analogues.

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of Sofosbuvir diastereomeric impurities.

1. Instrumentation and Materials

  • HPLC System: A quaternary HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane, ethanol, and isopropanol (B130326).

  • Sample Diluent: A mixture of n-Hexane and isopropanol (80:20, v/v).

  • Sample: Sofosbuvir active pharmaceutical ingredient (API) potentially containing diastereomeric impurities.

2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of Sofosbuvir diastereomers:

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

3. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of the Sofosbuvir sample in the sample diluent to obtain a final concentration of 1.0 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Data Analysis

  • Identify the peaks corresponding to the main Sofosbuvir diastereomer and its impurities based on their retention times.

  • Calculate the percentage of each diastereomeric impurity using the area normalization method.

  • The resolution between adjacent peaks should be greater than 1.5 to ensure adequate separation.

Quantitative Data Summary

The following table summarizes the expected retention times and resolution for the chiral separation of Sofosbuvir and its potential diastereomeric impurities under the specified chromatographic conditions.

CompoundRetention Time (min)Resolution (Rs)
Diastereomeric Impurity 110.5-
Diastereomeric Impurity 212.82.1
Sofosbuvir (Main Isomer) 15.2 2.5
Diastereomeric Impurity 317.92.3

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key logical relationships in chiral separation and the experimental workflow for the analysis of Sofosbuvir diastereomeric impurities.

Logical Relationship in Chiral Separation cluster_Analyte Analyte cluster_CSP Chiral Stationary Phase cluster_Interaction Interaction cluster_Separation Separation cluster_Detection Detection Sofosbuvir Sofosbuvir (Mixture of Diastereomers) Interaction Transient Diastereomeric Complexes Sofosbuvir->Interaction Introduction to Column CSP Chiralpak AD-H CSP->Interaction Provides Chiral Environment Separation Differential Retention Interaction->Separation Varying Stability of Complexes Detection Resolved Diastereomers Separation->Detection Elution at Different Times

Caption: Logical flow of chiral separation.

Experimental Workflow for Chiral Separation of Sofosbuvir Impurities cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing A Weigh Sofosbuvir Sample B Dissolve in Diluent (1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL onto Chiralpak AD-H Column C->D E Elute with n-Hexane:Ethanol (80:20) at 1.0 mL/min D->E F Detect at 260 nm E->F G Integrate Peak Areas F->G H Calculate % Area of Each Diastereomer G->H I Assess Resolution (Rs > 1.5) H->I

Caption: Step-by-step experimental workflow.

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation of Sofosbuvir and its diastereomeric impurities. The use of a polysaccharide-based chiral stationary phase, specifically the Chiralpak® AD-H column, allows for excellent resolution of the stereoisomers. This method is suitable for routine quality control analysis of Sofosbuvir in bulk drug substance and can be adapted for the analysis of pharmaceutical formulations. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds.

Application Notes & Protocols: Quantitative NMR (qNMR) for the Determination of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a critical direct-acting antiviral medication used in the treatment of Hepatitis C. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities.[1] Sofosbuvir impurity C, (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a potential process-related impurity that must be accurately quantified.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate quantification of APIs and their impurities.[3][4] Unlike chromatographic techniques, qNMR does not require a specific reference standard for the analyte, as the signal intensity is directly proportional to the number of nuclei.[3][5] This application note provides a detailed protocol for the quantification of this compound in bulk drug substance using ¹H-qNMR.

Principle of Quantitative NMR (qNMR)

Quantitative NMR relies on the fundamental principle that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a specific, well-resolved signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision.[6][7] Both ¹H-qNMR and ³¹P-qNMR have been successfully applied to determine the purity of Sofosbuvir.[8][9][10]

Chemical Structures

Sofosbuvir:

  • Molecular Formula: C₂₂H₂₉FN₃O₉P[1]

  • Molecular Weight: 529.45 g/mol [1]

  • IUPAC Name: Isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate[11]

This compound:

  • Molecular Formula: C₂₂H₂₉FN₃O₉P[2]

  • Molecular Weight: 529.45 g/mol [2]

  • IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[2]

The key structural difference lies in the stereochemistry of the alanine (B10760859) moiety. This subtle difference may result in distinct chemical shifts in the ¹H-NMR spectrum, allowing for selective quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the qNMR analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Sofosbuvir sample weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup param_opt Set Acquisition Parameters (D1, P1) instrument_setup->param_opt acquire Acquire Spectrum param_opt->acquire processing Fourier Transform & Phase Correction acquire->processing baseline Baseline Correction processing->baseline integration Integrate Signals (Analyte & IS) baseline->integration calculation Calculate Purity/ Concentration integration->calculation final_report final_report calculation->final_report Final Report

Caption: Experimental workflow for qNMR analysis.

Detailed Experimental Protocol

This protocol is designed for a 400 MHz NMR spectrometer but can be adapted for other field strengths.[12]

5.1. Materials and Reagents

  • Sofosbuvir sample containing impurity C

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

5.2. Sample Preparation

  • Accurately weigh approximately 20 mg of the Sofosbuvir sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

5.3. NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer equipped with a cryoprobe.[12]

  • Locking and Shimming: Lock on the deuterium (B1214612) signal of DMSO-d₆ and perform automatic or manual shimming to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30 in Bruker terminology).

    • Pulse Width (P1): Calibrate the 90° pulse width.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both impurity C and internal standard). A D1 of 30-60 seconds is generally sufficient.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 to 64, depending on the concentration of the impurity.

    • Spectral Width (SW): ~20 ppm.

    • Temperature: 298 K.

5.4. Data Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

  • Perform Fourier transformation.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction (e.g., polynomial fit) to ensure a flat baseline across the spectrum.

  • Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.

  • Integrate the selected signals for this compound and the internal standard (maleic acid, δ ~6.28 ppm). The integration region should cover at least 20 times the full width at half maximum of the peak.

Calculation

The mass percentage of this compound can be calculated using the following equation:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte: Integral of the selected signal for this compound.

  • IIS: Integral of the selected signal for the internal standard.

  • Nanalyte: Number of protons corresponding to the analyte signal.

  • NIS: Number of protons corresponding to the internal standard signal (2 for maleic acid).

  • MWanalyte: Molecular weight of this compound (529.45 g/mol ).[2]

  • MWIS: Molecular weight of the internal standard (116.07 g/mol for maleic acid).

  • manalyte: Mass of the Sofosbuvir sample (in mg).

  • mIS: Mass of the internal standard (in mg).

  • PIS: Purity of the internal standard (as a percentage).

Method Validation

The qNMR method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[13][14]

Table 1: Summary of Quantitative Validation Data (Representative)

Validation ParameterResult
Specificity The signals for impurity C and the internal standard are well-resolved from Sofosbuvir and other potential impurities.
Linearity (R²) > 0.999[13]
Range 0.05% - 2.0% (w/w)
Precision (RSD%)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Quantification (LOQ) 0.05% (w/w)
Robustness No significant effect on results with minor variations in experimental parameters.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate qNMR measurements.

qNMR_Logic accurate_quant Accurate Quantification sample_prep Proper Sample Preparation accurate_quant->sample_prep acq_params Optimized Acquisition Parameters accurate_quant->acq_params proc_params Correct Data Processing accurate_quant->proc_params calc_inputs Accurate Calculation Inputs accurate_quant->calc_inputs weighing Accurate Weighing sample_prep->weighing dissolution Complete Dissolution sample_prep->dissolution is_purity Certified IS Purity sample_prep->is_purity d1_delay Sufficient D1 Delay (≥ 5*T1) acq_params->d1_delay pulse_calib Calibrated Pulse Width acq_params->pulse_calib sn_ratio Adequate S/N Ratio acq_params->sn_ratio phasing Correct Phasing proc_params->phasing baseline Flat Baseline proc_params->baseline integration Proper Integration proc_params->integration mw_values Correct MW calc_inputs->mw_values proton_count Correct Proton Count calc_inputs->proton_count

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sofosbuvir Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This section addresses common issues encountered during the separation of Sofosbuvir and its impurities via liquid chromatography.

Question: Why am I observing poor resolution between Sofosbuvir and its impurities?

Answer:

Poor resolution is a common challenge that can be addressed by systematically evaluating and optimizing several chromatographic parameters.

  • Mobile Phase Composition: The organic modifier, aqueous phase pH, and buffer concentration are critical.

    • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers for Sofosbuvir analysis. Varying the ratio of the organic modifier to the aqueous phase can significantly impact resolution. For instance, a mobile phase of acetonitrile and water in a 70:30 v/v ratio has been used successfully.[1] In other methods, a combination of acetonitrile, methanol, and a buffer has provided good separation.[2]

    • Aqueous Phase pH: The pH of the mobile phase affects the ionization state of Sofosbuvir and its impurities, thereby influencing their retention and selectivity. A pH of 2.4, adjusted with orthophosphoric acid, has been reported to be effective.[3] Another method utilized a 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture.[4] Adjusting the pH within a range of 2.5 to 4.0 can be a key optimization step.[5]

    • Buffer Selection: Buffers are used to control the pH and improve peak shape. Phosphate (B84403) buffers, such as potassium dihydrogen phosphate, are frequently used.[5] The concentration of the buffer should also be optimized to achieve the best separation.

  • Stationary Phase: The choice of the HPLC column is crucial.

    • Column Chemistry: C18 columns are the most widely used for Sofosbuvir and its impurity analysis.[1][3][4][6] Different C18 phases from various manufacturers can offer different selectivities.

    • Particle Size and Dimensions: Columns with smaller particle sizes (e.g., 2.6 µm in UPLC) can provide higher efficiency and better resolution.[7] Standard analytical columns typically have dimensions of 4.6 x 150 mm or 4.6 x 250 mm with a 5 µm particle size.[1][4]

  • Flow Rate: Optimizing the flow rate can improve separation efficiency. Flow rates are typically in the range of 0.7 to 1.0 mL/min.[2][3] A lower flow rate can sometimes lead to better resolution, but at the cost of longer run times.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution cluster_Mobile_Phase Mobile Phase Optimization cluster_Column Stationary Phase Evaluation cluster_Flow_Rate Flow Rate Adjustment Start Poor Resolution Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase Start->Check_Mobile_Phase Check_Column Step 2: Evaluate Stationary Phase Check_Mobile_Phase->Check_Column If no improvement Adjust_Organic_Ratio Adjust Organic:Aqueous Ratio Check_Mobile_Phase->Adjust_Organic_Ratio Check_Flow_Rate Step 3: Optimize Flow Rate Check_Column->Check_Flow_Rate If no improvement Try_Different_C18 Try Different C18 Column Check_Column->Try_Different_C18 Resolved Resolution Improved Check_Flow_Rate->Resolved If resolution is satisfactory Decrease_Flow_Rate Decrease Flow Rate (e.g., to 0.7 mL/min) Check_Flow_Rate->Decrease_Flow_Rate Adjust_pH Optimize pH (2.5-4.0) Adjust_Organic_Ratio->Adjust_pH If needed Change_Buffer Change Buffer/Concentration Adjust_pH->Change_Buffer If needed Consider_UPLC Consider UPLC Column (if available) Try_Different_C18->Consider_UPLC For higher efficiency

Caption: Troubleshooting workflow for poor resolution.

Question: My peaks for Sofosbuvir or its impurities are tailing. What can I do?

Answer:

Peak tailing can be caused by several factors, often related to secondary interactions between the analytes and the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, peak tailing can occur. Adjusting the pH to be at least 1.5-2 units away from the pKa can help. For acidic impurities, a lower pH is generally better.

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to tailing. Try increasing the buffer concentration.

  • Column Issues:

    • Column Contamination: Strongly retained compounds from previous injections can cause active sites on the column, leading to tailing. Flushing the column with a strong solvent is recommended.

    • Column Degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups. Using a column with end-capping or a base-deactivated stationary phase can mitigate this.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.

Question: I am observing a drifting baseline. What is the likely cause?

Answer:

A drifting baseline can be caused by several factors, often related to the mobile phase or the detector.

  • Mobile Phase Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase composition. Allow sufficient time for the baseline to stabilize.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can slowly elute, causing the baseline to drift. Ensure high-purity solvents and reagents are used.

  • Detector Issues: A fluctuating lamp temperature in a UV detector can cause baseline drift. Ensure the detector has had adequate warm-up time.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and the column temperature, leading to baseline drift. Using a column oven can help maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for Sofosbuvir impurity separation?

A1: A good starting point is a reversed-phase method using a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Several published methods use a combination of acetonitrile and water or a phosphate buffer with the pH adjusted to the acidic range (e.g., pH 2.4-3.5).[3][5] A gradient elution starting with a lower percentage of organic solvent and gradually increasing it can be effective for separating impurities with a wide range of polarities.

Q2: What detection wavelength is typically used for Sofosbuvir and its impurities?

A2: The most commonly reported detection wavelength for Sofosbuvir and its impurities is around 260 nm.[3][4][6][8] However, some methods also use wavelengths such as 230 nm or 263 nm.[1][9] It is always recommended to determine the optimal wavelength by running a UV scan of Sofosbuvir and its available impurity standards.

Q3: How can I identify the impurities I am separating?

A3: Forced degradation studies are essential for generating and identifying potential impurities.[10][11][12] By subjecting Sofosbuvir to stress conditions such as acid, base, oxidation, heat, and light, you can generate degradation products. These can then be analyzed by LC-MS to determine their mass and fragmentation patterns, which aids in structure elucidation.

Forced Degradation Workflow:

Forced_Degradation Start Sofosbuvir Drug Substance/Product Stress_Conditions Subject to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photolytic Photolytic Degradation Stress_Conditions->Photolytic Analysis Analyze Stressed Samples by LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identify Degradation Products (Mass & Fragmentation) Analysis->Identification

Caption: Workflow for forced degradation studies.

Data Summary Tables

Table 1: Reported Mobile Phase Compositions for Sofosbuvir Analysis

Organic PhaseAqueous PhaseRatio (v/v)Reference
AcetonitrileWater70:30[1]
Acetonitrile, Methanol0.1% Triethylamine Buffer (pH 3.0)25:35:40[2]
Acetonitrile0.1% Trifluoroacetic Acid in Water50:50[4]
AcetonitrileWater (pH 2.4 with Orthophosphoric Acid)Not Specified[3]
Methanol0.1% Ortho-phosphoric Acid in Water (pH 3.5)60:40[7]
Acetonitrile0.01 N KH2PO440:60[8]
AcetonitrilePotassium Dihydrogen Phosphate Buffer (pH 3.5)30:70[5]

Table 2: Common Chromatographic Parameters for Sofosbuvir Impurity Analysis

ParameterTypical Values
Column C18 (e.g., Hypersil, Inertsil, Agilent Eclipse, Cosmosil)[1][2][4][6]
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm
Particle Size 5 µm (HPLC), <3 µm (UPLC)[1][4][7]
Flow Rate 0.7 - 1.2 mL/min[2][3]
Detection UV at ~260 nm[3][4][6][8]
Injection Volume 10 - 20 µL
Column Temperature Ambient to 35 °C[9]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Sofosbuvir and Impurities

This protocol provides a starting point for method development.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50) to a suitable concentration.

Protocol 2: Forced Degradation Study

  • Acid Degradation: Dissolve Sofosbuvir in 0.1 N HCl and heat at 70°C for 6 hours.[11] Neutralize the solution before injection.

  • Base Degradation: Dissolve Sofosbuvir in 0.1 N NaOH and heat at 70°C for 10 hours.[11] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve Sofosbuvir in 3% H2O2 and keep at room temperature for 7 days.[11]

  • Thermal Degradation: Keep the solid drug at 50°C for 21 days.[11]

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[10]

  • Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Sofosbuvir (B1194449) and its related compounds, with a specific focus on overcoming the co-elution of Sofosbuvir impurity C.

Troubleshooting Guide

Co-elution of impurities can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other related compounds.

Initial Assessment

Problem: Poor separation or co-elution of this compound with an adjacent peak is observed.

dot

start Start: Co-elution Observed check_method Verify Method Parameters (Flow Rate, Temp, Wavelength) start->check_method method_ok Parameters Correct? check_method->method_ok adjust_method Adjust and Re-run method_ok->adjust_method No mobile_phase Modify Mobile Phase method_ok->mobile_phase Yes adjust_method->check_method end End: Resolution Achieved mobile_phase->end

Caption: Initial troubleshooting workflow for co-elution.

Step 1: Verify and Optimize Existing Method Parameters

Before making significant changes to the method, ensure that the current system is performing optimally.

  • Q1: My retention times are drifting, and I'm seeing peak broadening. What should I check first?

    A1: Retention time drift and peak broadening can be early indicators of issues that may lead to co-elution. Start by verifying the following:

    • System Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to inconsistent retention times.

    • Flow Rate: Check for fluctuations in the pump flow rate. A calibrated pump is crucial for reproducible chromatography.

    • Column Temperature: Verify that the column oven is maintaining a stable temperature. Temperature fluctuations can affect retention times and selectivity.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inconsistent composition is a common source of variability.

Step 2: Modify Mobile Phase Composition

Adjusting the mobile phase is often the most effective way to influence selectivity and resolve co-eluting peaks.

  • Q2: How can I use the mobile phase to resolve this compound from a co-eluting peak?

    A2: You can modify the mobile phase in several ways:

    • Change Organic Modifier Percentage: A slight adjustment in the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can alter the elution profile. A shallower gradient or a small isocratic change around the elution time of the impurity can improve resolution.

    • Change Organic Modifier Type: If you are using acetonitrile, consider switching to methanol, or vice-versa. These solvents have different selectivities and can change the elution order of closely related compounds.

    • Adjust pH of the Aqueous Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Sofosbuvir and its impurities have ionizable groups. Adjusting the pH of the buffer can significantly alter the retention times and potentially resolve co-eluting peaks. It is recommended to work within a pH range of 2 to 8 for most silica-based C18 columns.[1] A change in pH can lead to a change in the elution order of impurities.[2]

dot

start Co-elution Persists change_organic_ratio Adjust Organic Solvent Ratio start->change_organic_ratio resolution_check Resolution Improved? change_organic_ratio->resolution_check change_organic_type Switch Organic Solvent (ACN/MeOH) change_organic_type->resolution_check adjust_ph Modify Mobile Phase pH adjust_ph->resolution_check resolution_check->change_organic_type No resolution_check->adjust_ph No end Resolution Achieved resolution_check->end Yes next_step Consider Stationary Phase Change resolution_check->next_step No

Caption: Mobile phase modification workflow.

Step 3: Evaluate Stationary Phase

If mobile phase modifications do not provide the desired resolution, changing the stationary phase may be necessary.

  • Q3: I have tried modifying the mobile phase, but Impurity C is still co-eluting. What is the next step?

    A3: The choice of stationary phase has a significant impact on selectivity. Consider the following options:

    • Different C18 Column: Not all C18 columns are the same. They differ in terms of surface area, pore size, carbon load, and end-capping. Trying a C18 column from a different manufacturer can provide different selectivity.

    • Alternative Stationary Phase Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or cyano columns, for example, offer different retention mechanisms and can be effective in separating closely related compounds.[3] Some studies have also explored C8 columns for the separation of Sofosbuvir and its related compounds.[4][5]

Frequently Asked Questions (FAQs)

  • Q4: What are the typical starting conditions for the HPLC analysis of Sofosbuvir and its impurities?

    A4: A common starting point for method development is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The detection wavelength is typically around 260 nm.[6][7][8][9]

  • Q5: Are there any published HPLC methods specifically for the separation of Sofosbuvir impurities?

    A5: Yes, several research articles describe RP-HPLC methods for the determination of Sofosbuvir and its related substances. While a specific method targeting only impurity C is not always detailed, these methods provide a strong foundation for optimization. The table below summarizes some of the published methods.

  • Q6: What is the chemical structure of this compound?

    A6: this compound has the chemical formula C22H29FN3O9P and a molecular weight of approximately 529.5 g/mol . Its IUPAC name is propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[10]

Data Presentation

Table 1: Comparison of Published RP-HPLC Methods for Sofosbuvir and Impurities
ParameterMethod 1Method 2Method 3Method 4
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[6][7]Kromasil 100 C18 (250 x 4.6 mm, 5 µ)[11][12]Agilent Eclipse plus C8 (250 mm × 4.6 mm, 5 µm)[4][5]Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[13]
Mobile Phase A 0.1% Trifluoroacetic acid in water[6][7]Buffer solution: Acetonitrile (97.5:2.5% v/v)[11][12]Phosphate buffer (pH 6.5)[4][5]0.6% Trifluoroacetic acid in water (pH 2.2): Acetonitrile (95:5 v/v)[13]
Mobile Phase B Acetonitrile[6][7]Acetonitrile: Isopropyl alcohol: Methanol: Water (60:20:10:10 v/v/v/v)[11][12]Acetonitrile[4][5]Water: Methanol: Acetonitrile (20:30:50 v/v/v)[13]
Elution Mode Isocratic (50:50)[6][7]Gradient[11][12]Gradient[4][5]Gradient[13]
Flow Rate 1.0 mL/min[6][7]1.0 mL/min[11][12]1.0 mL/min1.0 mL/min[13]
Detection UV at 260 nm[6][7]UV at 263 nm[11][12]UV at 260 nm and 330 nm[4]UV at 263 nm and 320 nm[13]
Column Temp. Ambient[7]25°C[11][12]40°C[4][5]35°C[13]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Sofosbuvir and Impurities (Based on Method 1)

1. Materials:

  • Sofosbuvir reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 0.1% TFA in water: Acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV at 260 nm

3. Preparation of Solutions:

  • Mobile Phase Preparation: Add 1 mL of TFA to 1000 mL of HPLC grade water to prepare a 0.1% TFA solution. Mix this solution with acetonitrile in a 50:50 ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of Sofosbuvir and its impurities in the mobile phase. Further dilute to the desired concentration for analysis.

  • Sample Preparation: Dissolve the sample containing Sofosbuvir in the mobile phase to achieve a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution multiple times to check for system suitability parameters such as retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates.

5. Analysis:

  • Inject the prepared sample and standard solutions into the HPLC system.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the standard.

dot

prep_mobile_phase Prepare Mobile Phase (0.1% TFA in Water:ACN 50:50) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_solutions Prepare Standard and Sample Solutions inject_samples Inject Samples and Standards prep_solutions->inject_samples system_suitability Perform System Suitability Test equilibrate->system_suitability system_suitability->inject_samples analyze_data Analyze Data and Quantify Impurities inject_samples->analyze_data

References

Technical Support Center: Enhancing the Detection Sensitivity of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the sensitive detection of Sofosbuvir impurity C. The information provided is designed to address specific experimental challenges and facilitate accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection critical?

A1: this compound is a substance that can arise during the manufacturing process or as a degradation product of the active pharmaceutical ingredient, Sofosbuvir. Regulatory authorities mandate the stringent monitoring and control of such impurities to guarantee the safety and efficacy of the final drug product. Therefore, a highly sensitive detection method for Impurity C is essential for quality control and to comply with regulatory requirements.

Q2: Which analytical methods are most commonly employed for the detection of this compound?

A2: The predominant analytical techniques for detecting this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with an ultraviolet (UV) detector.[1][2][3] For instances requiring higher sensitivity or structural confirmation, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6]

Q3: What are the expected retention times for Sofosbuvir and Impurity C?

A3: Retention times are specific to the analytical method and can differ based on the column, mobile phase composition, and flow rate used. In one validated RP-HPLC method, Sofosbuvir eluted at approximately 3.67 minutes, while a related impurity was observed at 5.70 minutes.[1][3] It is crucial to optimize the chromatographic method to ensure a clear separation between the main Sofosbuvir peak and all related impurities.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Sofosbuvir impurities?

A4: The LOD and LOQ are key indicators of a method's sensitivity. For a process-related impurity of Sofosbuvir, one RP-HPLC method reported an LOD of 0.03% (equivalent to 0.12 µg) and an LOQ of 1.50% (equivalent to 0.375 µg).[1][2] Another study established an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL for Sofosbuvir and its impurities.[7][8]

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Detectable Peak for Impurity C

Q: I am struggling to detect Impurity C, or the peak response is insufficient for accurate quantification. How can I enhance the sensitivity?

A: Achieving adequate sensitivity is a common challenge. The following workflow and detailed steps can help you troubleshoot and resolve this issue.

start Start: Low Sensitivity for Impurity C step1 Optimize UV Detection Wavelength start->step1 step2 Increase Sample Concentration step1->step2 step3 Refine Chromatographic Conditions step2->step3 step4 Consider a More Sensitive Detector (e.g., MS) step3->step4 end End: Improved Sensitivity step4->end

Caption: A systematic workflow for troubleshooting low sensitivity in HPLC/UPLC analysis.

  • Step 1: Optimize the Detector Wavelength

    • Rationale: The maximum UV absorbance of Impurity C may differ from that of Sofosbuvir.

    • Action: If a reference standard for Impurity C is available, determine its maximum absorbance wavelength (λmax) using a UV spectrophotometer or a Diode Array Detector (DAD). In the absence of a standard, analyze a sample from a forced degradation study where the impurity is present at a higher concentration and examine its UV spectrum. Many published methods for Sofosbuvir and its impurities utilize a detection wavelength of approximately 260 nm.[1][2][3]

  • Step 2: Increase the Sample Concentration

    • Rationale: A higher analyte concentration will produce a more significant detector response.

    • Action: Prepare a more concentrated sample solution. Exercise caution to avoid overloading the column with Sofosbuvir, which can lead to peak broadening and compromise resolution.

  • Step 3: Optimize Chromatographic Conditions

    • Rationale: The composition of the mobile phase can have a substantial impact on peak shape and height.

    • Action:

      • Mobile Phase pH: Adjusting the pH can improve the peak shape of ionizable compounds. Acidic mobile phases, such as those containing 0.1% trifluoroacetic acid or 0.1% formic acid, are commonly used for the analysis of Sofosbuvir and its impurities.[1][9]

      • Organic Solvent: Altering the type (e.g., acetonitrile (B52724) vs. methanol) or proportion of the organic solvent can change the selectivity and improve peak shape.

      • Gradient Elution: If you are using an isocratic method, employing a shallow gradient can help to focus the impurity peak, making it sharper and taller.

  • Step 4: Employ a More Sensitive Detector

    • Rationale: If UV detection does not provide the necessary sensitivity, a more advanced detection technique may be required.

    • Action: Consider using a Mass Spectrometer (MS). LC-MS/MS offers superior sensitivity and selectivity, and can also be used to confirm the identity of the impurity.[4][5][6]

Issue 2: Inadequate Resolution Between Sofosbuvir and Impurity C

Q: The peak for Impurity C is co-eluting or not fully separated from the Sofosbuvir peak. How can I improve the resolution?

A: Poor resolution can prevent accurate quantification. The following strategies can help improve peak separation:

  • Adjust Mobile Phase Composition:

    • Action: Modify the ratio of the aqueous and organic components. Decreasing the percentage of the organic solvent will generally increase retention times and may enhance the separation of closely eluting compounds.

    • Action: Experiment with a different organic modifier (e.g., switching from acetonitrile to methanol) or a different buffer system.

  • Modify the Flow Rate:

    • Action: Reducing the flow rate can lead to better resolution, although this will result in a longer analysis time.

  • Change the Analytical Column:

    • Action: Use a column with a different stationary phase (e.g., C8 instead of C18) to introduce different separation selectivity. A longer column or one with smaller particles (as in UPLC) will provide higher theoretical plates and, consequently, better resolution.[10]

Issue 3: Peak Tailing of Impurity C

Q: The peak for Impurity C is asymmetrical and shows significant tailing. How can I achieve a more symmetrical peak shape?

A: Peak tailing can arise from several factors. Here are some common causes and solutions:

  • Minimize Silanol (B1196071) Interactions:

    • Rationale: Basic compounds can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Action:

      • Lower the pH of the mobile phase (e.g., to <3) to suppress the ionization of silanol groups.

      • Use a modern, end-capped column where residual silanol groups are chemically deactivated.

      • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

  • Assess Column Health:

    • Rationale: A contaminated or degraded column can lead to poor peak shape.

    • Action: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

  • Optimize Sample Solvent:

    • Rationale: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase composition.

Experimental Protocols

The following is a generalized experimental protocol for the detection of this compound by RP-HPLC, based on parameters from published methods.[1][2][3]

prep Sample and Standard Preparation setup HPLC System Configuration prep->setup run Chromatographic Analysis setup->run acq Data Acquisition run->acq analysis Data Processing and Quantification acq->analysis

Caption: A standard experimental workflow for HPLC-based impurity profiling.

1. Reagents and Materials:

  • Sofosbuvir reference standard and sample

  • This compound reference standard (if available)

  • HPLC-grade acetonitrile and/or methanol

  • High-purity water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA) or formic acid

2. Example Chromatographic Conditions:

ParameterRecommended Condition
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent[1][2][3]
Mobile Phase A mixture of 0.1% TFA in water and acetonitrile (50:50, v/v)[1][2][3]
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[1][2][3]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C

3. Preparation of Solutions:

  • Diluent: Prepare a 50:50 (v/v) mixture of water and acetonitrile.[1]

  • Standard Solution: Accurately weigh and dissolve the Sofosbuvir reference standard in the diluent to achieve a final concentration of approximately 400 µg/mL.[1] If a standard for Impurity C is available, prepare a separate or spiked standard solution.

  • Sample Solution: Prepare the Sofosbuvir sample in the same manner and at the same concentration as the standard solution.

4. HPLC Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Make multiple injections (e.g., five) of the standard solution to verify system suitability parameters such as retention time repeatability and peak area precision.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of Impurity C in the sample using the peak area response and the concentration of the standard.

Data Presentation

The following table summarizes key parameters from various published HPLC and UPLC methods for the analysis of Sofosbuvir and its impurities, which can serve as a starting point for method development and optimization.

Table 1: Summary of Published Chromatographic Methods for Sofosbuvir Impurity Detection

MethodColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
RP-HPLCAgilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)0.1% TFA in Water:Acetonitrile (50:50)1.0260[1][3]
RP-HPLCKromasil 100 C18 (250 x 4.6 mm, 5 µ)Gradient with Buffer and Acetonitrile/IPA/Methanol/Water1.0263[7][8]
UPLCX-Bridge BEH C18 (100 x 4.6 mm, 2.5 µ)0.1% Formic acid and AcetonitrileNot Specified260[10]
RP-HPLCAgilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)9 mM dipotassium (B57713) hydrogen orthophosphate (pH 4):Acetonitrile (60:40)1.0265[11]

By following this structured troubleshooting guidance and leveraging the provided experimental protocols and data, researchers can effectively enhance the sensitivity of their analytical methods for this compound, leading to more accurate and reliable results. For more in-depth information, consulting the cited references is highly recommended.

References

Technical Support Center: Troubleshooting Matrix Effects in Bioanalytical Methods for Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalytical analysis of Sofosbuvir (B1194449).

Troubleshooting Guide

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects for Sofosbuvir.

dot

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Sample_Prep_Options Sample Preparation Options cluster_Chromatography_Options Chromatographic Options Poor_Reproducibility Poor Reproducibility (High %CV) Assess_ME Assess Matrix Effect (Post-Extraction Spike) Poor_Reproducibility->Assess_ME Indication of Matrix Effect Inaccurate_Results Inaccurate Results (Poor Accuracy) Inaccurate_Results->Assess_ME Indication of Matrix Effect Low_Sensitivity Low Sensitivity Low_Sensitivity->Assess_ME Indication of Matrix Effect Qualitative_Screen Qualitative Screening (Post-Column Infusion) Assess_ME->Qualitative_Screen If significant ME, identify elution region Internal_Standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Assess_ME->Internal_Standard Compensation Sample_Prep Optimize Sample Preparation Qualitative_Screen->Sample_Prep Targeted Mitigation Chromatography Modify Chromatographic Conditions Qualitative_Screen->Chromatography Targeted Mitigation PPT Protein Precipitation (PPT) Sample_Prep->PPT LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Gradient Gradient Modification Chromatography->Gradient Column Column Chemistry Change Chromatography->Column Flow_Rate Flow Rate Adjustment Chromatography->Flow_Rate Revalidate_Method Re-validate Method Internal_Standard->Revalidate_Method After Mitigation PPT->Revalidate_Method After Mitigation LLE->Revalidate_Method After Mitigation SPE->Revalidate_Method After Mitigation Gradient->Revalidate_Method After Mitigation Column->Revalidate_Method After Mitigation Flow_Rate->Revalidate_Method After Mitigation

Caption: Troubleshooting workflow for matrix effects in Sofosbuvir bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my Sofosbuvir bioassay?

A1: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples (high coefficient of variation, %CV), inaccurate results (significant deviation from the nominal concentration), and lower than expected sensitivity.[1][2] If you observe these issues, it is crucial to investigate the potential influence of the biological matrix.

Q2: How can I quantitatively assess the magnitude of the matrix effect for Sofosbuvir?

A2: The most common method is the post-extraction spike analysis.[3] This involves comparing the peak area of Sofosbuvir in a neat solution to the peak area of Sofosbuvir spiked into an extracted blank matrix. The ratio of these two responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: I've confirmed a significant matrix effect. What is the first step to mitigate it?

A3: The first and often most effective step is to optimize your sample preparation method.[4] The goal is to remove as many interfering endogenous components as possible while maintaining good recovery of Sofosbuvir. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts than protein precipitation (PPT).

Q4: Can changing my chromatographic conditions help reduce matrix effects?

A4: Yes, modifying your LC method can be very effective. By altering the chromatographic selectivity, you can separate Sofosbuvir from the co-eluting matrix components that are causing ion suppression or enhancement.[5] Strategies include adjusting the gradient elution profile, changing the analytical column to one with a different stationary phase chemistry, or modifying the mobile phase composition.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for Sofosbuvir necessary?

A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is the best way to compensate for matrix effects. A SIL-IS, such as Sofosbuvir-d6, will have nearly identical chemical and physical properties to Sofosbuvir and will therefore experience similar levels of ion suppression or enhancement. This allows for accurate correction and improves the precision and accuracy of the assay.

Q6: I am also quantifying the metabolite GS-331007. Can I expect similar matrix effects as for Sofosbuvir?

A6: Not necessarily. GS-331007 is more polar than Sofosbuvir and will have a different retention time. Therefore, it may co-elute with different matrix components and experience a different degree of matrix effect.[6][7] It is essential to evaluate the matrix effect for each analyte independently.

Quantitative Data on Matrix Effects and Recovery

The choice of sample preparation method significantly impacts the extent of matrix effects and the recovery of Sofosbuvir. The following tables summarize findings from various studies.

Table 1: Comparison of Matrix Effect and Recovery for Sofosbuvir with Different Sample Preparation Techniques.

Sample Preparation MethodMatrix Factor (MF)% RecoveryReference
Protein Precipitation (PPT)0.85 - 1.1085 - 95%[8]
Liquid-Liquid Extraction (LLE)0.95 - 1.0580 - 90%[1][9][10]
Solid-Phase Extraction (SPE)0.98 - 1.02> 90%

Table 2: Matrix Effect for Sofosbuvir and its Metabolite GS-331007.

AnalyteSample PreparationMatrix Factor (MF)%CV of IS Normalized MFReference
SofosbuvirPPT1.023.5%[7]
GS-331007PPT0.974.1%[7]
SofosbuvirLLE1.0135.32%[1]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the matrix effect (ion suppression or enhancement) for Sofosbuvir.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Sofosbuvir reference standard.

  • Internal Standard (IS) stock solution (preferably a SIL-IS).

  • All solvents and reagents used in the bioanalytical method.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): In a clean tube, add the appropriate amount of Sofosbuvir and IS working solution to a reconstitution solvent to achieve a final concentration equivalent to a mid-range QC sample.

    • Set B (Post-Spiked Matrix): Process six different lots of blank matrix using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Sofosbuvir and the IS.

  • Calculation:

    • Matrix Factor (MF):

    • IS-Normalized Matrix Factor:

  • Evaluation:

    • Calculate the MF for each of the six matrix lots.

    • The coefficient of variation (%CV) of the IS-normalized MF across the six lots should ideally be ≤15%.

dot

Post_Extraction_Spike cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Spiked Matrix cluster_Analysis Analysis & Calculation A1 Spike Sofosbuvir + IS into Reconstitution Solvent C1 Inject both sets into LC-MS/MS A1->C1 B1 Extract Blank Matrix B2 Spike Sofosbuvir + IS into Extracted Matrix B1->B2 B2->C1 C2 Calculate Matrix Factor (MF) and IS-Normalized MF C1->C2

Caption: Workflow for the post-extraction spike method.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • A stock solution of Sofosbuvir.

  • A syringe pump and a T-connector.

  • Extracted blank matrix.

  • Reconstitution solvent.

Procedure:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Using a T-connector, introduce a constant flow of a dilute Sofosbuvir solution (e.g., 50 ng/mL) via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer ion source.

  • Establish a Stable Baseline:

    • Begin the post-column infusion and allow the signal for Sofosbuvir to stabilize, creating a flat baseline in the mass spectrometer's data acquisition software.

  • Inject Samples:

    • First, inject a sample of the reconstitution solvent (blank). This will show the baseline signal with no matrix components.

    • Next, inject a sample of the extracted blank matrix.

  • Data Analysis:

    • Monitor the signal for Sofosbuvir throughout the chromatographic run.

    • Any deviation from the stable baseline during the run of the extracted blank matrix indicates a region of ion suppression (a dip in the baseline) or enhancement (a peak in the baseline).

    • Compare the retention time of Sofosbuvir from a standard injection to the regions of ion suppression/enhancement to determine if they overlap.

dot

Post_Column_Infusion cluster_Setup System Setup cluster_Procedure Procedure cluster_Result Result Interpretation LC LC System Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Sofosbuvir Solution) Syringe_Pump->Tee P1 Establish Stable Baseline P2 Inject Extracted Blank Matrix P1->P2 P3 Monitor Sofosbuvir Signal P2->P3 R1 Deviation from Baseline Indicates Matrix Effect R2 Compare with Sofosbuvir Retention Time R1->R2 cluster_Setup cluster_Setup cluster_Procedure cluster_Procedure cluster_Result cluster_Result

Caption: Schematic of the post-column infusion setup and procedure.

References

Technical Support Center: Analysis of Sofosbuvir and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for Sofosbuvir and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for Sofosbuvir?

A1: Sofosbuvir is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline) and oxidation.[1][2][3] It has been reported to be relatively stable under neutral, thermal, and photolytic conditions.[2][3] Under acidic conditions, hydrolysis can lead to the cleavage of the phosphoramidate (B1195095) bond.[2] Alkaline hydrolysis is often more pronounced, leading to the formation of multiple degradation products.[2][3][4] Oxidative degradation, typically using hydrogen peroxide, can also result in the formation of specific degradation products.[2][3]

Q2: Which analytical techniques are most suitable for separating Sofosbuvir from its degradation products?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed and effective techniques for the separation of Sofosbuvir from its degradation products.[1][2][5] These methods, coupled with UV or mass spectrometry (MS) detection, provide the necessary selectivity and sensitivity for stability-indicating assays.[1][3] UPLC methods can offer advantages in terms of speed, resolution, and solvent consumption compared to conventional HPLC.[2]

Q3: What are the key chromatographic parameters to optimize for better resolution?

A3: To achieve optimal resolution between Sofosbuvir and its degradation products, careful optimization of the following parameters is crucial:

  • Stationary Phase: C18 columns are widely used and have proven to be effective.[2][6] Different brands and specifications of C18 columns (e.g., particle size, pore size) can be tested to improve separation.

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (often a buffer) is a critical factor.[3][6][7] Gradient elution can be particularly useful in separating a complex mixture of the parent drug and its degradation products.[6][8]

  • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. A systematic study of pH is recommended.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time.[6][7]

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor resolution between Sofosbuvir and a known degradation product. Inadequate mobile phase strength.Modify the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution.
Non-optimal pH of the mobile phase.Adjust the pH of the aqueous component of the mobile phase to alter the ionization state of the analytes, which can significantly affect selectivity.
Inappropriate stationary phase.Consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., C8, Phenyl).[2]
Peak tailing for Sofosbuvir or degradation product peaks. Secondary interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if basic compounds are causing tailing. Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Wash the column with a strong solvent or, if necessary, replace the column.
Variable retention times. Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate.[10]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[10]
Appearance of ghost peaks. Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and freshly prepared mobile phase. Flush the injection port and sample loop. Analyze a blank injection to identify the source of contamination.[10]
Low sensitivity or weak signal. Incorrect detection wavelength.Ensure the UV detector is set to the lambda max (λmax) of Sofosbuvir, which is approximately 260 nm.[3][4]
Detector lamp issue.Check the status of the detector lamp and replace it if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a general guideline based on commonly reported methods. Optimization will be required for specific laboratory conditions and instrumentation.

1. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A: 0.1% Orthophosphoric acid in waterB: AcetonitrileGradient or Isocratic elution (e.g., 45:55 v/v A:B)[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 260 nm[3][4]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

2. Standard Solution Preparation:

  • Prepare a stock solution of Sofosbuvir reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of 1000 µg/mL.

  • Dilute the stock solution with the mobile phase to obtain a working standard solution at a concentration of approximately 50 µg/mL.[3]

3. Sample Preparation (Forced Degradation Study):

  • Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified time (e.g., 6 hours at 70°C).[3] Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified time (e.g., 10 hours at 70°C).[3] Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for a specified period (e.g., 7 days).[3]

  • Dilute the stressed samples with the mobile phase to a suitable concentration before injection.

Protocol 2: UPLC Method for Enhanced Resolution

UPLC can provide faster analysis times and better resolution.

1. Chromatographic Conditions:

ParameterCondition
Column UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: 0.05% Formic acid in waterB: AcetonitrileEmploy a gradient elution program for optimal separation.
Flow Rate 0.3 - 0.5 mL/min
Detection UV at 260 nm or Mass Spectrometer
Injection Volume 1-5 µL
Column Temperature 30 - 40°C

2. Sample and Standard Preparation:

  • Follow similar procedures as described in Protocol 1, adjusting concentrations as needed for the higher sensitivity of the UPLC system.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sofosbuvir Sample stress Forced Degradation (Acid, Base, Oxidative) start->stress neutralize Neutralization & Dilution stress->neutralize hplc HPLC / UPLC System neutralize->hplc Inject Sample column C18 Column hplc->column detector UV / MS Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Peak Integration & Analysis chromatogram->integrate report Generate Report integrate->report

Caption: Experimental workflow for the analysis of Sofosbuvir and its degradation products.

Troubleshooting start Poor Resolution q1 Is mobile phase composition optimal? start->q1 a1_no Modify Organic: Aqueous Ratio q1->a1_no No q2 Is the column performing well? q1->q2 Yes a1_yes Adjust pH of Aqueous Phase a2_yes Consider a different stationary phase q2->a2_yes Yes a2_no Wash or Replace the Column q2->a2_no No

Caption: Decision tree for troubleshooting poor resolution in HPLC analysis.

References

Technical Support Center: Optimal Separation of Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the column selection and separation of Sofosbuvir (B1194449) and its impurities.

Troubleshooting Guide

Issue: Poor Resolution Between Sofosbuvir and an Impurity

Poor resolution is a common issue where two peaks are not adequately separated. Here’s a step-by-step guide to address this problem.

  • Optimize the Mobile Phase:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.

    • pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Sofosbuvir and its impurities. Adjusting the pH can alter the charge of the analytes and their interaction with the stationary phase, leading to better separation. For reversed-phase chromatography, operating at a pH that keeps the analytes in a non-ionized state often improves peak shape and retention.

    • Buffer Concentration: Modifying the buffer concentration can also influence selectivity.

  • Adjust the Gradient Profile (for gradient elution):

    • If you are using a gradient method, make the gradient shallower around the elution time of the peaks of interest. A slower increase in the organic solvent concentration provides more time for the components to interact with the stationary phase, which can enhance resolution.

  • Evaluate the Column Chemistry:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase. If you are using a standard C18 column, switching to a C8, Phenyl-Hexyl, or an embedded polar group (polar-endcapped) column can provide alternative selectivity and potentially resolve the co-eluting peaks.[1]

  • Reduce the Particle Size:

    • Switching to a column with a smaller particle size (e.g., from 5 µm to 3.5 µm or 2.5 µm) will increase column efficiency and can lead to sharper peaks and better resolution.[1] Note that this will also increase backpressure.

Issue: Peak Tailing

Peak tailing, where a peak has an asymmetrical shape with a "tail," can compromise accurate integration and quantification.

  • Check for Active Sites on the Column:

    • Peak tailing for basic compounds can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column. Using a highly end-capped column or a column with a hybrid particle technology (e.g., BEH) can minimize these secondary interactions.

    • Operating the mobile phase at a low pH can protonate the silanol groups, reducing their interaction with basic analytes.

  • Mobile Phase pH:

    • Ensure the mobile phase pH is appropriate for the analytes. For basic compounds, a low pH mobile phase can improve peak shape. For acidic compounds, a mid-range pH might be necessary.

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Try diluting the sample and injecting a smaller volume.

  • Column Contamination or Degradation:

    • A contaminated guard column or a degraded analytical column can cause peak tailing. Replace the guard column and if the problem persists, try a new analytical column.

Frequently Asked Questions (FAQs)

Q1: What is the most common column type for Sofosbuvir impurity analysis?

A1: The most frequently used columns for the separation of Sofosbuvir and its impurities are reversed-phase columns, with C18 being the most common stationary phase.[2][3][4] Various manufacturers offer C18 columns with different properties (e.g., end-capping, particle technology) that can be suitable for this application.

Q2: How do I choose between isocratic and gradient elution for my separation?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler and often sufficient for separating a few components with similar retention behavior.[2]

  • Gradient elution , where the mobile phase composition changes over time, is generally preferred for samples containing impurities that elute much later than the main peak. A gradient can help to elute these strongly retained compounds more quickly and with better peak shape.

Q3: What detection wavelength is typically used for Sofosbuvir and its impurities?

A3: A UV detector is commonly used for the analysis of Sofosbuvir. The detection wavelength is often set around 260 nm or 263 nm, as Sofosbuvir has a significant UV absorbance at this wavelength.[2][3]

Q4: Can I use UPLC for the analysis of Sofosbuvir impurities?

A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) is well-suited for analyzing Sofosbuvir impurities. UPLC systems use columns with smaller particle sizes (typically <2 µm), which provides higher efficiency, better resolution, and faster analysis times compared to traditional HPLC.[1]

Q5: What are some common mobile phases used for Sofosbuvir impurity separation?

A5: Common mobile phases are mixtures of an aqueous buffer and an organic solvent.

  • Aqueous Phase: Often consists of purified water with a buffer salt (e.g., phosphate (B84403) buffer) or an acid (e.g., formic acid, trifluoroacetic acid) to control the pH.[2][3][5]

  • Organic Phase: Acetonitrile is a very common organic modifier, though methanol (B129727) is also used.[2][3][5] The exact ratio of aqueous to organic phase will depend on the specific method and the desired separation.

Experimental Protocols

Example HPLC Method for Sofosbuvir and a Related Impurity

This protocol is a generalized example based on published methods.[2]

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Elution Mode: Isocratic

Procedure:

  • Prepare the mobile phase by mixing equal volumes of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample by dissolving the Sofosbuvir bulk drug or formulation in the mobile phase to a suitable concentration.

  • Inject the sample and record the chromatogram.

Data Presentation

Table 1: Comparison of Chromatographic Columns Used for Sofosbuvir Analysis

Stationary PhaseDimensionsParticle Size (µm)Manufacturer (Example)Reference
C184.6 x 250 mm5Agilent Eclipse XDB[2]
C184.6 x 150 mm3.5Waters X-bridge[3][4]
C184.6 x 150 mm5Hypersil[6]
C184.6 x 100 mm2.5Waters X-Bridge BEH[1]
C184.6 x 50 mm5Zorbax SB[7]

Table 2: Overview of Mobile Phase Compositions

Aqueous PhaseOrganic PhaseRatio (Aq:Org)Elution ModeReference
0.1% Trifluoroacetic Acid in WaterAcetonitrile50:50Isocratic[2]
0.6% Trifluoroacetic Acid in Water (pH 2.2)Acetonitrile/Methanol/WaterGradientGradient[3][4]
WaterAcetonitrile30:70Isocratic[6]
0.1% Formic Acid in WaterMethanol50:50Gradient[5]
5 mM Ammonium Formate (pH 3.5)Acetonitrile50:50Isocratic[7]

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution optimize_mp Optimize Mobile Phase (Organic Ratio, pH) start->optimize_mp adjust_gradient Adjust Gradient Profile (Shallower Gradient) optimize_mp->adjust_gradient If still unresolved end Resolution Achieved optimize_mp->end If resolved change_column Change Column Chemistry (e.g., C8, Phenyl) adjust_gradient->change_column If still unresolved adjust_gradient->end If resolved reduce_ps Reduce Particle Size (e.g., 5µm to 3.5µm) change_column->reduce_ps For further improvement change_column->end If resolved reduce_ps->end

Caption: Troubleshooting workflow for poor peak resolution.

Column_Selection_Logic start Start: Method Development for Sofosbuvir Impurities initial_choice Initial Choice: Reversed-Phase C18 Column start->initial_choice isocratic_vs_gradient Isocratic or Gradient Elution? initial_choice->isocratic_vs_gradient isocratic Isocratic: Simple, for few components isocratic_vs_gradient->isocratic Simple Sample gradient Gradient: Complex sample, wide polarity range isocratic_vs_gradient->gradient Complex Sample evaluation Evaluate Resolution, Peak Shape, and Run Time isocratic->evaluation gradient->evaluation optimization Optimize Mobile Phase (pH, Organic Solvent) evaluation->optimization Sub-optimal alternative_column Alternative Selectivity Needed? (e.g., Phenyl, C8, Polar-Endcapped) evaluation->alternative_column Good optimization->evaluation alternative_column->initial_choice Yes final_method Final Validated Method alternative_column->final_method No

Caption: Decision logic for column and method selection.

References

Adjusting pH for better peak shape of Sofosbuvir impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Adjusting Mobile Phase pH for Optimal Peak Shape of Sofosbuvir Impurity C

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and optimize the chromatographic peak shape of this compound by adjusting the mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my this compound poor, often showing tailing?

A1: Poor peak shape, particularly tailing, for polar, ionizable compounds like Sofosbuvir and its impurities in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of basic functional groups on the analyte with acidic silanol (B1196071) groups on the silica-based column packing material. At an inappropriate mobile phase pH, these interactions can lead to peak tailing, reduced resolution, and inaccurate quantification.

Q2: How does adjusting the mobile phase pH improve peak shape?

A2: Adjusting the mobile phase pH can control the ionization state of both the analyte and the stationary phase. For basic compounds, lowering the pH of the mobile phase protonates the basic functional groups on the analyte, leading to a more consistent, single ionic form. This can also suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and resulting in a more symmetrical peak shape.

Q3: What is the pKa of Sofosbuvir and how does it influence pH selection?

A3: Sofosbuvir has a reported pKa of approximately 9.3[1][2]. For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa. This ensures that the analyte exists predominantly in a single ionic state. Given the basic nature of Sofosbuvir, a mobile phase pH in the acidic range (e.g., pH 2.5-4.5) is often effective.

Q4: I cannot find a reported pKa for this compound. How should I select the initial pH for my experiments?

Troubleshooting Guide: Improving Peak Shape of this compound

This guide will walk you through a systematic approach to address peak shape issues for this compound.

Problem: this compound peak exhibits significant tailing or fronting.

Step 1: Initial Assessment

  • Confirm System Suitability: Ensure your HPLC system is performing correctly. Check for leaks, proper pump function, and detector stability.

  • Column Health: Evaluate the condition of your column. A degraded or contaminated column can contribute to poor peak shape. Consider flushing the column or replacing it if necessary.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent to avoid solvent mismatch effects that can distort peak shape.

Step 2: pH Adjustment Workflow

The following diagram illustrates the logical workflow for optimizing mobile phase pH.

Adjusting_pH_for_Peak_Shape start Start: Poor Peak Shape Observed (Tailing/Fronting) check_system 1. Verify System Performance (System Suitability, Column Health) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot System/ Replace Column system_ok->fix_system No ph_scout 2. Perform pH Scouting Study (e.g., pH 2.5, 4.5, 6.5) system_ok->ph_scout Yes fix_system->check_system analyze_data 3. Analyze Chromatographic Data (Peak Asymmetry, Tailing Factor, Resolution) ph_scout->analyze_data optimal_ph Optimal pH Identified? analyze_data->optimal_ph fine_tune 4. Fine-Tune pH (Small adjustments around optimal pH) optimal_ph->fine_tune No validate 5. Validate Method with Optimized pH optimal_ph->validate Yes fine_tune->analyze_data end End: Symmetrical Peak Shape Achieved validate->end

Caption: Workflow for optimizing mobile phase pH to improve peak shape.

Step 3: Data Interpretation and Further Optimization

  • Peak Asymmetry/Tailing Factor: Quantify the peak shape at each pH level. A value close to 1.0 indicates a symmetrical peak.

  • Resolution: Evaluate the separation between Sofosbuvir, impurity C, and any other components in your sample.

  • Retention Time: Note the shift in retention time as a function of pH.

  • Fine-Tuning: Once an optimal pH range is identified, you can perform further experiments with smaller pH increments (e.g., 0.2-0.5 pH units) to pinpoint the ideal condition.

Experimental Protocol: pH Scouting Study

This protocol outlines a typical pH scouting study to determine the optimal mobile phase pH for the analysis of Sofosbuvir and its impurity C.

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • Sofosbuvir reference standard

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare individual stock solutions of Sofosbuvir and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a mixed standard solution containing both compounds at a known concentration.

  • Prepare Mobile Phases:

    • Aqueous Component Preparation:

      • Prepare three aqueous buffer solutions (e.g., 10 mM ammonium acetate).

      • Adjust the pH of these solutions to 2.5, 4.5, and 6.5, respectively, using phosphoric acid.

    • Mobile Phase Composition: The mobile phase will consist of the prepared aqueous buffer and acetonitrile. The organic content may need to be adjusted to achieve appropriate retention. A good starting point is a gradient or isocratic elution based on existing methods for Sofosbuvir.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Mobile Phase: See table below for different pH conditions.

  • Experimental Runs:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the mixed standard solution and run the analysis for each of the three pH conditions.

    • Ensure the column is properly flushed and re-equilibrated when changing the mobile phase pH.

Data Presentation: Impact of pH on Peak Shape

The following table summarizes the expected quantitative data from the pH scouting study.

Mobile Phase pHTailing Factor (this compound)Asymmetry (this compound)Resolution (Sofosbuvir/Impurity C)
2.51.11.052.5
4.51.81.92.1
6.52.52.81.7

Note: The data presented in this table is illustrative. Actual results may vary depending on the specific column, instrument, and other experimental conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between mobile phase pH, analyte ionization, and the resulting chromatographic peak shape.

pH_Effect_on_Peak_Shape ph_low Low Mobile Phase pH (e.g., pH < 4) analyte_ion Analyte (Basic Impurity) Predominantly Protonated (BH+) ph_low->analyte_ion silanol_ion Stationary Phase (Silanols) Mostly Non-ionized (SiOH) ph_low->silanol_ion ph_mid Mid Mobile Phase pH (near pKa) analyte_mixed Analyte Exists as a Mixture of B and BH+ ph_mid->analyte_mixed silanol_mixed Stationary Phase (Silanols) Partially Ionized (SiO-) ph_mid->silanol_mixed ph_high High Mobile Phase pH (e.g., pH > 8) analyte_neutral Analyte Predominantly Neutral (B) ph_high->analyte_neutral ph_high->silanol_mixed interaction_min Minimal Secondary Interactions analyte_ion->interaction_min interaction_max Strong Secondary Interactions analyte_mixed->interaction_max analyte_neutral->interaction_max if silanols are ionized silanol_ion->interaction_min silanol_mixed->interaction_max peak_good Symmetrical Peak Shape interaction_min->peak_good peak_bad Peak Tailing interaction_max->peak_bad interaction_max->peak_bad

Caption: Effect of mobile phase pH on analyte ionization and peak shape.

References

Technical Support Center: Analysis of Sofosbuvir and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Sofosbuvir and its impurities during HPLC analysis.

Troubleshooting Guide

Unexpected peaks, peak shape distortions, and loss of analyte signal can be indicative of on-column degradation. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Appearance of New, Unexpected Peaks (Ghost Peaks)

Possible Cause: On-column degradation of Sofosbuvir or its impurities. Sofosbuvir is a phosphoramidate (B1195095) prodrug, and its impurities may contain labile phosphate (B84403), ester, or glycosidic bonds susceptible to degradation under certain HPLC conditions.

Troubleshooting Steps:

  • Verify System Cleanliness:

    • Action: Inject a blank (mobile phase) to ensure the unexpected peaks are not carryover from previous injections or contaminants from the system or solvents.[1]

    • Rationale: Ghost peaks can originate from various sources, including contaminated solvents or system components.[1]

  • Evaluate Mobile Phase pH:

    • Action: Measure the pH of the mobile phase. Sofosbuvir is known to be susceptible to both acidic and basic hydrolysis.[2] If the mobile phase pH is too acidic or basic, it can catalyze the degradation of the parent compound or its impurities on the column. For many nucleotide analogs, a mobile phase pH between 3 and 7 is often recommended to avoid hydrolysis of the glycosidic bond and maintain the ionization state of phosphate groups.[1]

    • Rationale: The pH of the mobile phase is a critical factor influencing the stability of ionizable compounds and the stationary phase itself. For basic compounds, a lower pH can improve peak shape, while for acidic compounds, a higher pH might be necessary. However, extremes in pH can lead to column degradation and analyte instability.[1]

  • Assess Column Temperature:

    • Action: Reduce the column temperature. Elevated temperatures can accelerate degradation reactions.[3] Try running the analysis at a lower temperature (e.g., 25-30 °C).

    • Rationale: Higher temperatures increase the rate of chemical reactions, including on-column degradation. While elevated temperatures can improve peak efficiency, they may compromise the stability of thermally labile compounds.[3]

  • Investigate Metal-Ion Induced Degradation:

    • Action: If your HPLC system or column has stainless steel components, consider that metal ions (e.g., Fe³⁺, Cr³⁺) can leach and catalyze the degradation of phosphate-containing compounds. Using a bio-inert or PEEK-lined column and tubing can mitigate this issue.[4] Alternatively, adding a chelating agent like EDTA to the mobile phase can sometimes help, but this may not be suitable for all applications, especially LC-MS.

    • Rationale: The phosphate groups in Sofosbuvir and its impurities can interact with metal ions, leading to peak tailing and on-column degradation.[4][5]

Issue 2: Peak Tailing

Possible Cause: Secondary interactions between the analyte and the stationary phase, or interactions with metal contaminants.

Troubleshooting Steps:

  • Check Mobile Phase pH and Buffer Capacity:

    • Action: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure a single ionic species. Also, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.

    • Rationale: If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms will exist, which can lead to peak tailing.

  • Evaluate Column Chemistry:

    • Action: Consider using a column with a different stationary phase or one that is end-capped. Residual silanol (B1196071) groups on silica-based columns can cause peak tailing for basic compounds. A column with high-density bonding or end-capping will have fewer free silanols.[1]

    • Rationale: Free silanol groups on the silica (B1680970) surface can interact with basic analytes through ion exchange, leading to peak tailing. End-capping blocks these active sites.[1]

  • Address Metal Interactions:

    • Action: As with ghost peaks, metal contamination can cause tailing. Pre-treating the column with a phosphate buffer can sometimes passivate the metal surfaces.[5] Using bio-inert hardware is a more robust solution.[4]

    • Rationale: Metal ions can act as active sites, causing secondary interactions with phosphate-containing analytes.[5]

Issue 3: Broad Peaks

Possible Cause: Column degradation, poor sample solubility, or extra-column volume.

Troubleshooting Steps:

  • Assess Column Health:

    • Action: Check the column's efficiency and backpressure. A significant decrease in efficiency or an increase in backpressure may indicate a void in the column or a clogged frit.[1]

    • Rationale: A deteriorated column bed leads to band broadening and, consequently, broader peaks.[1]

  • Optimize Sample Solvent:

    • Action: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used, inject a smaller volume to minimize peak distortion.

    • Rationale: Mismatch between the sample solvent and the mobile phase can cause poor peak shape, particularly for early eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Sofosbuvir that could lead to on-column issues?

A1: Forced degradation studies have shown that Sofosbuvir is susceptible to hydrolysis under both acidic and basic conditions, as well as oxidative degradation.[2] The phosphoramidate linkage and the ester group are particularly labile. Therefore, on-column degradation is most likely to occur if the mobile phase has an extreme pH or if there are sources of oxidation (e.g., dissolved oxygen, metal catalysis).

Q2: What type of HPLC column is best suited for analyzing Sofosbuvir and its impurities to minimize degradation?

A2: A modern, high-purity silica C18 column with robust end-capping is a good starting point. To further minimize the risk of metal-catalyzed degradation of the phosphate-containing analytes, a bio-inert or PEEK-lined column is highly recommended.[4]

Q3: How does mobile phase pH affect the analysis of Sofosbuvir impurities?

A3: The mobile phase pH is critical. It controls the ionization state of the phosphate and amino acid moieties in Sofosbuvir and its impurities, which in turn affects their retention and peak shape. A pH that is too low can cause hydrolysis of the glycosidic bond, while a pH that is too high can lead to degradation of the phosphoramidate and ester linkages, as well as dissolution of the silica-based column packing. A pH in the range of 3-7 is generally a good starting point for method development.[1]

Q4: Can the choice of organic modifier in the mobile phase influence on-column degradation?

A4: Yes. While acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers and are generally considered inert, the overall properties of the mobile phase, including its ability to support the stability of the analyte, are important. For some labile compounds, the choice of organic modifier can influence degradation kinetics. It is important to ensure the stability of the analyte in the final mobile phase composition.

Q5: What are some preventative measures I can take to avoid on-column degradation during method development?

A5:

  • Know your molecule: Understand the chemical stability of Sofosbuvir and its potential impurities.

  • Start with mild conditions: Begin method development with a moderate pH (e.g., 3-7) and ambient temperature.

  • Use high-purity solvents: Ensure all mobile phase components are of high purity to avoid introducing contaminants.

  • Degas the mobile phase: This helps to remove dissolved oxygen, which can cause oxidative degradation.

  • Use a guard column: This can help protect the analytical column from strongly retained impurities that might degrade on the column over time.

  • Consider a bio-inert system: If analyzing phosphate-containing compounds, using a system with inert flow paths can significantly reduce the risk of metal-catalyzed degradation.[4]

Data Presentation

Table 1: Summary of Sofosbuvir Forced Degradation Studies

Stress ConditionReagents and ConditionsKey Degradation Products IdentifiedReference
Acid Hydrolysis 0.1 M HCl, 60°C, 24h(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[2]
Base Hydrolysis 0.1 M NaOH, 60°C, 24h(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[2]
Oxidative 6% H₂O₂, 60°C, 24hGS-331007 (the de-esterified and de-aminated metabolite)

Experimental Protocols

Protocol 1: General HPLC Method for Sofosbuvir and Impurities

This protocol provides a starting point for the analysis of Sofosbuvir and its impurities. Optimization will likely be required.

  • Column: Bio-inert C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Sample in 50:50 Water:Acetonitrile s4 Degas Mobile Phases s1->s4 s2 Prepare Mobile Phase A (Buffered Aqueous) s2->s4 s3 Prepare Mobile Phase B (Organic Modifier) s3->s4 h1 Equilibrate Column (Bio-inert C18) s4->h1 h2 Inject Sample h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection (260 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Identify and Quantify Impurities d1->d2 troubleshooting_logic cluster_new_peak New Peak Troubleshooting cluster_peak_shape Peak Shape Troubleshooting start Unexpected Peak or Poor Peak Shape q1 Is it a new peak or peak shape issue? start->q1 np1 Check for carryover (inject blank) q1->np1 New Peak ps1 Check Mobile Phase pH and Buffer Strength q1->ps1 Poor Shape np2 Assess Mobile Phase pH np1->np2 np3 Lower Column Temperature np2->np3 np4 Consider Metal-Ion Catalysis np3->np4 ps2 Evaluate Column Chemistry (End-capping, etc.) ps1->ps2 ps3 Investigate Metal Interactions ps2->ps3

References

Strategies to reduce signal suppression in LC-MS analysis of Sofosbuvir impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the LC-MS analysis of Sofosbuvir and its impurities, with a specific focus on mitigating signal suppression for Sofosbuvir impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound is a diastereomer of Sofosbuvir.[1] Diastereomers are stereoisomers that are not mirror images of each other and can have very similar physicochemical properties. This similarity makes their chromatographic separation from the main active pharmaceutical ingredient (API), Sofosbuvir, challenging. Co-elution of the highly abundant Sofosbuvir can lead to significant signal suppression of the trace-level impurity C, making its accurate quantification difficult.

Q2: What are the common causes of signal suppression in the LC-MS analysis of this compound?

A2: Signal suppression, a common form of matrix effect in LC-MS, can significantly impact the accuracy and sensitivity of your analysis.[2][3] The primary causes include:

  • Ionization Competition: The most significant cause is the co-elution of high concentrations of Sofosbuvir with impurity C. Both molecules compete for ionization in the MS source, and the much higher concentration of Sofosbuvir can suppress the ionization of impurity C.

  • Matrix Effects from Biological Samples: When analyzing Sofosbuvir and its impurities in biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can co-elute and interfere with the ionization process.[4]

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can form adducts with the analyte or compete for ionization, leading to reduced signal.

Q3: How can I improve the separation between Sofosbuvir and Impurity C?

A3: Achieving good chromatographic separation is the first and most crucial step in mitigating signal suppression.[2] Consider the following strategies:

  • Column Chemistry: Experiment with different stationary phases. While C18 columns are commonly used, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity for diastereomers.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol). Acetonitrile often provides better peak shape for polar compounds.

    • pH: Adjusting the mobile phase pH can alter the ionization state of the analytes and improve separation.

    • Additives: Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[5]

  • Gradient Elution: A shallow and slow gradient elution profile can enhance the resolution between closely eluting compounds like diastereomers.

Q4: What sample preparation techniques are effective in reducing matrix effects?

A4: Proper sample preparation is key to removing interfering components from the matrix before LC-MS analysis.[2]

  • Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering substances, especially phospholipids.[6]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more time-consuming. Optimization of the extraction solvent is critical.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analytes of interest.[2][6] Mixed-mode SPE cartridges can be particularly effective in removing a wide range of interferences.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Poor or no signal for Impurity C 1. Severe signal suppression from co-eluting Sofosbuvir.2. Inefficient ionization of Impurity C.3. Inadequate sample cleanup leading to matrix effects.1. Optimize chromatographic separation (see FAQ Q3).2. Adjust MS source parameters (e.g., capillary voltage, gas flow, temperature).3. Employ a more rigorous sample preparation method like SPE (see FAQ Q4).
High variability in Impurity C peak area 1. Inconsistent matrix effects between samples.2. Poor chromatographic peak shape.3. Instability of the analyte in the prepared sample.1. Use a stable isotope-labeled internal standard (SIL-IS) for Sofosbuvir to compensate for variability.2. Optimize mobile phase composition and gradient.3. Investigate sample stability and consider using a sample manager with cooling.
Poor peak shape for Impurity C (e.g., tailing, fronting) 1. Column overload (less likely for a trace impurity).2. Secondary interactions with the stationary phase.3. Inappropriate mobile phase pH.1. Ensure the injection volume and concentration are within the column's linear range.2. Add a small amount of a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds).3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shift in retention time for Impurity C 1. Column degradation.2. Changes in mobile phase composition.3. Fluctuation in column temperature.1. Use a guard column and ensure proper column washing and storage.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for extracting Sofosbuvir and its impurities from a plasma matrix.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash with 1 mL of hexane (B92381) to remove lipids.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Parameter Value
LC Column Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Sofosbuvir: To be optimized; Impurity C: To be optimized

Visualizations

Signal_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Poor Signal for This compound Coelution Co-elution with Sofosbuvir Problem->Coelution Matrix Matrix Effects Problem->Matrix Ionization Poor Ionization Problem->Ionization Chrom Optimize Chromatography Coelution->Chrom SamplePrep Improve Sample Prep Matrix->SamplePrep MS_Params Adjust MS Parameters Ionization->MS_Params

Caption: Troubleshooting workflow for poor signal of this compound.

Experimental_Workflow start Start: Plasma Sample ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt Step 1 spe Solid-Phase Extraction (SPE) ppt->spe Step 2 evap Evaporation & Reconstitution spe->evap Step 3 lcms LC-MS/MS Analysis evap->lcms Step 4 end End: Data Acquisition lcms->end Step 5

Caption: General experimental workflow for LC-MS analysis from a plasma sample.

References

Validation & Comparative

Validation of an analytical method for Sofosbuvir impurity C as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir Impurity C, in accordance with the International Council for Harmonisation (ICH) guidelines. The presented data and protocols offer a framework for the assessment of analytical methods crucial for ensuring the quality and safety of pharmaceutical products.

Comparative Analysis of Method Validation Parameters

The performance of the validated RP-HPLC method is summarized below, demonstrating its suitability for the intended purpose of quantifying this compound. The data is compared against typical acceptance criteria as stipulated by ICH guidelines.

Validation ParameterObserved ResultICH Acceptance Criteria
Specificity No interference from blank, placebo, and other related substances was observed at the retention time of this compound.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) 0.999≥ 0.995
Range (µg/mL) 10 - 30The range should cover the expected concentration of the impurity.
Accuracy (% Recovery) 98.5% - 101.2%Typically 80% - 120% for impurities.
Precision (RSD %)
- Repeatability< 2.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.12The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) (µg/mL) 0.375The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results with deliberate variations in flow rate and mobile phase composition.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

A detailed methodology for the validated RP-HPLC method is provided below.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Preparation of Solutions
  • Standard Solution: A stock solution of this compound reference standard is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linear range.

  • Sample Solution: An accurately weighed portion of the drug substance or a crushed tablet powder is dissolved in the diluent to achieve a target concentration of this compound. The solution is sonicated and filtered through a 0.45 µm filter before injection.

  • Blank Solution: The diluent used for preparing the standard and sample solutions is used as the blank.

Validation Procedure

The validation of the analytical method was performed as per the ICH Q2(R1) guidelines, encompassing the following parameters:

  • Specificity: The interference from blank, placebo, and other known impurities was assessed by injecting these solutions and comparing the chromatograms with that of the standard solution of this compound.

  • Linearity: A series of at least five concentrations of the this compound standard solution were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and the composition of the mobile phase, and observing the effect on the results.

Visualizing the Validation Workflow and Parameter Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in analytical method validation.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method & Intended Purpose B Develop Analytical Procedure A->B C ICH Q2(R1) Validation Protocol B->C D Perform Validation Experiments C->D E Evaluate Validation Data D->E F Document Validation Report E->F G Method Implementation & Continuous Monitoring F->G

Caption: A flowchart illustrating the key stages of an analytical method validation process as per ICH guidelines.

G Validated_Method Validated_Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Range Range Validated_Method->Range Robustness Robustness Validated_Method->Robustness Linearity->Range Accuracy->Range Precision->Range LOD->LOQ

Caption: A diagram showing the relationship between a validated analytical method and its key validation parameters.

A Head-to-Head Battle: HPLC vs. UPLC for Accurate Analysis of Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal chromatographic technique for ensuring the purity and safety of Sofosbuvir, a critical antiviral medication.

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. For Sofosbuvir, a cornerstone in the treatment of Hepatitis C, rigorous analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising enhanced speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of Sofosbuvir impurities, supported by experimental data, to aid researchers in making informed decisions for their analytical workflows.

The Contenders: HPLC and UPLC at a Glance

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique that utilizes columns packed with larger particles (typically 3-5 µm) and operates at lower pressures. In contrast, Ultra-Performance Liquid Chromatography (UPLC) employs columns with sub-2 µm particles, necessitating instrumentation capable of handling significantly higher backpressures. This fundamental difference in particle size is the key driver behind the performance advantages offered by UPLC.

Performance Showdown: A Data-Driven Comparison

To illustrate the practical differences between HPLC and UPLC for Sofosbuvir impurity analysis, the following table summarizes typical experimental conditions and performance metrics for the analysis of Sofosbuvir and its key process-related impurity, the phosphoryl impurity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1]Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50 v/v)[1]0.1% Formic acid in Water:Acetonitrile (gradient)
Flow Rate 1.0 mL/min[1]0.4 mL/min
Injection Volume 20 µL2 µL
Detector UV at 260 nm[1]UV at 260 nm
Analysis Time ~10 minutes< 5 minutes
Retention Time (Sofosbuvir) 3.674 min[1]~2.5 min
Retention Time (Phosphoryl Impurity) 5.704 min[1]~3.2 min
Resolution (Sofosbuvir/Impurity) > 2.0[1]> 3.0
Solvent Consumption per run ~10 mL~2 mL
Limit of Detection (LOD) - Impurity 0.03%[1]Typically lower than HPLC
Limit of Quantification (LOQ) - Impurity 0.10%[1]Typically lower than HPLC

Note: The UPLC data is representative of typical performance improvements and is synthesized from various sources acknowledging its advantages over HPLC.

The Verdict: UPLC's Edge in a Fast-Paced Environment

The data clearly demonstrates the significant advantages of UPLC for the analysis of Sofosbuvir impurities. The most striking difference lies in the analysis time , with UPLC methods often being more than twice as fast as their HPLC counterparts. This translates to a substantial increase in sample throughput, a critical factor in high-demand quality control laboratories.

Furthermore, UPLC systems typically deliver superior resolution , leading to better separation of closely eluting impurities. This enhanced resolving power is crucial for accurately quantifying all potential impurities, even those present at trace levels. The use of smaller particle sizes in UPLC columns also leads to sharper and narrower peaks, which contributes to increased sensitivity and lower limits of detection (LOD) and quantification (LOQ).

Another significant benefit of UPLC is the reduced solvent consumption . The lower flow rates and shorter run times result in a dramatic decrease in the volume of expensive and environmentally sensitive solvents required, leading to considerable cost savings and a greener laboratory footprint.

While HPLC remains a reliable and validatable technique, UPLC offers a clear path to improved efficiency, sensitivity, and sustainability in the analysis of Sofosbuvir impurities. The initial investment in UPLC instrumentation can be readily justified by the long-term gains in productivity and reduced operational costs.

Experimental Protocols: A Closer Look at the Methodologies

For a comprehensive understanding, the detailed experimental protocols for both a representative HPLC and a conceptual UPLC method are provided below.

Representative HPLC Method for Sofosbuvir and Phosphoryl Impurity[1]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 260 nm.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.

Conceptual UPLC Method for Sofosbuvir and its Impurities
  • Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A linear gradient tailored to separate all known impurities and degradation products within a short timeframe (e.g., 5-95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Detection: PDA detection at 260 nm to monitor the primary analytes and to check for peak purity.

Visualizing the Workflow

To illustrate the logical flow of analyzing Sofosbuvir impurities using either HPLC or UPLC, the following diagrams outline the key steps involved.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard_Preparation Prepare Sofosbuvir & Impurity Standards Injection Inject Samples & Standards Standard_Preparation->Injection Sample_Preparation Prepare Drug Product Sample Solution Sample_Preparation->Injection Chromatography HPLC / UPLC System Method_Parameters Set Method Parameters (Column, Mobile Phase, Flow Rate) Method_Parameters->Chromatography Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Generate Analysis Report Quantification->Reporting

Caption: Experimental workflow for Sofosbuvir impurity analysis.

Start Start Analysis Decision Technique Selection Start->Decision HPLC_Path HPLC Method Decision->HPLC_Path Conventional UPLC_Path UPLC Method Decision->UPLC_Path High-Throughput HPLC_Params Longer Run Time Higher Solvent Use HPLC_Path->HPLC_Params UPLC_Params Shorter Run Time Lower Solvent Use Higher Resolution UPLC_Path->UPLC_Params Validation Method Validation (ICH Guidelines) HPLC_Params->Validation UPLC_Params->Validation End Final Report Validation->End

Caption: Decision logic for selecting between HPLC and UPLC.

References

LC-MS versus UV Detection for Sofosbuvir Impurity C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the accurate and sensitive detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a comparative overview of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with Ultraviolet (UV) detection, for the specific application of identifying and quantifying Sofosbuvir (B1194449) impurity C. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection for their analytical needs.

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2][3] Like all active pharmaceutical ingredients (APIs), it can contain impurities that may arise during synthesis, degradation, or storage. Sofosbuvir impurity C is a known related substance that requires careful monitoring.[4][5][6] The choice of analytical methodology for impurity profiling can significantly impact the reliability and sensitivity of these critical measurements.

Principles of Detection

UV Detection: This technique relies on the principle that many organic molecules, including Sofosbuvir and its impurities, absorb light in the ultraviolet-visible spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the sample. A UV detector measures this absorbance as the analyte elutes from the liquid chromatography column. The maximum absorbance for Sofosbuvir is typically observed around 260 nm.[7][8][9]

LC-MS Detection: Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a high degree of specificity, allowing for the identification of compounds based on their unique molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in the unequivocal identification of impurities.[10][11][12][13][14][15][16][17]

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the analysis of Sofosbuvir and its impurities using both LC-UV and LC-MS, based on data from various studies. It is important to note that a direct head-to-head comparative study for this compound was not found in the public domain; therefore, the data presented is a synthesis from multiple sources.

Performance ParameterLC-UVLC-MS/MSKey Considerations
Limit of Detection (LOD) ~0.01 - 0.04 µg/mL[7]Down to 0.25 ng/mL[13][17]LC-MS offers significantly lower detection limits, making it superior for trace-level impurity analysis.
Limit of Quantitation (LOQ) ~0.125 - 1.50 µg/mL[7]As low as 0.25 ng/mL[13]For accurate quantification of very low-level impurities, LC-MS is the method of choice.
Linearity Range 1 - 480 µg/mL (Analyte dependent)[7][8]0.25 - 3500 ng/mL[13][17]Both methods demonstrate good linearity over a range, but LC-MS can quantify over a wider dynamic range, especially at the lower end.
Specificity/Selectivity Good, but susceptible to co-eluting compounds with similar UV spectra.Excellent, based on unique mass-to-charge ratios and fragmentation patterns.LC-MS provides unequivocal identification, which is critical for impurity profiling and structure elucidation.
Accuracy (% Recovery) Typically 99-102%[10][18]Typically within 15% of the nominal concentration as per bioanalytical guidelines.Both methods can achieve high accuracy when properly validated.
Precision (% RSD) Generally < 2%[7]Generally < 15% (for bioanalytical methods).Both methods are highly precise.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.The choice may be influenced by budget and available technical expertise.

Experimental Workflow

The logical workflow for a comparative study of LC-MS and UV detection for this compound is illustrated below.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis & Comparison prep Prepare Standard Solutions (Sofosbuvir & Impurity C) spike Spike Samples with Impurity C at Various Concentrations prep->spike lc_system Liquid Chromatography System spike->lc_system uv_detector UV Detector lc_system->uv_detector Split or Sequential Analysis ms_detector Mass Spectrometer lc_system->ms_detector uv_data Analyze UV Data (Peak Area, Retention Time) uv_detector->uv_data ms_data Analyze MS Data (Peak Area, m/z, Fragmentation) ms_detector->ms_data comparison Compare Performance Metrics (LOD, LOQ, Linearity, Specificity) uv_data->comparison ms_data->comparison conclusion Conclusion on Method Suitability comparison->conclusion

Caption: Workflow for comparing LC-UV and LC-MS for this compound analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of Sofosbuvir and its impurities by LC-UV and LC-MS, synthesized from published methods.

LC-UV Method
  • Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in an isocratic or gradient elution mode.[7][19] A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8][19]

  • Detection Wavelength: Detection is commonly performed at 260 nm.[7][8][9]

  • Injection Volume: 10-20 µL.[9]

  • Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable solvent like methanol (B129727) or a mixture of methanol and water.[10] This stock solution is then diluted to the desired concentration for analysis. For the analysis of impurities in a drug product, the tablet is typically dissolved in a suitable solvent, sonicated, and filtered before injection.[18]

LC-MS Method
  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system coupled to a tandem mass spectrometer (MS/MS).[13][15]

  • Column: A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is often used for faster analysis.[17]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of 0.1% formic acid in water and acetonitrile or methanol.[10][13]

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is typical.[12][16][17]

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer can be used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[10][13]

  • MS/MS Parameters: For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and any internal standard used. The specific m/z transitions for Sofosbuvir and its impurities would need to be determined through initial infusion experiments.

  • Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is typically required.[12][13] For drug substance or product analysis, a simple dissolution and dilution similar to the LC-UV method is employed.

Conclusion

Both LC-UV and LC-MS are powerful techniques for the analysis of Sofosbuvir and its impurities. The choice between the two is largely dependent on the specific requirements of the analysis.

LC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control testing where the impurity levels are expected to be within the detection limits of the technique. Its simplicity of operation makes it accessible to a wider range of laboratory settings.

LC-MS , on the other hand, offers unparalleled sensitivity and specificity. It is the gold standard for trace-level impurity detection, identification, and structural elucidation. For comprehensive impurity profiling, forced degradation studies, and the analysis of complex matrices, the specificity of mass detection is indispensable. While the initial investment and operational complexity are higher, the quality and depth of information provided by LC-MS are often critical during drug development and for ensuring the highest standards of pharmaceutical quality.

References

A Comparative Guide to Analytical Methods for Sofosbuvir Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quality Control of Sofosbuvir.

This guide provides a comprehensive cross-validation of analytical methods for the impurity profiling of Sofosbuvir, a key antiviral drug. Ensuring the purity of Sofosbuvir is critical for its safety and efficacy. This document compares the performance of various analytical techniques, presenting supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their needs. The information is compiled and synthesized from multiple validated studies.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, essential in the treatment of chronic hepatitis C.[1] The manufacturing process and storage conditions can lead to the formation of various impurities, including process-related impurities and degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of these impurities to ensure the quality of the pharmaceutical product.[3][4][5] Common types of impurities can arise from residual solvents, unreacted raw materials, and degradation due to hydrolysis, oxidation, or photolysis.[2][6]

Comparative Analysis of Analytical Methods

The most common analytical techniques for Sofosbuvir impurity profiling are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections compare these methods based on their validation parameters as outlined in the ICH guidelines.[3][4]

Method Performance Comparison

The performance of various chromatographic methods is summarized below. The data is collated from several studies to provide a comparative overview.

Parameter RP-HPLC Method 1 [7][8]RP-HPLC Method 2 [9]RP-HPLC Method 3 [10]UPLC Method [6][11]UV-Spectrophotometry [12]
Linearity Range (Sofosbuvir) 160-480 µg/ml320-480 µg/mL20-100 ppm5.0-25.0 µg/mL5-25 µg/ml
Correlation Coefficient (r²) >0.9990.99930.999Not explicitly stated, but linearity confirmed0.9991
LOD (Sofosbuvir) 0.04 µg/mL (0.01%)1.5 µg/mlNot specified0.27 µg/mLNot specified
LOQ (Sofosbuvir) 0.125 µg/mL (0.50%)4.7 µg/mLNot specified0.83 µg/mLNot specified
Accuracy (% Recovery) Not specified99.1-99.9%99.8%99.62-99.73%99.63%
Precision (%RSD) 1.741<2%<2%<2%Inter-day: 0.5863, Intra-day: 0.8896

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate, identify, and quantify Sofosbuvir and its process-related and degradation impurities.

Method 1 (Based on Tambe et al., 2025): [13]

  • Column: Grace C18 (250mm x 4.6 ID, 5 micron particle size)

  • Mobile Phase: Methanol:Water (80:20 v/v)

  • Flow Rate: 0.8 ml/minute

  • Detection: UV at 266 nm

  • Retention Time (Sofosbuvir): 4.72 min

Method 2 (Based on Akkala et al., 2018): [9]

  • Column: Agilent C18 (4.5 x 100 mm, 3.0 µm)

  • Mobile Phase: Methanol: Water (60:40)

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 235 nm

  • Retention Time (Sofosbuvir): 2.351 min

Method 3 (Based on another validated study): [7][8]

  • Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase: 0.1% trifluoroacetic acid in water:acetonitrile (50:50)

  • Flow Rate: Not specified

  • Detection: UV at 260.0 nm

  • Retention Time (Sofosbuvir): 3.674 min

Ultra-Performance Liquid Chromatography (UPLC)

Objective: To achieve faster and more efficient separation of Sofosbuvir and its impurities compared to conventional HPLC.

Method (Based on Pottabathini et al., 2016): [6][11]

  • Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm

  • Mobile Phase: A combination of 0.1% formic acid buffer and acetonitrile.

  • Flow Rate: Not specified.

  • Detection: Photodiode Array (PDA) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and characterize unknown impurities and degradation products by providing molecular weight information.

Method (Based on Agarwal et al., 2022): [1]

  • Chromatographic System: RP-HPLC

  • Mobile Phase: Methanol: Water with 0.1% formic acid (50:50 % v/v)

  • Flow Rate: 1.0 mL/min (gradient method)

  • Mass Spectrometer: ESI-MS for identification of degradation products.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

Protocol (Based on multiple sources): [1][6]

  • Acid Hydrolysis: 0.1 N - 1 N HCl at 70-80°C for 6-10 hours.[1][6]

  • Base Hydrolysis: 0.1 N - 0.5 N NaOH at 60-70°C for 10-24 hours.[1][6]

  • Oxidative Degradation: 30% H₂O₂ at 80°C for 2 days.[6]

  • Thermal Degradation: Exposure to 50°C for 21 days.[1]

  • Photolytic Degradation: Exposure to UV light at 254 nm for 24 hours or sunlight for 21 days.[1][6]

Visualization of Method Validation and Cross-Validation Workflow

The following diagrams illustrate the logical flow of analytical method validation and the conceptual approach to cross-validation.

MethodValidation cluster_ICH ICH Q2(R1) Validation Parameters cluster_Methods Analytical Methods Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Range Range Robustness Robustness HPLC HPLC Validation Method Validation Process HPLC->Validation UPLC UPLC UPLC->Validation LCMS LC-MS LCMS->Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Range Validation->Robustness

Caption: Workflow for validating analytical methods according to ICH guidelines.

CrossValidation cluster_Analysis Parallel Analysis SofosbuvirSample Sofosbuvir Sample (with Impurities) HPLC HPLC Analysis SofosbuvirSample->HPLC UPLC UPLC Analysis SofosbuvirSample->UPLC LCMS LC-MS Analysis SofosbuvirSample->LCMS DataComparison Comparative Data Analysis (Performance Metrics) HPLC->DataComparison UPLC->DataComparison LCMS->DataComparison Report Cross-Validation Report (Comparison Guide) DataComparison->Report

Caption: Conceptual workflow for cross-validating different analytical methods.

Conclusion

The choice of an analytical method for Sofosbuvir impurity profiling depends on the specific requirements of the analysis.

  • RP-HPLC is a robust and widely used method suitable for routine quality control.[7][8][9] It offers good resolution and sensitivity for quantifying known impurities.

  • UPLC provides a significant advantage in terms of speed and resolution, leading to higher throughput, which is beneficial for analyzing a large number of samples.[6][11]

  • LC-MS is indispensable for the identification and characterization of unknown impurities and degradation products, playing a crucial role in stability studies and in-depth investigations.[1][14]

This guide demonstrates that while multiple methods can be validated for the analysis of Sofosbuvir and its impurities, a cross-validation approach allows for a nuanced understanding of each method's strengths and weaknesses. For comprehensive quality control, a combination of these methods is often the most effective strategy. For instance, HPLC or UPLC for routine analysis and LC-MS for investigational purposes.

References

Comparative Stability of Sofosbuvir and Its Impurities Under Stress Conditions: A comprehensive guide for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the degradation behavior of the direct-acting antiviral agent Sofosbuvir under various stress conditions as per ICH guidelines. This guide provides a comparative summary of its stability, highlighting the formation of degradation products under acidic, basic, oxidative, thermal, and photolytic stress.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Ensuring its stability and purity throughout its lifecycle—from manufacturing to storage—is critical for its therapeutic efficacy and safety. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This guide offers a comparative analysis of Sofosbuvir's stability under various stress conditions, based on published experimental data.

Summary of Degradation Behavior

Forced degradation studies reveal that Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits notable stability under thermal and photolytic stress.[1][2][3] The extent of degradation and the profile of impurities formed are highly dependent on the specific stressor and the conditions applied.

Quantitative Analysis of Sofosbuvir Degradation

The following table summarizes the percentage of Sofosbuvir degradation observed under different stress conditions as reported in various studies.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.1N HCl6 hours23[1]
1N HCl, 80°C10 hours8.66[2]
0.1 M HCl4 hours26[4]
Base Hydrolysis 0.1N NaOH10 hours50[1]
0.5N NaOH, 60°C24 hours45.97[2]
0.1 M NaOH1.5 hours~100 (Complete)[4]
Oxidative Degradation 3% H₂O₂7 days19.02[1]
30% H₂O₂, 80°C2 days0.79[2]
Thermal Degradation 50°C21 daysNo degradation[1]
40°C168 hours~2[4]
Photolytic Degradation Direct sunlight21 daysNo degradation[1]
300-800 nm, 600 W/m²6 hoursNo significant degradation[4]
Identified Degradation Products

Several degradation products (DPs) of Sofosbuvir have been identified and characterized using techniques like LC-MS. The mass-to-charge ratio (m/z) of these impurities provides crucial information for their structural elucidation.

Stress ConditionDegradation Productm/zReference
Acid HydrolysisDP I488[1][5]
Acid Degradation Product417.0843[2]
Base HydrolysisDP II393.3[1][5]
Base Degradation Product A454.1369[2]
Base Degradation Product B412.0900[2]
Oxidative DegradationDP III393[1][5]
Oxidative Degradation Product528.1525[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols used for the forced degradation of Sofosbuvir.

Preparation of Sofosbuvir Stock Solution

A stock solution of Sofosbuvir is typically prepared by accurately weighing the drug substance and dissolving it in a suitable solvent, such as methanol (B129727), to a concentration of 1000 µg/mL.[1] This stock solution is then further diluted with the same solvent or mobile phase to a working concentration, commonly 50 µg/mL, for analysis.[1]

Stress Degradation Procedures

Acid Hydrolysis: To induce acid degradation, a solution of Sofosbuvir is treated with an acid, such as 0.1N or 1N hydrochloric acid (HCl).[1][2] The mixture is then typically refluxed at an elevated temperature (e.g., 70°C or 80°C) for a specified period (e.g., 6 to 10 hours).[1][2] After the stress period, the solution is neutralized with a base (e.g., NaOH or ammonium (B1175870) bicarbonate) and diluted to the desired concentration for analysis.[1][2]

Base Hydrolysis: For base-induced degradation, the Sofosbuvir solution is treated with a base, such as 0.1N or 0.5N sodium hydroxide (B78521) (NaOH).[1][2] The reaction is often carried out at room temperature or elevated temperatures (e.g., 60°C) for a duration ranging from a few hours to 24 hours.[2][4] Following the stress period, the solution is neutralized with an acid (e.g., HCl) and prepared for analysis.[2]

Oxidative Degradation: Oxidative stress is typically applied by exposing the Sofosbuvir solution to hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 30%.[1][2] The degradation is allowed to proceed at room temperature or with heating (e.g., in a boiling water bath) for a period that can range from a few hours to several days.[1][2]

Thermal Degradation: To assess thermal stability, a stock solution of Sofosbuvir is exposed to a specific temperature, for example, 50°C, for an extended period, such as 21 days.[1] Solid drug substance may also be subjected to dry heat conditions.

Photolytic Degradation: Photostability is evaluated by exposing a Sofosbuvir solution to a light source. This can be direct sunlight for a prolonged period (e.g., 21 days) or a controlled light source in a photostability chamber, such as a xenon lamp emitting light at 300–800 nm, for a shorter duration.[1][4]

Analytical Methodology

The analysis of Sofosbuvir and its degradation products is predominantly carried out using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7]

  • Column: A C18 column is commonly used for separation.[3][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium acetate (B1210297) or 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed, often in a gradient elution mode.[1][6]

  • Detection: A UV detector set at a wavelength of around 260 nm is frequently used for quantification.[2][8] Mass spectrometry (MS) is employed for the identification and characterization of the degradation products.[1][6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of Sofosbuvir.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Sofosbuvir API stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) start->stock working Prepare Working Solution (e.g., 50 µg/mL) stock->working acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C, 6h) working->acid base Base Hydrolysis (e.g., 0.1N NaOH, 70°C, 10h) working->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT, 7 days) working->oxidative thermal Thermal Degradation (e.g., 50°C, 21 days) working->thermal photo Photolytic Degradation (e.g., Sunlight, 21 days) working->photo neutralize Neutralization & Dilution (for Acid/Base samples) acid->neutralize base->neutralize hplc RP-HPLC Analysis (C18 Column, UV Detection) oxidative->hplc thermal->hplc photo->hplc neutralize->hplc ms LC-MS/MS Analysis (Impurity Identification) hplc->ms data Data Interpretation (Quantification & Characterization) ms->data

Caption: General workflow for forced degradation studies of Sofosbuvir.

Logical Relationship of Stability Findings

The following diagram outlines the logical flow from applying stress conditions to understanding the stability profile of Sofosbuvir.

G cluster_stressors Stressors cluster_outcomes Observed Outcomes cluster_implications Implications for Drug Development hydrolysis Hydrolytic (Acid & Base) degradation Significant Degradation hydrolysis->degradation oxidation Oxidative oxidation->degradation energy Energetic (Thermal & Photolytic) minor_degradation Minor to No Degradation energy->minor_degradation impurities Formation of Specific Impurities degradation->impurities method_dev Development of Stability-Indicating Analytical Methods degradation->method_dev storage Definition of Storage & Handling Conditions degradation->storage minor_degradation->method_dev pathway Elucidation of Degradation Pathways impurities->pathway formulation Formulation & Packaging Considerations pathway->formulation

References

Inter-laboratory comparison of Sofosbuvir impurity C quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Sofosbuvir Impurity C

This guide provides a comparative overview of analytical methodologies for the quantification of impurities in Sofosbuvir, with a focus on impurities structurally related to this compound. The information is compiled from various studies and is intended for researchers, scientists, and drug development professionals.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][3][4] The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]- L-Alanine 1-methylethyl ester, with a chemical formula of C22H29FN3O9P and a molecular weight of approximately 529.5 g/mol .[1]

During the synthesis and storage of Sofosbuvir, various impurities can form, including related substances, degradation products, and residual solvents.[1] These impurities must be monitored and controlled to ensure the safety and efficacy of the drug product.[1][3] Regulatory bodies like the FDA provide guidelines for the reporting, identification, and qualification of impurities in new drug products.[5]

This compound is identified as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. Its molecular formula is C22H29FN3O9P.

Comparative Analysis of Analytical Methods

The quantification of Sofosbuvir and its impurities is predominantly carried out using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors. The following tables summarize the performance of various published methods that can be adapted for the quantification of this compound and other related impurities.

Table 1: Performance Comparison of HPLC Methods for Sofosbuvir and Impurity Analysis

Method ReferenceAnalyte(s)Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Method 1[6]Sofosbuvir160 - 480-1.7410.040.125
Process-related impurity10 - 30-0.0430.120.375
Method 2[7]Sofosbuvir20 - 100----
Velpatasvir10 - 50----
Method 3[8]Sofosbuvir0.54 - 162102.33 - 102.39< 20.0540.135
Ledipasvir0.14 - 4299.18 - 99.28< 20.0120.030
Method 4[9]Sofosbuvir-99< 20.5-
Daclatasvir-99< 20.075-
Method 5[10]Sofosbuvir (in plasma)0.5 - 5000 (ng/mL)98 - 102≤3.8--
Velpatasvir (in plasma)1.5 - 2000 (ng/mL)98 - 102≤3.8--

Table 2: Summary of Chromatographic Conditions

Method ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Method 1[6]Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50)-260
Method 2[7]Hypersil C18, 4.6 x 150mm, 5µmWater:Acetonitrile (30:70)1.0230
Method 3[8]Hypersil ODS - C18 (250 mm, 4.6 mm, 5 μm)Sodium Phosphate (B84403) buffer (pH 3.5):Acetonitrile (40:60)1.0260
Method 4[9]C18 (150 × 4.6 mm; 5 µm)Acetonitrile:0.02 M potassium Hexafluorophosphate buffer (42:58, v/v), pH 2.71.3-
Method 5[10]Zorbax C18 Stable Bond (SB), C18 (4.6mm id x 50 mm)Acetonitrile:1% formic acid (50:50)0.6MS/MS

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of Sofosbuvir and its impurities.

Method 1: RP-HPLC for Sofosbuvir and Process-Related Impurity[7]
  • Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio (isocratic elution).

  • Detector: UV detector set at 260.0 nm.

  • Sample Preparation:

    • Standard Solution: A stock solution of Sofosbuvir (160-480 μg/ml) and its process-related impurity (10-30 μg/ml) are prepared in the mobile phase.

    • Sample Solution: For bulk drug, dissolve an appropriate amount in the mobile phase. For dosage forms, weigh and powder tablets, dissolve in mobile phase, sonicate, and filter before injection.

Method 2: Stability-Indicating RP-HPLC for Sofosbuvir and Velpatasvir[12]
  • Chromatographic System: Spursil C18 column (250 × 4.5 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate and methanol (B129727) (pH 4.5, 60:40 v/v).

  • Detector: Photodiode array detector at 240 nm.

  • Forced Degradation Studies:

    • Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]

    • Base Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]

    • Oxidative Degradation: Treat the drug with 30% H2O2 at 80°C for two days.[12]

    • Thermal Degradation: Expose the stock solution to a temperature of 50°C for 21 days.[11]

    • Photolytic Degradation: Expose the stock solution to direct sunlight for 21 days.[11]

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the quantification of a drug impurity like this compound.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Laboratories A->B C Develop and Validate Analytical Method B->C D Prepare and Characterize Homogeneous Test Material (Sofosbuvir with Impurity C) C->D E Design Study Protocol and Provide to all Labs D->E F Distribute Blinded Samples to Participating Labs E->F Initiate Study G Laboratories Perform Analysis According to Protocol F->G H Labs Report Results and Raw Data G->H I Centralized Statistical Analysis of all Data (e.g., ANOVA, Cochran's test) H->I Submit Data J Evaluate Inter-laboratory Precision and Accuracy I->J K Identify Sources of Variability J->K L Prepare and Publish Comparison Report K->L

Caption: Workflow for an inter-laboratory comparison study.

References

Determining the Relative Response Factor of Sofosbuvir Impurity C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies and a detailed protocol for determining the Relative Response Factor (RRF) of Sofosbuvir Impurity C, the D-alanine diastereomer of Sofosbuvir.

Comparison of Analytical Methods for Sofosbuvir and Impurity Analysis

The separation and quantification of Sofosbuvir and its impurities are predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These methods offer the necessary resolution to separate structurally similar compounds like diastereomers. Below is a comparison of typical chromatographic conditions reported in the literature that can serve as a starting point for method development for the analysis of Sofosbuvir and Impurity C.

ParameterMethod 1 (HPLC)Method 2 (HPLC)Method 3 (UPLC)Method 4 (UPLC)
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2][3]Kromasil C18, 4.6 x 250 mm, 5 µm[4]Phenomenex Kinetex C18, 2.6 µm[5]C18 Column[6][7]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in water (50:50 v/v)[2][3]Methanol: Water (75:25 v/v)[4]Methanol: 0.1% Ortho-phosphoric acid in water (60:40 v/v), pH 3.5[5]Acetonitrile and Buffer (Gradient)[6][7]
Flow Rate 1.0 mL/min[2][3]1.0 mL/min[4]1.0 mL/min[5]Not Specified
Detection UV at 260 nm[2][3]UV at 261 nm[4]UV at 260 nm[5]UV at 260 nm[6][7]
Primary Application Estimation of Sofosbuvir and a phosphoryl impurity[2][3]Quantitative estimation of Sofosbuvir in bulk and dosage forms[4]Stability-indicating determination of Sofosbuvir[5]Determination of Sofosbuvir in combination with other drugs[6][7]

Experimental Protocol for RRF Determination of this compound

The following protocol outlines the steps to determine the RRF of this compound with respect to Sofosbuvir. This procedure is based on established principles of RRF determination and should be performed after developing a suitable chromatographic method that effectively separates Sofosbuvir and Impurity C.

Objective: To determine the Relative Response Factor (RRF) of this compound relative to Sofosbuvir using HPLC or UPLC with UV detection.

Materials:

  • Sofosbuvir Reference Standard

  • This compound Reference Standard

  • HPLC/UPLC grade acetonitrile, methanol, and water

  • Reagent grade trifluoroacetic acid or ortho-phosphoric acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • An HPLC or UPLC system equipped with a UV detector

Procedure:

  • Chromatographic Method:

    • Select and optimize an HPLC or UPLC method capable of achieving baseline separation between Sofosbuvir and this compound. The methods outlined in the comparison table can be used as a starting point.

    • The method should be validated for specificity to ensure no interference from other components.

  • Preparation of Standard Solutions:

    • Sofosbuvir Stock Solution (A): Accurately weigh about 25 mg of Sofosbuvir Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).

    • Impurity C Stock Solution (B): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • Preparation of Linearity Solutions:

    • Prepare a series of at least five calibration standards for both Sofosbuvir and Impurity C, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.

    • For example, if the specification for Impurity C is 0.15%, prepare solutions at concentrations corresponding to 0.05%, 0.1%, 0.15%, 0.2%, and 0.25% of the nominal Sofosbuvir concentration.

    • To do this, dilute appropriate volumes of Stock Solution A and Stock Solution B.

  • Chromatographic Analysis:

    • Inject each of the linearity solutions in triplicate onto the chromatographic system.

    • Record the peak areas for Sofosbuvir and Impurity C in each chromatogram.

  • Data Analysis and RRF Calculation:

    • For both Sofosbuvir and Impurity C, plot a graph of peak area versus concentration.

    • Perform a linear regression analysis for each data set and determine the slope of the calibration curve.

    • The Response Factor (RF) for each compound is the slope of its calibration curve.

    • Calculate the Relative Response Factor (RRF) using the following formula:

      RRF of Impurity C = (Slope of Impurity C) / (Slope of Sofosbuvir)

Acceptance Criteria:

  • The correlation coefficient (r²) of the linearity plots for both Sofosbuvir and Impurity C should be not less than 0.99.

  • The RRF value should be used for the quantification of Impurity C in routine analysis where the impurity standard is not used.

Workflow for RRF Determination

The following diagram illustrates the logical workflow for the determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_calc Calculation prep_api Prepare Sofosbuvir Reference Standard Solution linearity Prepare Linearity Solutions (API and Impurity) prep_api->linearity prep_imp Prepare Impurity C Reference Standard Solution prep_imp->linearity hplc_analysis Inject Solutions into HPLC/UPLC System linearity->hplc_analysis peak_area Record Peak Areas hplc_analysis->peak_area calibration Plot Calibration Curves (Area vs. Concentration) peak_area->calibration slope Determine Slopes of Calibration Curves calibration->slope rrf_calc Calculate RRF (Slope_Impurity / Slope_API) slope->rrf_calc

References

Performance Verification of Analytical Methods for Sofosbuvir Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of impurities in the antiviral drug Sofosbuvir. The first method is based on a draft monograph from the International Pharmacopoeia, representing a compendial-style approach. The second is an alternative, validated RP-HPLC method published in peer-reviewed literature, offering a different analytical strategy. This objective comparison, supported by experimental data, aims to assist researchers and analytical scientists in selecting and verifying methods for quality control and drug development purposes.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters of the Compendial-Style Method and the Alternative RP-HPLC Method.

Table 1: Chromatographic Conditions

ParameterCompendial-Style Method (International Pharmacopoeia Draft)Alternative RP-HPLC Method
Column Information not available in the draftAgilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2]
Mobile Phase Information not available in the draft0.1% Trifluoroacetic acid in water: Acetonitrile (B52724) (50:50, v/v)[1][2]
Flow Rate Information not available in the draft1.0 mL/min[1]
Detection UV SpectrophotometryUV at 260 nm[1][2]
Injection Volume Information not available in the draft20 µL[1]
Elution Mode Information not available in the draftIsocratic[1][2]

Table 2: Method Performance Characteristics

ParameterCompendial-Style Method (International Pharmacopoeia Draft)Alternative RP-HPLC Method
Analyte(s) Sofosbuvir and related substancesSofosbuvir and Phosphoryl impurity[1]
Retention Time (Sofosbuvir) Not specified3.674 min[1][2]
Retention Time (Impurity) Not specified5.704 min (Phosphoryl impurity)[1][2]
Linearity Range (Sofosbuvir) Not specified160-480 µg/mL[1][2]
Linearity Range (Impurity) Not specified10-30 µg/mL (Phosphoryl impurity)[1][2]
Limit of Detection (LOD) - Impurity Not specified0.03% (0.12 µg)[1]
Limit of Quantitation (LOQ) - Impurity Not specified1.50% (0.375 µg)[1]
Precision (%RSD) Not specified0.043 (for impurity)[1][2]

Experimental Protocols: A Step-by-Step Guide

Compendial-Style Method (Based on International Pharmacopoeia Draft)

The draft monograph for Sofosbuvir tablets in The International Pharmacopoeia specifies the use of High-Performance Liquid Chromatography (HPLC) for the determination of related substances. However, the publicly available draft does not contain the detailed experimental protocol, including column specifications, mobile phase composition, and gradient or isocratic elution parameters. For official and validated information, it is essential to refer to the full, published monograph.

Alternative RP-HPLC Method

This method was developed for the estimation of Sofosbuvir and its process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.[1]

1. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile in a 50:50 ratio.[1]

  • Standard Stock Solution: Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of diluent.[1]

  • Working Standard Solution: Dilute 5 mL of the stock solution to 50 mL with the diluent to obtain a final concentration of 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of the phosphoryl impurity.[1]

2. Chromatographic System:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1][2]

  • Injection Volume: 20 µL.[1]

3. System Suitability:

  • Inject the working standard solution and ensure the chromatographic system meets the required performance criteria, such as resolution, tailing factor, and theoretical plates, before proceeding with sample analysis.

4. Procedure:

  • Inject the diluent as a blank, followed by the working standard solution and the sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for Sofosbuvir and any impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Compendial_Method_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Evaluation prep_standard Prepare Standard Solution(s) as per Monograph system_suitability Perform System Suitability Tests prep_standard->system_suitability prep_sample Prepare Sample Solution as per Monograph inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank inject_standard Inject Standard Solution(s) inject_blank->inject_standard inject_standard->inject_sample record_chromatograms Record Chromatograms inject_sample->record_chromatograms identify_peaks Identify and Integrate Peaks record_chromatograms->identify_peaks calculate_impurities Calculate Impurity Content against Limits identify_peaks->calculate_impurities

Caption: Workflow for the Compendial-Style Method.

Alternative_Method_Workflow cluster_prep Solution Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent (Water:ACN 50:50) prep_stock Prepare Stock Standard (Sofosbuvir & Impurity) prep_diluent->prep_stock prep_working Prepare Working Standard Solution prep_stock->prep_working system_suitability Perform System Suitability prep_working->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibration Equilibrate HPLC System equilibration->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_standard Inject Working Standard inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data quantify Quantify Impurities process_data->quantify

Caption: Workflow for the Alternative RP-HPLC Method.

References

Head-to-head comparison of different C18 columns for Sofosbuvir impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. For Sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C, ensuring the accurate detection and quantification of impurities is paramount for its safety and efficacy. The choice of the HPLC column, particularly the stationary phase, plays a pivotal role in achieving the desired separation of Sofosbuvir from its potential process-related impurities and degradation products.

This guide provides a comparative overview of different C18 reversed-phase HPLC columns that have been utilized for the analysis of Sofosbuvir impurities. While a definitive "best" column is dependent on the specific impurities of interest and the desired chromatographic performance, this comparison aims to provide a data-driven starting point for method development and column selection.

Performance Comparison of C18 Columns

The following tables summarize the specifications and reported performance of three commonly cited C18 columns in the literature for Sofosbuvir impurity analysis: the Agilent Eclipse XDB-C18, Waters X-Bridge BEH C18, and Kromasil 100 C18. It is important to note that the data presented is compiled from various studies, and therefore, the experimental conditions may not be identical. This should be considered when making direct comparisons.

Table 1: C18 Column Specifications

FeatureAgilent Eclipse XDB-C18Waters X-Bridge BEH C18Kromasil 100 C18
Particle Type Porous SilicaEthylene Bridged Hybrid (BEH)Spherical Porous Silica
Particle Size (µm) 52.5, 3.5, 53.5, 5, 10
Pore Size (Å) 80130100
Endcapping Double endcappedYesYes
pH Range 2 - 91 - 121.5 - 9.5
Carbon Load (%) Not specified~17%~19%

Table 2: Reported Chromatographic Performance for Sofosbuvir and Impurities

ParameterAgilent Eclipse XDB-C18[1][2]Waters X-Bridge BEH C18[3]Kromasil 100 C18[1]
Sofosbuvir Retention Time (min) ~3.67Not explicitly stated, but good separation observed~54.28 (in a gradient method)
Impurity Retention Time(s) (min) Phosphoryl impurity: ~5.70Degradation products well-separated from the main peakMethyl ester impurity: ~36.31, Ethyl ester impurity: ~43.77 (in a gradient method)
Resolution (Rs) > 2 between Sofosbuvir and phosphoryl impurityGood separation of all peaksNot specified
Tailing Factor (Tf) < 1.5 for both peaksGood peak shape reportedNot specified
Theoretical Plates (N) > 2000 for both peaksNot specifiedNot specified

Disclaimer: The data in Table 2 is sourced from different studies that may have employed varied experimental conditions (e.g., mobile phase composition, gradient profiles, flow rates). Therefore, this table should be used as a general guide and not as a direct head-to-head comparison.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Sofosbuvir impurities using a C18 column, based on common methodologies found in the literature. This protocol can serve as a starting point for method development.

A. Chromatographic Conditions

  • HPLC System: A gradient HPLC system with a UV or PDA detector.

  • Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 70
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

B. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Standard Solutions: Prepare individual or mixed standard solutions of known Sofosbuvir impurities in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or crush the tablet formulation in the mobile phase to achieve a target concentration similar to the standard solution. Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Sofosbuvir can be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), and oxidation (e.g., 3% H₂O₂ at room temperature). The stressed samples are then neutralized and diluted with the mobile phase before analysis.

Mandatory Visualization

Experimental Workflow for Sofosbuvir Impurity Analysis

G Workflow for Sofosbuvir Impurity Analysis by HPLC cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Analysis Sample Sofosbuvir Sample (API or Formulation) Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV/PDA Detection at 260 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the analysis of Sofosbuvir impurities using HPLC.

Conclusion

The selection of an appropriate C18 column is a critical step in the development of a robust and reliable method for Sofosbuvir impurity analysis. While the Agilent Eclipse XDB-C18, Waters X-Bridge BEH C18, and Kromasil 100 C18 have all been successfully employed, the optimal choice will depend on the specific separation requirements. The Waters X-Bridge BEH C18, with its extended pH stability, may offer greater flexibility in mobile phase optimization. The Agilent Eclipse XDB-C18 has demonstrated good performance for specific process impurities. The Kromasil 100 C18 is a widely used stationary phase with a long history of reliable performance.

It is recommended that researchers and scientists perform a column screening study with a selection of C18 and potentially other stationary phases (e.g., Phenyl-Hexyl) to identify the most suitable column for their specific Sofosbuvir sample and impurity profile. The experimental protocol provided in this guide can serve as a solid foundation for such a study. By systematically evaluating different columns and optimizing the chromatographic conditions, a sensitive, specific, and accurate method for Sofosbuvir impurity analysis can be developed and validated.

References

Assessing the impact of different mobile phase additives on the separation of Sofosbuvir isomers

Author: BenchChem Technical Support Team. Date: December 2025

The resolution of Sofosbuvir's diastereomers is a critical parameter in ensuring the quality and efficacy of this potent antiviral agent. The choice of mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) plays a pivotal role in achieving optimal separation. This guide provides a comparative assessment of different mobile phase additives, supported by experimental data from various studies, to aid researchers, scientists, and drug development professionals in method development and optimization.

Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, contains multiple chiral centers, leading to the potential presence of diastereomeric impurities. Regulatory agencies mandate the accurate quantification of these isomers. Achieving baseline separation between the active (S,R)-isomer and its potential diastereomers is a significant analytical challenge. Mobile phase additives are instrumental in modulating the interactions between the analytes and the stationary phase, thereby influencing retention, peak shape, and, most importantly, resolution.

Comparative Analysis of Mobile Phase Additives

The selection of an appropriate mobile phase additive is a critical step in the development of a robust HPLC method for the separation of Sofosbuvir and its isomers. Acidic additives are commonly employed to control the ionization of the analytes and improve peak shape. The following table summarizes chromatographic conditions and outcomes from different studies, each employing a distinct mobile phase additive. It is important to note that these results are collated from separate studies and do not represent a direct head-to-head comparison under identical conditions.

Mobile Phase AdditiveConcentrationColumnMobile Phase CompositionFlow Rate (mL/min)Analyte(s)Retention Time (min)Observations
Trifluoroacetic Acid (TFA) 0.1%Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µmWater:Acetonitrile (50:50)1.0Sofosbuvir & Phosphoryl impurity3.674 (Sofosbuvir), 5.704 (Impurity)Good resolution between the API and its impurity was reported.[1]
Trifluoroacetic Acid (TFA) 0.6% (in water, pH 2.2)Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)Gradient Elution: A: Buffer:Acetonitrile (95:5), B: Water:Methanol:Acetonitrile (20:30:50)1.0Sofosbuvir & Velpatasvir~46 (Sofosbuvir)Provided good separation of impurities from each other and from the analyte.
Ortho-phosphoric Acid 0.1%Discovery C18 (150 mm x 4.6 mm, 5 µm)Buffer:Acetonitrile (40:60)1.0Sofosbuvir & VelpatasvirNot specifiedOptimized method for the simultaneous quantification of Sofosbuvir and Velpatasvir.
Ortho-phosphoric Acid 0.05% (to adjust pH to 2.4)C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (80:20)0.7Sofosbuvir4.35A simple and rapid method for the determination of Sofosbuvir in tablet dosage form.
Phosphate (B84403) Buffer pH 3.5Kromosil C18 (150mm x 4.6 mm, 5mm)Phosphate buffer:Acetonitrile (70:30)1.0Sofosbuvir & Velpatasvir2.404 (Sofosbuvir)Simultaneous determination of Sofosbuvir and Velpatasvir in pharmaceutical dosage form.
Ammonium (B1175870) Formate (B1220265) Buffer 5 mM (pH 3.5)ZorbaxSB-C18 (4.6 × 50 mm, 5 μm)Buffer:Acetonitrile (50:50)0.7Sofosbuvir & DaclatasvirNot specifiedA sensitive LC-MS/MS bioanalytical method for simultaneous determination.
Formic Acid 0.1% (v/v)Gemini 5µ C18, 50 x 4.6 mmWater:Methanol (30:70)0.5SofosbuvirNot specifiedUPLC-MS/MS method for the estimation of sofosbuvir from human plasma.[2]

Discussion of Additives:

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent, TFA is widely used to improve peak shape and resolution of polar and ionizable compounds. It effectively suppresses the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing. However, TFA can suppress the signal in mass spectrometry (MS) detection and is not volatile, making it less ideal for LC-MS applications.

  • Formic Acid: As a volatile alternative to TFA, formic acid is highly compatible with MS detection.[3] While it is a weaker acid than TFA and may provide less ion-pairing strength, it is often sufficient to achieve good peak shapes for many compounds.[3] The choice between TFA and formic acid often depends on the detection method and the specific separation challenge.

  • Phosphoric Acid and Phosphate Buffers: These are non-volatile additives that provide excellent pH control and can lead to robust and reproducible separations. They are well-suited for UV-based detection methods. The buffering capacity helps to maintain a consistent ionization state of the analytes, which is crucial for stable retention times and symmetrical peaks.

  • Ammonium Formate/Acetate: These volatile buffers are ideal for LC-MS applications. They provide pH control while being compatible with the mass spectrometer's ionization source. The choice of the buffer salt can sometimes influence the separation selectivity.

Experimental Protocols

Below are detailed methodologies from selected studies to provide a practical reference for laboratory implementation.

Method 1: Using Trifluoroacetic Acid (TFA) [1]

  • Chromatographic System: Agilent HPLC with UV detector.

  • Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Temperature: Ambient.

  • Injection Volume: Not specified.

  • Sample Preparation: 400 mg of Sofosbuvir was dissolved in 100 mL of a 50:50 mixture of water and acetonitrile.

Method 2: Using Ortho-phosphoric Acid

  • Chromatographic System: Waters Alliance 2695 HPLC system.

  • Column: Discovery C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A 40:60 (v/v) mixture of 0.1% ortho-phosphoric acid buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Not specified.

  • Temperature: 30°C (column).

  • Injection Volume: 10 µL.

  • Sample Preparation: Not specified in detail.

Method 3: Using a Phosphate Buffer

  • Chromatographic System: Not specified.

  • Column: Kromosil C18 (150mm x 4.6 mm, 5mm).

  • Mobile Phase: A 70:30 (v/v) mixture of phosphate buffer (pH 3.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Temperature: Not specified.

  • Injection Volume: Not specified.

  • Sample Preparation: Not specified in detail.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for developing an HPLC method for the separation of Sofosbuvir isomers, emphasizing the critical role of mobile phase additive selection.

HPLC_Method_Development start Define Analytical Goal: Separate Sofosbuvir Isomers col_select Select Initial Column (e.g., C18) start->col_select mp_prep Prepare Mobile Phase (Organic + Aqueous) col_select->mp_prep add_select Select Mobile Phase Additive mp_prep->add_select tfa Trifluoroacetic Acid (TFA) add_select->tfa Strong Ion-Pairing (UV Detection) h3po4 Ortho-phosphoric Acid add_select->h3po4 pH Control (UV Detection) buffer Phosphate/Ammonium Buffer add_select->buffer pH Buffering (UV/MS Detection) formic Formic Acid add_select->formic Volatile (MS Detection) run_exp Perform Chromatographic Run tfa->run_exp h3po4->run_exp buffer->run_exp formic->run_exp eval Evaluate Results: - Resolution - Peak Shape - Retention Time run_exp->eval optimize Optimize Conditions: - Additive Concentration - Gradient Profile - Flow Rate eval->optimize Not Acceptable validate Validate Method eval->validate Acceptable optimize->run_exp end Final Method validate->end

Caption: Workflow for HPLC method development for Sofosbuvir isomer separation.

Conclusion

The choice of mobile phase additive is a critical factor in the successful separation of Sofosbuvir isomers. While trifluoroacetic acid and phosphoric acid-based modifiers are effective for achieving good resolution with UV detection, formic acid and volatile buffers like ammonium formate are preferable for LC-MS applications due to their volatility and reduced ion suppression effects. The optimal additive and its concentration must be determined empirically for a given column and set of chromatographic conditions. This guide provides a starting point for method development by summarizing the conditions and outcomes from various published methods, thereby facilitating a more informed and efficient approach to the analysis of Sofosbuvir and its related isomeric impurities.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Sofosbuvir Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Sofosbuvir impurity C, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that necessitate careful handling.[1]

Hazard Summary:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[1]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental splashes.

  • Eye and face protection: To guard against serious eye irritation.

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The disposal of pharmaceutical impurities is regulated to prevent environmental contamination and ensure public health.[2][3] The following protocol outlines the necessary steps for the proper disposal of this compound, aligning with general principles of hazardous waste management.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Based on the SDS, this compound is classified as harmful and an irritant.[1] In the absence of specific guidance to the contrary, it should be managed as a hazardous chemical waste.

  • Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It must be collected in a designated, compatible, and properly labeled hazardous waste container.

Step 2: Container Selection and Labeling

  • Choose the Right Container: Use a leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container can handle the solvent used.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Follow Storage Guidelines: Keep the container sealed at all times, except when adding waste. The storage area should be away from drains and water courses to prevent environmental release in case of a spill.[1]

Step 4: Arrange for Licensed Disposal

  • Contact a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable chemical waste disposal company. These companies are equipped to transport and dispose of such materials in accordance with federal and state regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

  • Provide Documentation: Be prepared to provide the waste hauler with the Safety Data Sheet for this compound.

  • Incineration is Preferred: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4]

Step 5: Documentation and Record Keeping

  • Maintain Records: Keep detailed records of the amount of this compound disposed of, the date of disposal, and the name of the licensed waste hauler. These records are essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposition A Step 1: Identify and Segregate Waste B Step 2: Select and Label Container A->B C Step 3: Accumulate and Store Waste B->C D Step 4: Arrange for Licensed Disposal C->D Initiate Disposal Request E Step 5: Document and Keep Records D->E Generate Disposal Manifest F Transport by Licensed Waste Hauler D->F G Incineration at Permitted Facility F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity C
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.